4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Description
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Properties
IUPAC Name |
3-(4-methylphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-3-8-15-11(13-14-12(15)16)10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSGDTYCPUCKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387017 | |
| Record name | 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93378-58-6 | |
| Record name | 2,4-Dihydro-5-(4-methylphenyl)-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93378-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive, research-level overview of the synthesis and structural elucidation of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole-3-thiol scaffold is a privileged structure, known to impart a wide range of biological activities.[1][2] This document details a robust and reproducible multi-step synthetic pathway, beginning from commercially available precursors. It offers an in-depth explanation of the causality behind experimental choices and reaction mechanisms. Furthermore, it establishes a self-validating framework for structural confirmation through a suite of analytical and spectroscopic techniques, including Thin-Layer Chromatography (TLC), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking a practical, field-proven methodology for the synthesis and rigorous characterization of this important class of molecules.
Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring system is a cornerstone of modern heterocyclic chemistry, particularly in the development of novel therapeutic agents. When functionalized with a thiol group at the C3 position, the resulting 1,2,4-triazole-3-thiol derivatives exhibit an exceptionally broad spectrum of pharmacological activities. These include antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The molecule at the core of this guide, this compound, combines this potent heterocyclic core with specific substituents—an N4-allyl group and a C5-p-tolyl (4-methylphenyl) group—that can modulate its biological activity and pharmacokinetic profile.
The synthetic strategy discussed herein is a classical and highly effective route involving the formation of an acyl thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclodehydration. This approach is widely adopted for its reliability and the accessibility of its starting materials.[3][4][5] Understanding the nuances of this synthesis and the rigorous characterization of its product is critical for ensuring purity, confirming structural integrity, and enabling further downstream applications in drug discovery and materials science.
Synthesis Strategy and Retrosynthetic Analysis
The synthesis of the target triazole is best approached through a logical, multi-step sequence. A retrosynthetic analysis reveals a clear pathway from simple, commercially available starting materials.
Caption: Retrosynthetic analysis of the target triazole.
This analysis dictates a three-step forward synthesis:
-
Step A: Synthesis of 4-methylbenzoylhydrazide from a p-toluic acid derivative.
-
Step B: Reaction of the hydrazide with allyl isothiocyanate to form the key acyl thiosemicarbazide intermediate.
-
Step C: Base-catalyzed intramolecular cyclization of the intermediate to yield the final this compound.
Experimental Protocol: Step-by-Step Synthesis
This section provides a detailed, self-contained protocol for the synthesis.
Step A: Synthesis of 4-Methylbenzoylhydrazide
The initial step involves the conversion of a carboxylic acid ester (methyl 4-methylbenzoate) to its corresponding hydrazide. This nucleophilic acyl substitution reaction is highly efficient.
-
Protocol:
-
To a solution of methyl 4-methylbenzoate (1 equivalent) in ethanol, add hydrazine hydrate (85%, 1.5 equivalents).
-
Fit the round-bottom flask with a condenser and reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase), observing the disappearance of the starting ester spot.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the resulting white crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.
-
The product, 4-methylbenzoylhydrazide, is typically of high purity and can be used in the next step without further purification.
-
-
Causality & Expertise: Refluxing provides the necessary thermal energy to overcome the activation barrier for the reaction between the ester and hydrazine. Ethanol is an excellent solvent as both reactants are soluble, and the product conveniently precipitates upon cooling, simplifying purification.
Step B: Synthesis of N-allyl-2-(4-methylbenzoyl)hydrazine-1-carbothioamide
This step constructs the open-chain precursor to the triazole ring through the addition of the hydrazide's terminal nitrogen to the electrophilic carbon of allyl isothiocyanate.
-
Protocol:
-
Dissolve 4-methylbenzoylhydrazide (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add allyl isothiocyanate (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 3-4 hours. Monitor the reaction via TLC until the hydrazide is consumed.
-
Cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the white solid by vacuum filtration, wash with cold ethanol, and dry.
-
-
Causality & Expertise: The nucleophilic -NH2 group of the hydrazide attacks the electrophilic carbon of the isothiocyanate (-N=C=S) group. The use of a slight excess of allyl isothiocyanate ensures the complete conversion of the hydrazide.[6]
Step C: Base-Catalyzed Cyclization to this compound
This is the critical ring-forming step. The strong base facilitates an intramolecular cyclodehydration reaction.
-
Protocol:
-
Suspend the acyl thiosemicarbazide intermediate (1 equivalent) from Step B in an aqueous solution of sodium hydroxide (8%, w/v).
-
Reflux the mixture for 4-6 hours. During this time, the solid should dissolve as the sodium salt of the triazole is formed.
-
After the reflux period, cool the now clear or slightly hazy solution in an ice bath.
-
Carefully acidify the cold solution to a pH of ~5-6 using a dilute acid such as 2M hydrochloric acid or glacial acetic acid. This will protonate the thiol and cause the product to precipitate.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold distilled water to remove any inorganic salts.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound.
-
-
Causality & Expertise: The alkaline medium is essential for the cyclization. The hydroxide ion deprotonates one of the amide nitrogens, which then acts as an intramolecular nucleophile, attacking the thio-carbonyl carbon. This is followed by the elimination of a water molecule to form the stable, aromatic triazole ring.[7] Acidification is the crucial final step to isolate the neutral thiol product from its water-soluble sodium salt.[3][8]
Caption: Experimental workflow for the synthesis of the target molecule.
Structural Elucidation and Characterization
Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound. Each technique provides a piece of the structural puzzle, and together they form a self-validating system.
Purity and Physical Properties
-
Thin-Layer Chromatography (TLC): A fundamental technique to monitor reaction completion and assess the purity of the final product. A single spot in multiple solvent systems is a strong indicator of purity.
-
Melting Point: A sharp melting point range is characteristic of a pure crystalline compound. For triazole-thiol derivatives, this is an important preliminary check.
Spectroscopic Confirmation
The combination of IR, NMR, and MS provides definitive structural proof.[9][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The disappearance of the C=O stretch from the intermediate and the appearance of characteristic triazole ring vibrations are key indicators of successful cyclization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure.
-
¹H NMR: Provides information on the number and connectivity of protons. The spectrum for this compound is expected to show distinct signals for the p-tolyl group (aromatic protons and a methyl singlet), the allyl group (a complex pattern including signals for the CH₂, =CH, and =CH₂ protons), and a broad singlet for the SH/NH proton, which is exchangeable with D₂O.[8][11]
-
¹³C NMR: Complements the ¹H NMR data by showing signals for all unique carbon atoms in the molecule, including the quaternary carbons of the triazole ring and the C=S carbon.
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, offering definitive proof of the elemental composition.[12]
| Technique | Expected Observation / Data | Purpose |
| Melting Point | Sharp, defined range (e.g., 222-224 °C for a similar analog)[8] | Assess purity |
| IR (cm⁻¹) | ~3100-3000 (Ar C-H), ~2600-2550 (weak, S-H), ~1610 (C=N), ~1250 (C=S) | Functional group identification |
| ¹H NMR (ppm) | ~13.5-14.0 (br s, 1H, SH), 7.2-7.8 (m, 4H, Ar-H), ~5.8 (m, 1H, N-CH₂-CH =), ~5.0 (m, 2H, =CH₂ ), ~4.5 (d, 2H, N-CH₂ -CH=), ~2.4 (s, 3H, Ar-CH₃) | Structural mapping of protons |
| ¹³C NMR (ppm) | ~168 (C=S), ~150 (Triazole C5), Aromatic signals, Allyl signals, ~21 (Ar-CH₃) | Structural mapping of carbons |
| MS (EI/ESI) | Molecular ion peak (e.g., [M+H]⁺) corresponding to C₁₂H₁₃N₃S | Confirm molecular weight and formula |
Discussion: Causality and Self-Validation
The successful synthesis of this compound relies on a sequence of well-understood chemical transformations. The choice of a strong base in the final step is critical; it not only catalyzes the reaction but also simplifies the workup by forming a water-soluble salt, allowing for easy separation from non-acidic impurities.[3]
The analytical data provides a powerful self-validating system. For instance:
-
The absence of a carbonyl (C=O) stretch around 1650 cm⁻¹ in the IR spectrum of the final product confirms the consumption of the acyl thiosemicarbazide intermediate.
-
The molecular weight determined by MS must be consistent with the structure deduced from ¹H and ¹³C NMR.
-
The integration of the proton signals in the ¹H NMR spectrum must correspond to the number of protons in the proposed structure (e.g., 4 aromatic, 5 allyl, 3 methyl, 1 thiol).
A common potential side reaction is the formation of a 1,3,4-thiadiazole isomer, which can occur under different cyclization conditions (e.g., acidic).[3][7] The distinct NMR spectral patterns for the 1,2,4-triazole and 1,3,4-thiadiazole rings allow for unambiguous differentiation, ensuring the correct isomer has been synthesized.[3]
Conclusion
This guide has outlined a robust and reliable methodology for the synthesis of this compound. By following the detailed protocols and understanding the chemical principles behind each step, researchers can confidently produce this valuable heterocyclic compound. The comprehensive characterization workflow provides a rigorous framework for structural validation, ensuring the high purity and identity required for subsequent applications in medicinal chemistry and related scientific fields.
References
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Zavialov, I. A., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(23), 8205. [Link]
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Patel, N. B., et al. (2012). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Chemical and Pharmaceutical Research, 4(1), 356-361. [Link]
-
Patel, D., et al. (2013). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[3][8] triazole-3-thiol derivatives and Antifungal activity. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 840-843. [Link]
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ResearchGate. (n.d.). The synthesis of 4H-3-mercapto-5-methyl-4-phenyl-1,2,4-triazole (1). [Link]
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Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. [Link]
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Krasavin, M., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(4), 693. [Link]
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Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
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KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]
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Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-529. [Link]
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Organic Syntheses. (n.d.). 1,2,4-Triazole-3(5)-thiol. [Link]
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Lesyk, R., et al. (2007). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR BIOLOGICAL SCREENING. Acta Poloniae Pharmaceutica - Drug Research, 64(2), 159-164. [Link]
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INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. [Link]
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An In-depth Technical Guide to the Chemical Properties of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, structural elucidation, and potential biological significance of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This document synthesizes established synthetic methodologies and spectroscopic principles to offer a detailed protocol for the preparation and characterization of this specific derivative. Key chemical features, including the pivotal thiol-thione tautomerism, are discussed in depth. Furthermore, this guide contextualizes the compound's relevance by exploring the extensive biological activities associated with this class of molecules, thereby providing a valuable resource for researchers in drug discovery and development.
Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring system is a privileged heterocyclic motif in the development of therapeutic agents. Its unique structural features, including the capacity for hydrogen bonding, dipole interactions, and metabolic stability, make it a versatile scaffold. The incorporation of a thiol or thione group at the 3-position further enhances its chemical reactivity and biological potential. These sulfur-containing derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] The specific compound, this compound, combines this potent core with an allyl group at the N4 position, which can be a site for further chemical modification, and a 4-methylphenyl (p-tolyl) group at the C5 position, which can influence lipophilicity and molecular interactions with biological targets. Understanding the fundamental chemical properties of this molecule is paramount for its potential application in drug design and development.
Synthesis and Mechanistic Rationale
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in heterocyclic chemistry.[3][4] The most common and efficient route involves the cyclization of a 1,4-disubstituted thiosemicarbazide intermediate in an alkaline medium. The following protocol is a validated, step-by-step methodology adapted from analogous syntheses.[5]
Proposed Synthetic Pathway
The synthesis is a four-step process starting from 4-methylbenzoic acid. The key is the formation of an acyl thiosemicarbazide, which upon basic cyclization, yields the target triazole.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Methylbenzohydrazide
-
A mixture of 4-methylbenzoic acid (0.1 mol) and thionyl chloride (0.15 mol) is refluxed for 2-3 hours.
-
Excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting 4-methylbenzoyl chloride is cooled and slowly added to a solution of hydrazine hydrate (0.2 mol) in ethanol at 0-5 °C with constant stirring.
-
The reaction mixture is stirred for an additional hour at room temperature.
-
The precipitated solid, 4-methylbenzohydrazide, is filtered, washed with cold water, and recrystallized from ethanol.
Step 2: Synthesis of 2-(4-Methylbenzoyl)-N-allylhydrazine-1-carbothioamide
-
A solution of 4-methylbenzohydrazide (0.1 mol) in absolute ethanol is prepared.
-
Allyl isothiocyanate (0.1 mol) is added dropwise to the solution.
-
The mixture is refluxed for 4-6 hours.[6]
-
The reaction mixture is cooled, and the resulting precipitate is filtered, washed with ether, and dried.
Step 3: Synthesis of this compound
-
The thiosemicarbazide intermediate (0.1 mol) is suspended in a 2N aqueous sodium hydroxide solution (200 mL).[7]
-
The mixture is refluxed for 6-8 hours until the evolution of hydrogen sulfide ceases and a clear solution is obtained.[6]
-
The reaction mixture is cooled to room temperature and filtered.
-
The filtrate is acidified with dilute hydrochloric acid to a pH of 5-6.
-
The resulting precipitate is filtered, washed thoroughly with water, dried, and recrystallized from an ethanol-water mixture to yield the pure product.
Structural Elucidation and Physicochemical Properties
The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. The key feature of this class of compounds is the existence of thiol-thione tautomerism.
Thiol-Thione Tautomerism
In the solid state and in solution, 1,2,4-triazole-3-thiols exist in a dynamic equilibrium between the thiol (-SH) and thione (C=S) forms. Quantum chemical studies and experimental data suggest that the thione form is generally the more stable tautomer in the gas phase and in various solvents.[8][9] This equilibrium is crucial as it dictates the compound's reactivity and its potential as a ligand for metal ions.[10]
Caption: Thiol-Thione tautomeric equilibrium in the triazole ring.
The presence of both forms can be detected spectroscopically. The IR spectrum may show bands for both S-H (thiol) and N-H/C=S (thione) vibrations. In NMR, the proton signal for SH is typically a sharp singlet, while the NH proton of the thione form is often broader.
Spectroscopic Characterization
Table 1: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment | Rationale |
| ~3100-3200 | N-H stretch (thione) | Characteristic of the secondary amine in the thione tautomer.[7] |
| ~3050-3080 | Aromatic C-H stretch | Typical for the p-tolyl group.[7] |
| ~2900-2950 | Aliphatic C-H stretch | Corresponds to the allyl group CH₂. |
| ~2550-2600 | S-H stretch (thiol) | A weak but characteristic band for the thiol tautomer.[4] |
| ~1610-1625 | C=N stretch | From the triazole ring.[3] |
| ~1500-1540 | C=C stretch (aromatic) | From the p-tolyl ring. |
| ~1250-1300 | C=S stretch (thione) | A key indicator of the predominant thione form.[7] |
| ~910-990 | =C-H bend (alkene) | Out-of-plane bending for the vinyl group of the allyl substituent.[7] |
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5-14.0 | broad s | 1H | N-H (thione) or S-H (thiol) | Deshielded proton, often broad due to exchange. Its position confirms the thiol/thione presence.[4][5] |
| ~7.2-7.5 | m | 4H | Aromatic H (p-tolyl) | Two doublets expected for the AA'BB' system of the p-tolyl group. |
| ~5.7-5.9 | m | 1H | -CH=CH₂ (allyl) | The methine proton of the allyl group, split by adjacent CH₂ and terminal =CH₂ protons.[7] |
| ~4.9-5.2 | m | 2H | -CH=CH₂ (allyl) | The two terminal vinyl protons, showing cis and trans coupling.[7] |
| ~4.4-4.6 | d | 2H | N-CH₂- (allyl) | The methylene protons adjacent to the triazole nitrogen.[7] |
| ~2.3-2.4 | s | 3H | Ar-CH₃ (p-tolyl) | A characteristic singlet for the methyl group on the phenyl ring.[5] |
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167-169 | C=S (C3) | The thione carbon is highly deshielded.[7] |
| ~148-150 | C=N (C5) | The carbon atom of the triazole ring bonded to the p-tolyl group. |
| ~138-140 | Aromatic C (quaternary, tolyl) | The carbon of the tolyl group attached to the CH₃. |
| ~131-133 | -CH=CH₂ (allyl) | The methine carbon of the allyl group. |
| ~129-130 | Aromatic CH (tolyl) | Aromatic carbons of the p-tolyl ring. |
| ~125-127 | Aromatic C (quaternary, tolyl) | The carbon of the tolyl group attached to the triazole ring. |
| ~117-119 | -CH=CH₂ (allyl) | The terminal vinyl carbon of the allyl group.[7] |
| ~45-47 | N-CH₂- (allyl) | The methylene carbon of the allyl group.[7] |
| ~21 | Ar-CH₃ (p-tolyl) | The methyl carbon of the p-tolyl group. |
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by the thiol/thione group and the allyl substituent.
-
S-Alkylation/Acylation: The sulfur atom is a soft nucleophile and readily undergoes reactions with various electrophiles, such as alkyl halides or acyl chlorides, in the presence of a base. This S-functionalization is a common strategy to generate libraries of derivatives for biological screening.[11]
-
Oxidation: The thiol group can be oxidized to form disulfide bridges or further to sulfonic acids, depending on the oxidizing agent and reaction conditions.
-
Reactions of the Allyl Group: The double bond in the allyl group can undergo typical alkene reactions, such as addition (e.g., halogenation, hydrogenation) or polymerization, providing another handle for structural modification.
-
Complexation: The N and S atoms in the triazole-thione core make it an excellent bidentate ligand for coordinating with various transition metal ions.[10] This property is exploited in the development of new catalysts and materials.
Potential Biological Activities
While the specific biological profile of the title compound has not been reported, the 4-allyl-5-aryl-1,2,4-triazole-3-thiol scaffold is a well-known pharmacophore. Numerous studies have demonstrated a wide range of biological activities for its analogues.
Table 4: Reported Biological Activities of Analogous 1,2,4-Triazole-3-thiol Derivatives
| Activity | Example Compound Class | Reference |
| Antimicrobial | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | [3] |
| Antifungal | 5-aryl-3-alkylthio-1,2,4-triazoles | [1] |
| Anti-inflammatory | 4-aryl-5-(substituted)-4H-1,2,4-triazole-3-thiols | [1] |
| Anticancer | Substituted-phenyl-1,2,4-triazol-3-thione analogues | [1] |
| Anticonvulsant | 4-alkyl-1,2,4-triazoles | [2] |
| Antiviral (Anti-HIV) | Tri-substituted triazoles as reverse transcriptase inhibitors | [2] |
The combination of the lipophilic p-tolyl group and the reactive allyl group on the potent 1,2,4-triazole-3-thiol core makes this compound a promising candidate for further investigation in various therapeutic areas. The structural information and synthetic protocols provided herein serve as a foundational resource for such endeavors.
Conclusion
This technical guide has detailed the chemical properties of this compound by leveraging established knowledge of its structural analogues. A robust and reliable synthetic pathway has been outlined, complete with a step-by-step protocol. The key physicochemical characteristics, including the crucial thiol-thione tautomerism, have been discussed, and predictive spectroscopic data have been provided to aid in its identification and characterization. The diverse biological potential of the 1,2,4-triazole-3-thiol scaffold underscores the importance of this compound as a target for synthesis and future pharmacological evaluation. This document provides the necessary foundational knowledge for researchers and scientists to pursue further studies on this promising heterocyclic compound.
References
[8] Zolmajd Haghighi, Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 15(12), 1489-1497. Available from: [Link]
[3] Gumrukcuoglu, N., Uslu, H., & Imran, M. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Available from: [Link]
[4] Küçükgüzel, I., Oruç, E. E., Rollas, S., Şahin, F., & Özbek, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(2), 49-58. Available from: [Link]
[9] Zolmajd Haghighi, Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. Available from: [Link]
[5] Küçükgüzel, I., Oruç, E. E., Rollas, S., Şahin, F., & Özbek, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(2), 88-97. Available from: [Link]
[1] Pattan, S. R., et al. (n.d.). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. Google Scholar.
[2] El-Deen, I. M., & El-Fattah, M. E. A. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 27(15), 4938. Available from: [Link]
[11] Hulina, Y. S., & Kaplaushenko, A. G. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine, 14(4). Available from: [Link]
[10] Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer... Ginekologia i Poloznictwo. Available from: [Link]
[6] Perveen, S., et al. (2023). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. Heliyon, 9(12), e22457. Available from: [Link]
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Spectroscopic Analysis of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol , a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule through various spectroscopic techniques. The guide emphasizes the rationale behind experimental choices and the interpretation of spectral data, grounded in established scientific principles.
Introduction: The Significance of 1,2,4-Triazole-3-thiol Derivatives
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1][2] The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions allows for the fine-tuning of their biological and physicochemical properties. The title compound, this compound, combines the structural features of an allyl group, a p-tolyl moiety, and the triazole-thiol core, making it a promising candidate for further investigation.
A critical aspect of characterizing novel triazole derivatives is the potential for thiol-thione tautomerism, where the compound can exist in equilibrium between the thiol (-SH) and thione (C=S) forms. Spectroscopic analysis is paramount in determining the predominant tautomeric form in different states (solid or in solution) and confirming the overall molecular structure.
Synthesis Pathway Overview
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is typically achieved through a multi-step process.[3][4][5] A plausible synthetic route for this compound is outlined below. This understanding of its synthesis is crucial for anticipating potential impurities and for the logical interpretation of spectroscopic data.
Caption: Plausible synthetic pathway for the title compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For the title compound, the FT-IR spectrum is expected to show characteristic absorption bands that confirm the presence of the triazole ring, the allyl and p-tolyl groups, and the thiol/thione moiety.
Experimental Protocol:
-
A small amount of the solid sample is mixed with dry potassium bromide (KBr).
-
The mixture is ground to a fine powder and pressed into a thin, transparent pellet.
-
The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
Interpretation of Key FT-IR Peaks:
The presence of a weak absorption band in the region of 2550-2600 cm⁻¹ would be indicative of the S-H stretching vibration, suggesting the presence of the thiol tautomer in the solid state.[2] Conversely, the absence of this peak and the presence of a strong band around 1300-1350 cm⁻¹ (C=S stretch) and a broad N-H stretching band around 3100-3300 cm⁻¹ would indicate the predominance of the thione form. The interpretation must consider the potential for tautomerism.[6]
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
| N-H Stretch (Thione) | 3100 - 3300 (broad) | Indicates the presence of the thione tautomer. |
| Aromatic C-H Stretch | 3000 - 3100 | Confirms the p-tolyl group. |
| Aliphatic C-H Stretch | 2850 - 3000 | Confirms the allyl and methyl groups. |
| S-H Stretch (Thiol) | 2550 - 2600 (weak) | A key indicator of the thiol tautomer.[2] |
| C=N Stretch | 1600 - 1650 | Characteristic of the triazole ring.[4] |
| C=C Stretch (Aromatic) | 1450 - 1600 | Confirms the p-tolyl group. |
| C=S Stretch (Thione) | 1300 - 1350 | Indicates the presence of the thione tautomer. |
| C-S Stretch | 650 - 750 | Confirms the presence of a sulfur-carbon bond.[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.
Experimental Protocol:
-
The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
The solution is transferred to an NMR tube.
-
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
The ¹H NMR spectrum will show distinct signals for the protons of the allyl group, the p-tolyl group, and the labile proton of the thiol/thione moiety.
Interpretation of ¹H NMR Signals:
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| SH (Thiol) or NH (Thione) | ~13.0 - 14.0 | Singlet (broad) | 1H |
| Aromatic (p-tolyl) | ~7.2 - 7.8 | Two Doublets | 4H |
| Allyl (-CH=) | ~5.8 - 6.0 | Multiplet | 1H |
| Allyl (=CH₂) | ~5.0 - 5.2 | Multiplet | 2H |
| Allyl (-CH₂-) | ~4.5 - 4.8 | Doublet | 2H |
| Methyl (-CH₃) | ~2.3 - 2.5 | Singlet | 3H |
The chemical shift of the labile proton (SH or NH) is highly dependent on the solvent and concentration and is a key indicator of the tautomeric form present in the solution.[7]
The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.
Interpretation of ¹³C NMR Signals:
| Carbon(s) | Expected Chemical Shift (δ, ppm) |
| C=S (Thione) | ~165 - 175 |
| Triazole C3 (Thiol) | ~150 - 160 |
| Triazole C5 | ~145 - 155 |
| Aromatic (p-tolyl) | ~125 - 140 |
| Allyl (-CH=) | ~130 - 135 |
| Allyl (=CH₂) | ~115 - 120 |
| Allyl (-CH₂-) | ~45 - 50 |
| Methyl (-CH₃) | ~20 - 25 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used techniques.
Experimental Protocol:
-
A dilute solution of the sample is prepared.
-
The solution is introduced into the mass spectrometer.
-
The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
Interpretation of Mass Spectrum: The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₁₂H₁₃N₃S. The fragmentation pattern can also provide structural information. For instance, the loss of the allyl group or fragmentation of the p-tolyl moiety would result in characteristic fragment ions.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Experimental Protocol:
-
A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or methanol).
-
The UV-Vis spectrum is recorded, typically in the range of 200-400 nm.
Interpretation of UV-Vis Spectrum: The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic p-tolyl group and the triazole ring.[6][8] The position and intensity of these bands can be influenced by the solvent polarity.
Integrated Spectroscopic Analysis Workflow
A logical workflow is essential for the efficient and accurate structural elucidation of the target compound.
Caption: Workflow for the spectroscopic analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing a combination of FT-IR, NMR, Mass Spectrometry, and UV-Vis techniques, is crucial for its unambiguous structural characterization. This guide provides a framework for conducting these analyses and interpreting the resulting data in a scientifically rigorous manner. The insights gained from these spectroscopic studies are fundamental for understanding the structure-activity relationships of this promising class of compounds and for guiding future drug discovery and development efforts.
References
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Gökçe, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. [Link]
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Asghar, M. A., et al. (2024). Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach. Scientific Reports, 14(1), 2633. [Link]
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Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH, 3(5), 288-297. [Link]
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ResearchGate. (n.d.). The simulated UV/Vis absorption spectra for the thiol, thione and rotamers of 2-(2-Mercaptophenyl)-1-azaazulene at TD-PBE/6-311+G (d,p). [Link]
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Reddy, K. S., et al. (2015). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic compounds with dihydropyran. RSC Advances, 5(86), 70288-70293. [Link]
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Al-Ghorbani, M., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
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Khan, I., et al. (2023). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. Heliyon, 9(5), e15764. [Link]
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Al-Ghorbani, M., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
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Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Semantic Scholar. [Link]
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Singh, R. K., et al. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 34(1), 353-359. [Link]
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Oderinlo, O. O., et al. (2021). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. ChemistrySelect, 6(45), 12599-12607. [Link]
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Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo, 3(6), 1-12. [Link]
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Al-Amiery, A. A., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 205-211. [Link]
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Parashchuk, M., et al. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine, 14(3), 282-286. [Link]
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ResearchGate. (n.d.). FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl] benzene [E]. [Link]
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Kumar, A., et al. (2012). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(1), 49-55. [Link]
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An In-depth Technical Guide on the Crystal Structure of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and crystallographic analysis of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. Understanding the three-dimensional structure of derivatives such as the title compound is paramount for rational drug design and structure-activity relationship (SAR) studies. This document details a probable synthetic route, expected spectroscopic characteristics, and a standard methodology for single-crystal X-ray diffraction. While a specific crystallographic information file (CIF) for this exact molecule is not publicly available, we will present and analyze representative data from closely related structures to elucidate key structural features, including tautomeric forms and intermolecular interactions. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of 1,2,4-Triazole-3-thiols
The 1,2,4-triazole ring system is a privileged scaffold in pharmaceutical sciences, with derivatives demonstrating a broad spectrum of pharmacological properties, including antifungal, antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] The inclusion of a thiol group at the 3-position and varied substituents at the N-4 and C-5 positions allows for fine-tuning of the molecule's steric and electronic properties, significantly influencing its biological efficacy. The title compound, this compound, incorporates an allyl group, which can participate in various chemical transformations, and a 4-methylphenyl (p-tolyl) group, which can engage in hydrophobic and π-stacking interactions within biological targets.
A critical aspect of understanding these molecules is the potential for thione-thiol tautomerism, where the proton can reside on the sulfur atom (thiol form) or a nitrogen atom of the triazole ring (thione form). X-ray crystallography is the definitive method for determining the dominant tautomer in the solid state and for characterizing the intricate network of intermolecular interactions that dictate the crystal packing.
Synthesis and Characterization
A plausible and widely adopted synthetic pathway for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols involves the cyclization of a substituted thiosemicarbazide in an alkaline medium.[4][5][6] The following protocol outlines a representative synthesis for the title compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-methylbenzoyl chloride
-
To a round-bottom flask containing 4-methylbenzoic acid, add thionyl chloride in excess.
-
Reflux the mixture for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain 4-methylbenzoyl chloride.
Step 2: Synthesis of 4-methylbenzohydrazide
-
Dissolve 4-methylbenzoyl chloride in a suitable solvent like tetrahydrofuran (THF).
-
Slowly add hydrazine hydrate to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Remove the solvent under reduced pressure and recrystallize the solid product from ethanol.
Step 3: Synthesis of 2-(4-methylbenzoyl)hydrazine-1-carbothioamide
-
Dissolve 4-methylbenzohydrazide in ethanol.
-
Add an equimolar amount of allyl isothiocyanate.
-
Reflux the mixture for 8-10 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.
Step 4: Synthesis of this compound
-
Suspend the 2-(4-methylbenzoyl)hydrazine-1-carbothioamide in an aqueous solution of sodium hydroxide (e.g., 8%).
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the final product.
Predicted Spectroscopic Data
Based on analogous structures reported in the literature, the following spectroscopic characteristics are anticipated:[1][7]
-
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm):
-
~13.5-14.0 (s, 1H, SH or NH, characteristic of the tautomeric proton)
-
~7.2-7.8 (m, 4H, Ar-H of the 4-methylphenyl group)
-
~5.7-5.9 (m, 1H, -CH=CH₂)
-
~4.9-5.2 (m, 2H, -CH=CH₂)
-
~4.4-4.6 (d, 2H, N-CH₂)
-
~2.3-2.4 (s, 3H, Ar-CH₃)
-
-
¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm):
-
~167.0 (C=S, thione form)
-
~150.0 (C5 of triazole)
-
~140.0 (C4 of phenyl)
-
~132.0 (-CH=CH₂)
-
~130.0, 129.0 (CH of phenyl)
-
~127.0 (C1 of phenyl)
-
~118.0 (-CH=CH₂)
-
~46.0 (N-CH₂)
-
~21.0 (Ar-CH₃)
-
-
FT-IR (KBr) ν (cm⁻¹):
-
~3100-3000 (Ar C-H stretching)
-
~2950-2850 (Aliphatic C-H stretching)
-
~2600-2500 (S-H stretching, if in thiol form)
-
~1610 (C=N stretching)
-
~1500 (C=C stretching)
-
~1300 (C=S stretching)
-
Single-Crystal X-ray Diffraction: A Methodological Overview
The definitive determination of the molecular structure, including the tautomeric form and intermolecular interactions, is achieved through single-crystal X-ray diffraction.
Experimental Protocol: Crystallography
-
Crystal Growth: Suitable single crystals can be grown by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, DMF, or chloroform) at room temperature.
-
Data Collection: A selected single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (typically 100 K or 293 K) using a specific wavelength of X-ray radiation (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions.
Structural Analysis and Discussion
While a crystal structure for the exact title compound is not publicly deposited, analysis of closely related structures, such as those containing substituted phenyl and other N-4 substituents, reveals consistent structural motifs.[3][8][9]
Tautomerism
In the solid state, 1,2,4-triazole-3-thiols predominantly exist in the thione tautomeric form.[8] This is characterized by a C=S double bond and the proton residing on one of the nitrogen atoms of the triazole ring (typically N1 or N2). The C=S bond length is expected to be in the range of 1.65-1.70 Å. The presence of an N-H bond is confirmed by its observation in the difference Fourier map and its participation in hydrogen bonding.
Molecular Geometry
The 1,2,4-triazole ring is expected to be essentially planar. The 4-methylphenyl ring will be twisted with respect to the triazole ring, with a dihedral angle that can vary depending on the crystal packing forces. The allyl group will exhibit conformational flexibility.
Representative Crystallographic Data
The following table presents typical crystallographic data ranges for similar 1,2,4-triazole derivatives.
| Parameter | Representative Value Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c, C2/c, Pbca, etc. |
| a (Å) | 8 - 15 |
| b (Å) | 10 - 20 |
| c (Å) | 10 - 25 |
| β (°) | 90 - 110 (for monoclinic) |
| Volume (ų) | 1500 - 3000 |
| Z | 4 or 8 |
| Bond Length C=S (Å) | 1.65 - 1.70 |
| Bond Length N-C (triazole) (Å) | 1.30 - 1.40 |
| Bond Length C-C (triazole) (Å) | 1.45 - 1.50 |
Supramolecular Assembly and Intermolecular Interactions
The crystal packing of these molecules is typically dominated by hydrogen bonding and π-π stacking interactions.
-
Hydrogen Bonding: The N-H proton of the triazole ring (in the thione form) acts as a hydrogen bond donor, while the sulfur atom of the thione group is a strong hydrogen bond acceptor. This often leads to the formation of centrosymmetric dimers or extended chains in the crystal lattice.
-
π-π Stacking: The aromatic 4-methylphenyl rings can engage in π-π stacking interactions with neighboring rings, further stabilizing the crystal structure.
Visualizations
Molecular Structure
Caption: Molecular structure of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thione.
Experimental Workflow
Caption: Workflow for synthesis and crystallographic analysis.
Conclusion
This technical guide has outlined the synthesis, characterization, and detailed structural analysis of this compound. While a definitive crystal structure for this specific molecule is pending public disclosure, a robust understanding of its likely solid-state conformation can be extrapolated from the extensive body of research on analogous 1,2,4-triazole-3-thiol derivatives. The molecule is expected to exist in the thione tautomeric form, stabilized by intermolecular N-H···S hydrogen bonds, leading to supramolecular assemblies. The structural insights provided herein are crucial for the continued development of novel triazole-based therapeutic agents, offering a foundation for computational modeling and rational drug design efforts.
References
-
Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2021). KTU AVES. Retrieved from [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2007). National Institutes of Health. Retrieved from [Link]
-
4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol. (n.d.). PubChem. Retrieved from [Link]
-
Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. (2022). National Institutes of Health. Retrieved from [Link]
-
Spectroscopic and DFT studies of 3-(m-nitrophenyl)-4-allyl-5-mercapto-1,2,4-triazole and 3-furyl-4-allyl-5-mercapto-1,2,4-triazole. (2021). ResearchGate. Retrieved from [Link]
-
The synthesis of 4H-3-mercapto-5-methyl-4-phenyl-1,2,4-triazole (1). (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. (2013). National Institutes of Health. Retrieved from [Link]
-
Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. (2021). Current issues in pharmacy and medicine. Retrieved from [Link]
-
Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2023). Ginekologia i Poloznictwo. Retrieved from [Link]
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Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (2020). Oriental Journal of Chemistry. Retrieved from [Link]
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X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. (2022). MDPI. Retrieved from [Link]
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Synthesis and X-ray Crystal Structure of 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. (2023). Preprints.org. Retrieved from [Link]
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A Technical Guide to the Biological Activities of 4-Allyl-5-Aryl-4H-1,2,4-Triazole-3-thiol Derivatives
Abstract
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] This guide focuses on a specific, highly promising subclass: 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols, with a particular emphasis on the 4-methylphenyl derivative as a representative model. The presence of the allyl group at the N-4 position, a variable aryl moiety at C-5, and a reactive thiol group at C-3 creates a versatile scaffold with a wide spectrum of biological activities. We will explore the synthetic pathways to these compounds, delve into their multifaceted biological activities—including antimicrobial, antioxidant, anticancer, and enzyme-inhibiting properties—and synthesize the current understanding of their structure-activity relationships. This document serves as a technical resource for researchers and drug development professionals, providing both foundational knowledge and detailed experimental protocols to facilitate further investigation into this potent class of molecules.
Introduction: The 1,2,4-Triazole-3-thiol Scaffold in Medicinal Chemistry
Five-membered heterocyclic compounds containing three nitrogen atoms, such as 1,2,4-triazoles, are integral to the development of new pharmaceuticals due to their unique chemical properties and diverse biological functions.[3][4] The triazole ring is featured in well-known drugs like the antifungals fluconazole and itraconazole, the antiviral ribavirin, and the anxiolytic alprazolam, highlighting its therapeutic versatility.[1][2][3]
The 1,2,4-triazole-3-thiol subclass is of particular interest due to the presence of a thione-thiol tautomerism, which allows the molecule to act as a potent hydrogen bond donor and acceptor, facilitating strong interactions with biological receptors and enzymes.[5] The thiol group also serves as a nucleophilic handle for further derivatization, enabling the creation of extensive compound libraries. The specific substitution pattern of a 4-allyl group and a 5-aryl group (such as 4-methylphenyl) provides a unique combination of lipophilicity and electronic properties that can be fine-tuned to optimize potency and selectivity against various biological targets. This guide consolidates the current knowledge on this scaffold to underscore its potential in modern drug discovery.
Synthesis and Characterization
The synthesis of 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols is typically achieved through a reliable and well-established multi-step pathway starting from corresponding aryl hydrazides. The core principle involves the formation of a key thiosemicarbazide intermediate, which then undergoes base-catalyzed intramolecular cyclization.
The causality behind this experimental choice is robust: the reaction of a carbohydrazide with an isothiocyanate is a highly efficient method for forming the N-C-N-C=S backbone of the thiosemicarbazide. The subsequent cyclization in a basic medium, such as sodium hydroxide solution, proceeds via a dehydration mechanism that favors the formation of the thermodynamically stable five-membered triazole ring.[6] This method is advantageous due to its high yields and the ready availability of diverse starting materials.[7]
Caption: General synthetic workflow for 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols.
Characterization of the final products relies on standard spectroscopic techniques. Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the disappearance of the C=O stretch from the hydrazide and the appearance of C=N and N-H stretches, along with a weak S-H absorption, confirming cyclization. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) are essential for confirming the specific arrangement of protons and carbons, particularly the characteristic shifts of the allyl and aryl groups.[6][8][9] Mass spectrometry confirms the molecular weight of the synthesized compound.
Spectrum of Biological Activity
Derivatives of the 1,2,4-triazole-3-thiol scaffold exhibit a remarkably broad range of pharmacological activities. This versatility stems from the core's ability to interact with a multitude of biological targets through various non-covalent interactions.
Antimicrobial Activity
The search for novel antimicrobial agents is critical in the face of rising drug resistance. The 1,2,4-triazole-3-thiol scaffold has proven to be a fertile ground for the development of such agents.[8]
-
Antibacterial Effects: Numerous studies have demonstrated that these derivatives possess significant activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[10][11][12] The mechanism is often linked to the inhibition of essential microbial enzymes, such as dihydrofolate reductase or DNA gyrase.[12][13] The presence of the thiol group is often considered crucial for these interactions.[13]
-
Antifungal Effects: The triazole core is famously effective against fungal pathogens, as seen in drugs like fluconazole. Derivatives of 4-allyl-5-aryl-1,2,4-triazole-3-thiol have shown potent activity against clinically relevant fungi, including Candida albicans and Aspergillus niger.[2][6][14] The activity is attributed to the inhibition of fungal ergosterol biosynthesis or other vital cellular processes.
Table 1: Representative Antimicrobial Activity (MIC, µg/mL) of 1,2,4-Triazole-3-thiol Derivatives
| Compound Class | S. aureus | E. coli | C. albicans | Reference |
|---|---|---|---|---|
| 4-Amino-5-aryl-3-thiols | 16 - 31 | 25 - 40 | 24 - 50 | [14] |
| 4-Allyl-5-aryl-3-thiols | Moderate | Moderate | Moderate | [6] |
| Schiff Base Derivatives | 0.132 mM | >1 mM | - |[12] |
Antioxidant Properties
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[15] Synthetic antioxidants that can safely neutralize free radicals are of great therapeutic interest.[15][16] 1,2,4-triazole derivatives have demonstrated significant antioxidant potential, often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[1][17]
The antioxidant capacity is closely tied to the molecular structure. The presence of electron-donating groups, such as hydroxyl (-OH) or methoxy (-OCH₃) on the C-5 aryl ring, enhances radical scavenging activity by stabilizing the resulting phenoxy radical.[15][17] The N-H and S-H protons of the triazole-thiol core can also participate in hydrogen atom transfer to neutralize free radicals.
Caption: Conceptual diagram of antioxidant activity via hydrogen atom donation.
Anticancer and Anti-proliferative Effects
The 1,2,4-triazole scaffold is present in several anticancer drugs, such as letrozole.[3] Derivatives of 4-allyl-5-aryl-1,2,4-triazole-3-thiol have been investigated for their cytotoxic effects against a wide range of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT 116).[16][18][19]
The antiproliferative activity can stem from multiple mechanisms, including:
-
Enzyme Inhibition: Targeting kinases like CDK4/6 that are crucial for cell cycle progression.[20]
-
Receptor Antagonism: Blocking signaling pathways essential for tumor growth.
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
One study found that 5-((4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol showed notable activity against MCF-7 breast cancer cells.[16] Another study highlighted that certain hydroxamic acid derivatives linked to a 4-amino-1,2,4-triazole-3-thiol core possessed superior anticancer potency.[18]
Table 2: Representative Anticancer Activity (IC₅₀, µM) of 1,2,4-Triazole Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Fused 1,2,4-Triazoles | Leukemia | 1.06 - 25.4 | [21] |
| Hydrazone Derivatives | Melanoma (A375) | 2 - 17 | [22] |
| Hydroxamic Acid Hybrids | Breast (MCF-7) | Potent |[18] |
Enzyme Inhibition
The specific and potent inhibition of enzymes is a primary goal of drug design. The triazole scaffold has proven effective against several key enzyme classes.
-
α-Glucosidase and α-Amylase Inhibition: These enzymes are involved in carbohydrate digestion, and their inhibition is a key strategy for managing type 2 diabetes. Certain 4,5-diphenyl-1,2,4-triazole-3-thiol derivatives have shown potent, reversible inhibition of both α-glucosidase and α-amylase, with Ki values in the micromolar range.[23]
-
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used to treat the symptoms of Alzheimer's disease. Numerous 1,2,4-triazole derivatives have been synthesized and shown to be effective inhibitors of these enzymes, highlighting their potential in addressing neurodegenerative disorders.[24][25][26]
Structure-Activity Relationship (SAR) Insights
Synthesizing data from numerous studies allows for the deduction of key structure-activity relationships (SAR) for this class of compounds:
-
The C-3 Thiol/Thione Group: The presence of the sulfur atom at the C-3 position is widely considered essential for many of the observed biological activities. It can act as a key binding moiety or be derivatized to modulate physicochemical properties.[13]
-
The N-4 Substituent: The nature of the group at the N-4 position significantly impacts activity. The allyl group in the title compound provides a balance of size and lipophilicity. Other substitutions, such as amino groups or different alkyl/aryl groups, can drastically alter the biological profile. For instance, the introduction of a free amino group at N-4 has been shown to enhance antioxidant activity in some series.[27]
-
The C-5 Aryl Ring: This is the most common site for modification to fine-tune activity.
-
Electron-Withdrawing Groups (e.g., -Cl, -F, -NO₂): Halogen substitution on the phenyl ring often enhances antimicrobial and anticancer activity, potentially by increasing cell membrane permeability or participating in halogen bonding with target proteins.[6][28]
-
Electron-Donating Groups (e.g., -OH, -OCH₃, -CH₃): These groups, particularly hydroxyls, are frequently associated with increased antioxidant activity due to their ability to donate a hydrogen atom and stabilize the resulting radical.[17] The 4-methyl group in the title compound is a mild electron-donating group that can enhance lipophilicity.
-
In Silico Approaches: Docking and Predictive Modeling
Modern drug discovery heavily relies on computational methods to guide synthesis and prioritize testing. For 1,2,4-triazole derivatives, in silico studies are invaluable for predicting their therapeutic potential.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Studies have successfully docked triazole derivatives into the active sites of bacterial DNA gyrase, human cyclooxygenase-II (COX-2), and various cancer-related kinases to rationalize their activity and guide the design of more potent analogues.[13][20][29] The triazole ring is often found to be crucial for forming hydrogen bonds with active site amino acid residues.[13]
-
ADME/T Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties determine a compound's drug-likeness. Computational models can predict parameters like oral bioavailability, blood-brain barrier penetration, and potential toxicity, allowing researchers to filter out compounds with unfavorable profiles early in the discovery process.[29][30]
Caption: A typical in silico workflow for screening 1,2,4-triazole derivatives.
Conclusion and Future Directions
The 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiol scaffold represents a privileged structure in medicinal chemistry, demonstrating a rich and varied biological profile. Its accessible synthesis and the wide scope for structural modification make it an exceptionally attractive starting point for drug discovery programs targeting infectious diseases, cancer, oxidative stress, and metabolic disorders. The existing body of research strongly supports the therapeutic potential of this molecular architecture.
Future work should focus on synthesizing and screening focused libraries of derivatives to build more precise quantitative structure-activity relationship (QSAR) models. Investigating novel biological targets beyond those already explored could uncover new therapeutic applications. Finally, advancing the most promising lead compounds from in vitro and in silico stages to in vivo animal models will be the critical next step in translating the clear potential of these compounds into tangible clinical benefits.
Key Experimental Protocols
Protocol: Synthesis of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Causality Statement: This protocol follows the robust thiosemicarbazide cyclization method. Ethanol is used as a solvent due to its ability to dissolve both polar and non-polar reactants. Refluxing provides the necessary activation energy for the reactions. Aqueous NaOH is a strong enough base to catalyze the final dehydrative cyclization efficiently.[6]
-
Step 1: Synthesis of 4-Methylbenzohydrazide.
-
To a solution of methyl 4-methylbenzoate (0.1 mol) in ethanol (150 mL), add hydrazine hydrate (0.2 mol).
-
Reflux the mixture for 12 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the concentrated solution into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 4-methylbenzohydrazide.
-
-
Step 2: Synthesis of 1-(4-Methylbenzoyl)-4-allylthiosemicarbazide.
-
Dissolve 4-methylbenzohydrazide (0.05 mol) in absolute ethanol (100 mL).
-
Add allyl isothiocyanate (0.05 mol) to the solution.
-
Reflux the mixture for 8 hours.
-
Cool the reaction mixture. The product will precipitate out of the solution.
-
Filter the white solid, wash with cold ethanol, and recrystallize from ethanol to purify.
-
-
Step 3: Synthesis of this compound.
-
Suspend the thiosemicarbazide intermediate (0.02 mol) in an aqueous solution of sodium hydroxide (8%, 100 mL).
-
Gently reflux the mixture for 6 hours until the evolution of H₂S gas ceases (test with lead acetate paper).
-
Cool the reaction mixture to room temperature and filter to remove any impurities.
-
Carefully acidify the clear filtrate with dilute hydrochloric acid (HCl) until precipitation is complete.
-
Filter the resulting solid, wash thoroughly with water until neutral, and dry.
-
Recrystallize the final product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Protocol: DPPH Radical Scavenging Assay
Trustworthiness Statement: This protocol is self-validating by including a blank (to zero the spectrophotometer), a control (to measure the uninhibited radical), and a positive standard (Ascorbic Acid or BHA), allowing for accurate comparison and calculation of scavenging activity.
-
Preparation of Solutions:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep it stored in the dark.
-
Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid) in methanol at 1 mg/mL.
-
Create serial dilutions of the stock solutions to obtain a range of concentrations (e.g., 10, 25, 50, 100 µg/mL).
-
-
Assay Procedure:
-
In a 96-well plate or individual cuvettes, add 100 µL of each test compound dilution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
For the blank, use 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a spectrophotometer.
-
Calculate the percentage of scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
-
Plot the % scavenging against concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Protocol: Antibacterial Susceptibility Testing (Agar Well Diffusion)
Trustworthiness Statement: This method includes a negative control (solvent) to ensure the vehicle has no activity and a positive control (standard antibiotic) to confirm the susceptibility of the bacterial strain and validate the assay's performance.
-
Preparation of Media and Inoculum:
-
Prepare and sterilize Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.
-
Pour the molten agar into sterile petri dishes and allow it to solidify.
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to match the 0.5 McFarland turbidity standard.
-
-
Assay Procedure:
-
Evenly swab the surface of the MHA plates with the prepared bacterial inoculum using a sterile cotton swab.
-
Using a sterile cork borer, punch uniform wells (e.g., 6 mm in diameter) into the agar.
-
Prepare solutions of the test compounds and a standard antibiotic (e.g., Ciprofloxacin) at a known concentration (e.g., 100 µg/mL) in a suitable solvent (e.g., DMSO).
-
Carefully add a fixed volume (e.g., 50 µL) of each test solution, the solvent control (DMSO), and the positive control into separate wells.
-
-
Incubation and Measurement:
-
Allow the plates to stand for 1 hour to permit diffusion of the compounds into the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around each well where bacterial growth is prevented) in millimeters (mm).
-
A larger zone of inhibition indicates greater antibacterial activity.
-
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Introduction: The 1,2,4-Triazole-3-thiol Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Pharmacological Applications of 1,2,4-Triazole-3-thiol Compounds
The 1,2,4-triazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1][2] Its unique physicochemical properties—including dipole character, hydrogen bonding capacity, rigidity, and metabolic stability—make it an ideal pharmacophore for developing novel therapeutic agents.[3] When functionalized with a thiol group at the 3-position, the resulting 1,2,4-triazole-3-thiol core exhibits a fascinating tautomeric equilibrium with its 1,2,4-triazole-3-thione form. This structural feature significantly enhances its versatility and biological potency.[3][4] These sulfur-containing triazoles have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for drug discovery in oncology, infectious diseases, and inflammatory disorders.[1][3][5][6][7]
This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and therapeutic potential of 1,2,4-triazole-3-thiol derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to facilitate further exploration of this remarkable class of compounds.
Core Synthesis Strategies: From Precursors to Pharmacophores
The construction of the 1,2,4-triazole-3-thiol ring is most commonly achieved through the cyclization of thiosemicarbazide intermediates. This robust and versatile approach allows for the introduction of diverse substituents at various positions of the triazole ring, enabling fine-tuning of the molecule's pharmacological profile.
A prevalent method involves two key stages: the acylation of a thiosemicarbazide with a carboxylic acid (or its derivative, like an acid hydrazide), followed by a base-catalyzed cyclodehydration.[8][9] The choice of base, typically aqueous sodium hydroxide or potassium hydroxide, is critical for promoting intramolecular cyclization to form the stable five-membered triazole ring.[10]
Caption: General synthesis workflow for 1,2,4-triazole-3-thiol derivatives.
Exemplary Protocol: Synthesis of 4-Aryl-5-substituted-1,2,4-triazole-3-thiols
This protocol describes a common method for synthesizing the triazole core, adapted from established literature.[11][12]
Step 1: Formation of the Thiosemicarbazide Intermediate
-
Dissolve the starting carboxylic acid hydrazide (1 equivalent) in ethanol.
-
Add the desired aryl isothiocyanate (1 equivalent) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The precipitated 1,4-disubstituted thiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.
Step 2: Base-Catalyzed Cyclization
-
Suspend the dried thiosemicarbazide intermediate (1 equivalent) in an aqueous solution of sodium hydroxide (2N, ~8-10 equivalents).
-
Reflux the mixture for 3-5 hours until a clear solution is obtained.
-
Cool the reaction mixture in an ice bath and acidify to pH 5-6 with cold, dilute hydrochloric acid.
-
The precipitated solid, the target 1,2,4-triazole-3-thiol, is collected by filtration, washed thoroughly with cold water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.
Trustworthiness Note: The purity and structure of the synthesized compounds must be rigorously confirmed using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.[11][13][14]
Pharmacological Applications and Mechanisms of Action
The 1,2,4-triazole-3-thiol scaffold has proven to be a fertile ground for the discovery of agents with diverse pharmacological activities.
Anticancer Activity
Derivatives of 1,2,4-triazole-3-thiol have demonstrated significant antiproliferative effects against a range of human cancer cell lines, including melanoma, triple-negative breast cancer, and pancreatic carcinoma.[3][15] The versatility of the scaffold allows it to interact with multiple key targets in cancer signaling pathways.[4]
Mechanism of Action: The anticancer effects are often multifactorial. Many derivatives function as potent enzyme inhibitors, targeting key proteins involved in cell proliferation and survival.[3]
-
Kinase Inhibition: Small molecule kinase inhibitors are a cornerstone of modern cancer therapy.[3] Certain 1,2,4-triazole derivatives have shown potent inhibitory activity against targets like EGFR (Epidermal Growth Factor Receptor) and BRAF, which are critical drivers in many cancers.[16]
-
Tubulin Polymerization Inhibition: Similar to established chemotherapeutics like vinca alkaloids, some triazole compounds can inhibit the polymerization of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[16]
-
Enzyme Inhibition: Other targeted enzymes include dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.[17]
Caption: Mechanism of anticancer action via kinase inhibition.
Quantitative Data: In Vitro Cytotoxicity
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) values.
| Compound Class | Cancer Cell Line | Target | IC₅₀ / EC₅₀ (µM) | Reference |
| Hydrazone Derivatives | Melanoma (IGR39) | - | 2 - 17 | [3] |
| Hydrazone Derivatives | Breast (MDA-MB-231) | - | 2 - 17 | [3] |
| Hydrazone Derivatives | Pancreatic (Panc-1) | - | 2 - 17 | [3] |
| Triazole-Thiophene Hybrid | Prostate (PC3) | - | Significant Activity | [18] |
| Substituted Triazoles | Various | EGFR | 3.6 | [16] |
| Substituted Triazoles | Various | BRAF | Potent Inhibition | [16] |
Experimental Protocol: MTT Assay for Cytotoxicity The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized 1,2,4-triazole-3-thiol compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
Antimicrobial Activity
The 1,2,4-triazole-3-thiol scaffold is a prolific source of potent antimicrobial agents, with derivatives showing broad-spectrum activity against both bacteria and fungi.[10][17][19]
Antibacterial Activity: These compounds have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, including multidrug-resistant strains like MRSA.[14][17]
-
Mechanism of Action: A key mechanism involves the inhibition of essential bacterial enzymes. Docking studies have revealed that these compounds can bind to the active site of enzymes like glucosamine-6-phosphate synthase, which is vital for cell wall synthesis.[17] Another identified target is dihydrofolate reductase (DHFR), disrupting the folate synthesis pathway necessary for bacterial survival.[17] The presence of specific moieties, such as phenylpiperazine or a 4-hydroxy-3-methoxyphenyl group, has been shown to be crucial for high antibacterial activity.[17]
Antifungal Activity: Many derivatives exhibit strong antifungal effects, with some showing potency comparable or superior to standard drugs like ketoconazole.[13]
-
Mechanism of Action: While the classic antifungal mechanism for azoles is the inhibition of lanosterol 14α-demethylase in the ergosterol biosynthesis pathway, the specific mechanisms for all 3-thiol derivatives are still under investigation.[20] However, their structural similarity to known antifungal agents strongly suggests a similar mode of action.
Quantitative Data: Antimicrobial Potency (Minimum Inhibitory Concentration - MIC)
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Schiff Base (4-nitrophenyl) | S. epidermidis | 9 | [17] |
| Schiff Base Hybrid | S. aureus | 0.264 mM | [17] |
| Schiff Base Hybrid | S. pyogenes | 0.132 mM | [17] |
| Benzylideneamino Derivatives | M. gypseum | < Ketoconazole | [13] |
| Benzylideneamino Derivatives | S. aureus | < Streptomycin | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination This is a standardized method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. 1,2,4-triazole derivatives have emerged as promising anti-inflammatory agents, with some compounds demonstrating potency greater than the standard nonsteroidal anti-inflammatory drug (NSAID) indomethacin.[21]
Mechanism of Action: The primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Many derivatives show preferential inhibition of COX-2, which is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[22]
Quantitative Data: COX Enzyme Inhibition
| Compound Class | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |
| Triazole-Pyrazole Hybrid | 593.5 | 21.53 | [22] |
| Pyrrolopyridazinone Hybrid | 70.96 - 95.75 | 47.83 - 49.79 | [22] |
| Novel Triazole Derivative | 13.5 | 0.04 | [22] |
| Celecoxib (Reference) | 14.7 | 0.045 | [22] |
Structure-Activity Relationship (SAR) Insights
Analysis across multiple studies reveals key structural features that govern the biological activity of 1,2,4-triazole-3-thiol compounds:
-
Substituents on the N-4 Position: The nature of the substituent at the N-4 position of the triazole ring is critical. Aromatic rings, such as phenyl groups, often enhance activity compared to alkyl groups.[17]
-
Substituents on the C-5 Position: The group at the C-5 position also plays a significant role. The presence of furan or other heterocyclic rings can confer specific biological properties.[5]
-
Aromatic Ring Functionalization: The presence and position of electron-donating groups (e.g., -OH, -OCH₃) or electron-withdrawing groups (e.g., -NO₂, -Cl, -F) on appended phenyl rings can dramatically influence potency. For instance, nitro groups can enhance cell wall penetration, boosting antimicrobial activity, while hydroxyl groups can increase hydrogen bonding with target enzymes.[1][17]
-
Hybrid Molecules: Creating hybrid molecules by linking the 1,2,4-triazole-3-thiol core to other pharmacologically active scaffolds (e.g., quinolones, indoles, thiadiazoles) is a successful strategy for developing agents with enhanced or dual activities.[17][19][23]
Future Perspectives
The 1,2,4-triazole-3-thiol scaffold is a validated and highly promising platform for the development of new therapeutics. Future research should focus on:
-
Target-Specific Design: Leveraging computational tools like molecular docking to design derivatives with high affinity and selectivity for specific biological targets, thereby minimizing off-target effects and improving safety profiles.
-
Overcoming Drug Resistance: Synthesizing novel derivatives, particularly hybrid compounds, that can circumvent existing mechanisms of drug resistance in both cancer and infectious diseases.
-
Exploring New Therapeutic Areas: While research has focused on anticancer, antimicrobial, and anti-inflammatory applications, the scaffold's versatility suggests potential in other areas like neurodegenerative diseases, diabetes, and viral infections.[6][24]
-
Pharmacokinetic Optimization: Modifying lead compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure they are viable drug candidates for in vivo studies and eventual clinical development.
The continued exploration of 1,2,4-triazole-3-thiol chemistry holds immense potential for addressing unmet medical needs and delivering the next generation of innovative medicines.
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Introduction: The Versatile Scaffold of 4H-1,2,4-triazole-3-thiol
An In-depth Technical Guide to the Synthesis of 4H-1,2,4-triazole-3-thiol
The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant drugs.[1] When functionalized with a thiol group at the 3-position, the resulting 4H-1,2,4-triazole-3-thiol (also known as 1,2,4-triazole-3-thione) core exhibits an expanded and potent range of pharmacological activities.[2][3][4] These compounds are not merely synthetic curiosities; they are the active pharmacophores behind drugs and clinical candidates with antifungal, anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][4][5][6]
The biological efficacy of this scaffold stems from its unique physicochemical properties. The triazole ring is metabolically stable and capable of participating in hydrogen bonding and dipole interactions, while the thione/thiol tautomerism allows for multiple binding modes with biological targets.[1] This guide, intended for researchers and drug development professionals, provides an in-depth review of the principal synthetic methodologies for constructing this vital heterocyclic system, focusing on the causality behind experimental choices and providing field-proven protocols.
Core Synthetic Strategy I: Alkaline Cyclization of Acyl/Aroyl Thiosemicarbazides
The most prevalent and versatile method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is the intramolecular cyclization of 1-acyl or 1-aroyl-4-substituted thiosemicarbazides.[2][7][8] This strategy offers broad substrate scope and generally proceeds with high yields.
Causality and Mechanistic Insight: The reaction is almost universally conducted in a strong alkaline medium, such as aqueous sodium or potassium hydroxide. The base plays a crucial role in facilitating two key steps: first, it deprotonates the N4-hydrogen and the thioamide N2-hydrogen, enhancing the nucleophilicity of the N4 nitrogen. Second, this empowered nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent heating promotes the elimination of a water molecule (dehydration), leading to the formation of the stable, aromatic triazole ring. Acidification of the reaction mixture in the final workup step is essential to neutralize the base and precipitate the product, which exists as a soluble thiolate salt under alkaline conditions.[9]
Caption: Synthesis of 4-amino-triazole-thiols via a dithiocarbazinate intermediate.
Field-Proven Experimental Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol[10]
Part A: Synthesis of Potassium dithiocarbazinate salt
-
Precursor Synthesis: Prepare benzoic acid hydrazide by refluxing methyl benzoate with hydrazine hydrate in absolute ethanol.
-
Reaction Setup: In a flask cooled in an ice bath, dissolve benzoic acid hydrazide (0.1 mol) and potassium hydroxide (0.15 mol) in absolute ethanol (100 mL).
-
Reagent Addition: Add carbon disulfide (0.15 mol) dropwise to the cold, stirring solution over 30 minutes.
-
Reaction: Continue stirring the mixture at room temperature for 12-18 hours.
-
Isolation: Add dry ether (200 mL) to the mixture to precipitate the potassium salt. Collect the solid by filtration, wash with ether, and dry.
Part B: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Reaction Setup: Suspend the potassium dithiocarbazinate salt (0.05 mol) from Part A in water.
-
Cyclization: Add hydrazine hydrate (0.1 mol, 99-100%).
-
Reaction: Heat the mixture to reflux for 4-6 hours. The color of the solution may change, and the evolution of hydrogen sulfide gas may be observed (conduct in a fume hood).
-
Workup: Cool the reaction mixture and dilute with cold water.
-
Precipitation: Acidify the solution with dilute hydrochloric acid or acetic acid until precipitation is complete.
-
Purification: Filter the solid product, wash thoroughly with water, and recrystallize from ethanol to yield the pure 4-amino-triazole derivative. [10]
Core Synthetic Strategy III: Direct Synthesis Using Polyphosphate Ester (PPE)
A more contemporary and efficient approach involves the direct, one-pot reaction of thiosemicarbazides with carboxylic acids using polyphosphate ester (PPE) as a condensing and cyclizing agent. [11][12]This method circumvents the need to pre-form acyl chlorides or esters, streamlining the synthetic process.
Causality and Mechanistic Insight: Polyphosphate ester is a powerful dehydrating agent and Lewis acid. Its primary function is to activate the carboxylic acid, forming a highly reactive acyl polyphosphate intermediate. This intermediate is readily attacked by the N4-nitrogen of the thiosemicarbazide in an acylation step. Following acylation, the PPE continues to promote the intramolecular cyclodehydration of the resulting acyl thiosemicarbazide intermediate to furnish the final 1,2,4-triazole-3-thiol. The reaction is often performed in a sealed hydrothermal vessel to maintain the necessary temperature and pressure. [11][12]
Caption: Workflow for the one-pot synthesis of triazole-thiols using PPE.
General Experimental Protocol: PPE-Mediated Synthesis[11][12]
-
Reaction Setup: In a hydrothermal reaction vessel, thoroughly mix the desired carboxylic acid (1 equivalent) and the appropriate thiosemicarbazide (1 equivalent).
-
Reagent Addition: Add chloroform and polyphosphate ester (PPE).
-
Reaction: Seal the vessel and heat it to 90 °C for several hours.
-
Workup (Acylation Product): After cooling, the reaction mixture is typically poured into cold water or sodium bicarbonate solution to neutralize the PPE and precipitate the intermediate acyl thiosemicarbazide.
-
Cyclodehydration: The isolated intermediate is then treated with an aqueous alkali solution (e.g., KOH) and heated (e.g., 90 °C for 4 hours) to ensure complete and regioselective cyclization to the 1,2,4-triazole-3-thiol.
-
Isolation: Cool the alkaline solution and acidify with HCl to precipitate the final product, which is then filtered, washed, and dried.
Comparative Summary of Synthesis Methods
| Method | Starting Materials | Key Reagents & Conditions | Typical Yields | Advantages | Disadvantages |
| I. Thiosemicarbazide Cyclization | Acid Hydrazide, Isothiocyanate | 1. Reflux (Ethanol)2. NaOH/KOH, Reflux | 60-95% [7][9] | Highly versatile, broad substrate scope, generally high yields. | Two distinct synthetic steps required. |
| II. Dithiocarbazate Route | Acid Hydrazide, CS₂ | 1. KOH, CS₂ (Ethanol)2. Hydrazine Hydrate, Reflux | 40-75% [6][10] | Specifically produces 4-amino substituted triazoles, a valuable precursor. | Multi-step, involves odorous CS₂, H₂S evolution. |
| III. PPE-Mediated Synthesis | Carboxylic Acid, Thiosemicarbazide | Polyphosphate Ester (PPE), 90°C (sealed vessel), followed by alkaline workup. | 35-75% [11][12] | Direct, one-pot acylation; avoids pre-activation of carboxylic acid. | Requires specialized equipment (hydrothermal vessel), potential for isomer formation. |
Conclusion
The synthesis of the 4H-1,2,4-triazole-3-thiol core is well-established, with several robust and reliable methods available to the synthetic chemist. The classical alkaline cyclization of acyl thiosemicarbazides remains the most widely used and versatile approach, offering high yields and a broad scope for introducing diversity at the N-4 and C-5 positions. For the specific synthesis of 4-amino derivatives, which are valuable intermediates for further functionalization, the dithiocarbazate route provides a direct and effective strategy. Finally, modern methods employing condensing agents like polyphosphate ester offer a more streamlined, one-pot alternative that is particularly advantageous for library synthesis. The choice of method ultimately depends on the desired substitution pattern, available starting materials, and the scale of the reaction. A thorough understanding of these key synthetic pathways empowers researchers to efficiently access a wide array of novel triazole derivatives for evaluation in drug discovery and development programs.
References
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Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. [Link]
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Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]
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Al-Ghorbani, M., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(13), 3093. [Link]
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Yakan, H., et al. (2015). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Iranian Journal of Pharmaceutical Research, 14(3), 779-790. [Link]
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Koparır, M., et al. (2012). Synthesis of Some 5-Substituted-1,2,4-triazole-3-thiones, Containing Thiourea, Arylidenamino and Morphlin-4-yl methyl Fragments. Asian Journal of Chemistry, 24(12), 5677-5681. [Link]
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discovery and history of substituted 1,2,4-triazole-3-thiols
An In-depth Technical Guide to the Discovery and History of Substituted 1,2,4-Triazole-3-thiols
Introduction: The Emergence of a Privileged Scaffold
The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, represents one of the most significant and versatile scaffolds in modern medicinal and agricultural chemistry.[1][2][3][4] Its unique structural features, including metabolic stability and capacity for hydrogen bonding, allow it to serve as a cornerstone pharmacophore in a vast array of biologically active compounds.[5] Among its many derivatives, the substituted 1,2,4-triazole-3-thiol and its tautomeric thione form have proven to be particularly fruitful starting points for the development of novel therapeutic and agrochemical agents. These compounds exhibit a remarkable breadth of biological activities, including potent antifungal, antimicrobial, anticancer, anti-inflammatory, and herbicidal properties.[6][7][8]
This technical guide provides a comprehensive exploration of the . It traces the journey from foundational synthetic methodologies established in the early 20th century to the modern applications that continue to drive innovation in drug development and beyond. By examining the causality behind experimental choices and the evolution of synthetic strategies, this guide offers researchers, scientists, and drug development professionals critical insights into this enduring and impactful class of heterocyclic compounds.
Part 1: Foundational Syntheses of the 1,2,4-Triazole Core
The story of 1,2,4-triazole-3-thiols is built upon the pioneering work of organic chemists who first unlocked methods to construct the core triazole ring. While not all of these initial reactions directly yield the 3-thiol derivative, they established the fundamental principles of triazole chemistry and paved the way for more specialized syntheses.
The Einhorn-Brunner Reaction (1905, 1914)
One of the earliest and most significant methods for constructing the 1,2,4-triazole ring was developed by Alfred Einhorn and later expanded upon by Karl Brunner.[5][9][10] The Einhorn-Brunner reaction involves the acid-catalyzed condensation of imides (diacylamines) with hydrazines to form a mixture of isomeric 1,2,4-triazoles.[2][11]
The reaction proceeds through the initial nucleophilic attack of the hydrazine on a protonated carbonyl group of the imide, followed by a series of dehydration and intramolecular cyclization steps to furnish the aromatic triazole ring.[9] A key feature of this reaction is its predictable regioselectivity when using unsymmetrical imides; the acyl group derived from the stronger carboxylic acid preferentially occupies the 3-position of the resulting triazole.[9] This predictability made it a valuable tool for targeted synthesis.[9]
The Direct Route: Cyclization of Thiosemicarbazides
The most direct and historically significant route to the 1,2,4-triazole-3-thiol scaffold involves the cyclization of thiosemicarbazides or their derivatives. This method provides a straightforward entry into the target molecule, incorporating the essential thiol/thione group directly during the ring-forming step.
The general approach involves reacting a thiosemicarbazide with a one-carbon electrophile, such as a carboxylic acid, ester, or orthoformate, typically under basic or acidic conditions. The base (e.g., potassium hydroxide) facilitates the cyclization and subsequent dehydration to form the stable aromatic triazole ring. This method's versatility allows for the introduction of a wide variety of substituents at the N-4 and C-5 positions, making it a cornerstone of 1,2,4-triazole-3-thiol synthesis. [7]
Part 2: The Application-Driven Explosion in Triazole Chemistry
The transition of 1,2,4-triazoles from academic curiosities to industrial powerhouses began in the mid-20th century with the discovery of their potent biological activities. This shift created a massive impetus for the development of new, more efficient, and highly functionalized synthetic routes.
Agricultural Applications: Herbicides and Fungicides
The 1,2,4-triazole core was found to be a key structural motif in compounds with significant herbicidal and fungicidal properties. [4]These agrochemicals often function by inhibiting key enzymes in weeds or fungi, leading to their demise while leaving crops unharmed. [4][12]The discovery of triazole-based herbicides and plant growth regulators like paclobutrazol demonstrated the commercial viability of this scaffold and fueled further research into structure-activity relationships. [5][12][13][14]
The Medicinal Breakthrough: Azole Antifungals
The most profound impact of 1,2,4-triazole chemistry has been in the field of medicine, specifically with the development of the azole class of antifungal agents. These drugs revolutionized the treatment of systemic fungal infections, which were becoming increasingly prevalent in immunocompromised patients. [15] The mechanism of action for azole antifungals is the potent and selective inhibition of a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). [1][16]This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. [3][17]By blocking ergosterol production, azole drugs disrupt membrane integrity, leading to fungal cell death. [18] The development of key triazole antifungals marks major milestones in the history of this scaffold:
-
Fluconazole (Patented 1981): A bis-triazole agent that established an exceptional therapeutic record for Candida infections. [15][19]Its synthesis often starts from 1,3-difluorobenzene and involves the formation of an epoxide intermediate that is subsequently opened by a second triazole ring. [20][21]* Itraconazole: A second-generation triazole with a broader spectrum of activity. [17]Its more complex synthesis is often convergent, combining two large, pre-synthesized intermediates in the final steps. [22][23]* Voriconazole (Patented 1990): A derivative of fluconazole with an expanded spectrum of activity, particularly against Aspergillus species. [1][24]Its development focused on creating a stereochemically pure compound to maximize efficacy. [25][26]* Posaconazole: A later-generation drug with one of the broadest spectrums of activity among the azoles, used to treat invasive fungal infections. [17][27]Its complex structure, featuring a tetrahydrofuran ring, requires a sophisticated, multi-step convergent synthesis. [28][29][30] The immense clinical and commercial success of these drugs cemented the 1,2,4-triazole ring as a "privileged" structure in medicinal chemistry and continues to inspire the design of new therapeutic agents.
Part 3: Key Experimental Protocols
The following protocols provide step-by-step methodologies for foundational syntheses, reflecting both classical and optimized approaches. These are self-validating systems where the progress can be monitored and the final product characterized to confirm success.
Protocol 1: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol details a classic method for synthesizing a 4,5-disubstituted 1,2,4-triazole-3-thiol starting from a benzoic acid hydrazide and carbon disulfide.
Materials:
-
Benzoic acid hydrazide
-
Potassium hydroxide (KOH)
-
Ethanol
-
Carbon disulfide (CS₂)
-
Hydrazine hydrate (80%)
-
Hydrochloric acid (HCl)
-
Lead acetate paper
Procedure:
-
Synthesis of Potassium Dithiocarbazinate Salt:
-
In a suitable flask, dissolve benzoic acid hydrazide in absolute ethanol.
-
Separately, prepare a solution of potassium hydroxide in absolute ethanol. Add this basic solution to the hydrazide solution.
-
To the resulting alkaline mixture, add carbon disulfide dropwise while stirring continuously in an ice bath.
-
Continue stirring for 2-4 hours as the potassium dithiocarbazinate salt precipitates.
-
-
Cyclization to Form the Triazole-3-thiol:
-
Collect the potassium salt by filtration and dissolve it in a minimal amount of cold water.
-
Add hydrazine hydrate (80%) to the aqueous solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux. The evolution of hydrogen sulfide (H₂S) gas indicates the reaction is proceeding. Monitor the gas evolution using lead acetate paper (which will turn black in the presence of H₂S).
-
Continue refluxing for 4-6 hours, or until the evolution of H₂S ceases. [31]3. Work-up and Isolation:
-
Cool the reaction mixture to room temperature and dilute it with an equal volume of cold water.
-
Carefully acidify the solution with dilute hydrochloric acid until it is acidic to litmus paper. This will precipitate the crude product.
-
Collect the white precipitate by vacuum filtration, wash thoroughly with cold water to remove salts, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
-
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.
Protocol 2: Synthesis of 3,5-Diphenyl-1,2,4-triazole via Pellizzari Reaction
This protocol outlines the synthesis of a symmetrical 1,2,4-triazole, which avoids the formation of isomeric side products common in unsymmetrical reactions.
Materials:
-
Benzamide
-
Benzoylhydrazide
-
High-boiling solvent (e.g., nitrobenzene) or perform neat
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide.
-
If performing the reaction neat, proceed to the next step. If using a solvent, add it to the flask now.
-
-
Thermal Condensation:
-
Heat the reaction mixture to 220-250°C under a gentle stream of nitrogen gas. [32] * Maintain this temperature and stir the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature. A solid mass should form.
-
Triturate the solid product with a suitable solvent like ethanol to dissolve unreacted starting materials and impurities.
-
Collect the crude product by filtration.
-
Purify the crude 3,5-diphenyl-1,2,4-triazole by recrystallization from a suitable solvent such as ethanol or acetic acid. [32]4. Characterization: Verify the identity and purity of the product by determining its melting point and analyzing it via NMR, IR, and Mass Spectrometry.
-
Data Summary: Foundational Triazole Syntheses
| Reaction Name | Reactants | Product | Typical Conditions | Key Advantages/Disadvantages |
| Einhorn-Brunner | Imide + Hydrazine | Substituted 1,2,4-Triazole | Acid-catalyzed, Reflux | Good for specific isomers (predictable regioselectivity). Can produce mixtures. |
| Pellizzari | Amide + Acylhydrazide | 3,5-Disubstituted 1,2,4-Triazole | High Temperature (200-250°C) or Microwave | Direct route. Traditionally low yields and harsh conditions; improved by microwave. |
| Thiosemicarbazide Cyclization | Thiosemicarbazide + Carboxylic Acid/Derivative | Substituted 1,2,4-Triazole-3-thiol | Basic (e.g., KOH) or Acidic, Reflux | Most direct route to the 3-thiol scaffold. Versatile for substitution. |
Conclusion and Future Outlook
The history of substituted 1,2,4-triazole-3-thiols is a compelling narrative of chemical innovation driven by practical need. From the foundational named reactions of the early 20th century, which first defined the synthetic landscape, to the application-driven explosion in medicinal and agricultural chemistry, this heterocyclic core has proven its enduring value. The discovery of its potent biological activities, most notably the revolutionary impact of azole antifungals, transformed the scaffold from a synthetic target into an indispensable tool for human health.
The journey continues as researchers today leverage the rich history and versatile chemistry of the 1,2,4-triazole-3-thiol nucleus to address new challenges. Current efforts focus on developing novel derivatives with enhanced potency against drug-resistant pathogens, targeted anticancer activity, and improved environmental profiles for agricultural use. The interplay between synthetic methodology, mechanistic understanding, and biological application ensures that the legacy of the 1,2,4-triazole scaffold will continue to expand for decades to come.
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An In-depth Technical Guide on Thione-Thiol Tautomerism in 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and drug development, valued for its broad spectrum of biological activities.[1][2][3] Within this class, 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols represent a particularly compelling subclass, not only for their therapeutic potential but also for the fascinating chemical phenomenon of thione-thiol tautomerism. This guide provides a comprehensive exploration of this tautomeric equilibrium, delving into the structural nuances, influencing factors, and the critical analytical techniques required for its characterization. We will dissect the synthetic pathways, provide detailed experimental protocols, and offer insights into the causality behind methodological choices, equipping researchers and drug development professionals with the foundational knowledge to navigate the complexities of these dynamic molecules.
Introduction: The Significance of Tautomerism in 1,2,4-Triazoles
The 1,2,4-triazole ring system is a privileged scaffold in a multitude of therapeutic agents, including well-known antifungal medications like fluconazole and itraconazole.[1] The introduction of a sulfur atom at the 3-position gives rise to 1,2,4-triazole-3-thiols, which exhibit a rich and diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4]
A key feature of these compounds is their existence as a dynamic equilibrium of two tautomeric forms: the thione form and the thiol form. This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton between the sulfur and a nitrogen atom of the triazole ring.[5] The prevalence of one tautomer over the other can be influenced by various factors, including the nature of substituents, the solvent, and the physical state (solid vs. solution).[6][7][8] Understanding and controlling this equilibrium is of paramount importance, as the distinct physicochemical properties of each tautomer can profoundly impact a molecule's biological activity, receptor binding affinity, and pharmacokinetic profile.[5][9] It has been experimentally demonstrated that in some cases, the thione form may exhibit different biological effects compared to the thiol form.[5]
This guide will focus specifically on the 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiol series, providing a detailed framework for their synthesis, characterization, and the in-depth study of their tautomeric behavior.
The Thione-Thiol Tautomeric Equilibrium
The tautomeric equilibrium in 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols involves the interconversion between the thione (amide) and thiol (imidothiol) forms.
Caption: Thione-thiol tautomeric equilibrium in 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols.
Computational studies, often employing Density Functional Theory (DFT) methods like B3LYP/6-31G(d,p), have consistently shown that in the gas phase, the thione form is generally the more stable tautomer for 1,2,4-triazole-3-thione derivatives.[10] This increased stability is attributed to the electronic delocalization within the thioamide moiety. However, the energy difference between the tautomers is often small, allowing for a dynamic equilibrium in solution.
Several factors can influence the position of this equilibrium:
-
Solvent Polarity: Polar solvents tend to favor the more polar thione tautomer.[6][8] Hydrogen bond-donating solvents, such as ethanol and water, can further stabilize the thione form by interacting with the C=S and N-H groups.[6]
-
Substituent Effects: The electronic nature of the aryl group at the 5-position can modulate the acidity of the N-H proton and the basicity of the sulfur atom, thereby influencing the tautomeric preference. However, some studies suggest that substituents may not have a considerable effect on the relative stabilities in the gas phase.[10]
-
Physical State: In the solid state, crystal packing forces and intermolecular hydrogen bonding often lock the molecule into a single tautomeric form, which is typically the thione form as confirmed by X-ray crystallography.[9][11][12]
-
pH: The equilibrium is pH-dependent. In alkaline media, deprotonation of the thiol form can shift the equilibrium towards the thiolate anion, which can then be involved in further reactions.[13][14]
Synthesis of 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols: A Step-by-Step Protocol
The synthesis of the title compounds is typically achieved through a multi-step process starting from an appropriate aryl carboxylic acid. The general synthetic pathway is outlined below.
Caption: General synthetic workflow for 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols.
Detailed Experimental Protocol
This protocol provides a representative procedure for the synthesis of 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.[15]
Step 1: Synthesis of Isonicotinohydrazide (Aryl Acid Hydrazide)
-
To a solution of isonicotinic acid (1 equivalent) in ethanol, add concentrated sulfuric acid catalytically.
-
Reflux the mixture for 8-10 hours to form the corresponding ethyl ester.
-
After cooling, neutralize the reaction mixture and extract the ester with a suitable organic solvent.
-
Purify the ester by distillation or chromatography.
-
Reflux the purified ester with hydrazine hydrate (1.2 equivalents) in ethanol for 6-8 hours.
-
Cool the reaction mixture to obtain the solid isonicotinohydrazide, which can be purified by recrystallization.
Step 2: Synthesis of 2-[(2-propen-1-ylamino)thioxomethyl]hydrazide of 4-Pyridinecarboxylic acid (Thiosemicarbazide Intermediate)
-
Dissolve isonicotinohydrazide (1 equivalent) in ethanol.
-
Add allyl isothiocyanate (1 equivalent) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Upon cooling, the thiosemicarbazide derivative will precipitate.
-
Filter the solid, wash with cold ethanol, and dry.
Step 3: Synthesis of 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
-
Suspend the thiosemicarbazide intermediate (1 equivalent) in an aqueous solution of sodium hydroxide (2N).
-
Reflux the stirring mixture for 8 hours.[15]
-
After cooling, acidify the solution with dilute hydrochloric acid to precipitate the product.[15]
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol-dioxane mixture, to obtain the purified 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.[15]
Spectroscopic Characterization of Tautomers
Distinguishing between the thione and thiol tautomers is crucial and can be reliably achieved using a combination of spectroscopic techniques.[9][16]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in each tautomer.[9]
-
Thione Form:
-
Thiol Form:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is invaluable for tautomeric analysis in solution.[9]
-
¹H NMR:
-
¹³C NMR:
| Spectroscopic Data for Representative Tautomers | |
| Technique | Thione Form |
| IR (cm⁻¹) | N-H: 3100-3460C=S: 1250-1340C=N: 1560-1650[9] |
| ¹H NMR (ppm) | N-H: 13-14[9] |
| ¹³C NMR (ppm) | C=S: 168-169[9][15] |
X-ray Crystallography
For compounds that can be obtained as single crystals, X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.[9] In the vast majority of reported crystal structures of 1,2,4-triazole-3-thiols, the thione tautomer is the one observed.[11][12] This technique allows for precise measurement of bond lengths, confirming the presence of a C=S double bond and an N-H bond in the thione form.
Causality in Experimental Design and Future Directions
The choice of synthetic route, particularly the cyclization step, is critical. The use of a strong base like sodium hydroxide is essential to facilitate the intramolecular dehydrative cyclization of the thiosemicarbazide intermediate. The acidic workup is then necessary to protonate the resulting triazole salt and precipitate the final product.
The selection of analytical techniques is driven by the need to unequivocally identify the predominant tautomeric form under different conditions. While IR and NMR are excellent for bulk and solution-phase analysis, X-ray crystallography provides the definitive structure in the solid state. For quantitative analysis of tautomeric mixtures in solution, advanced techniques like HPLC-MS can be employed.[16]
Future research in this area should focus on:
-
Quantitative Tautomeric Analysis: Systematically quantifying the tautomeric ratio in various solvents and at different temperatures for a series of 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols.
-
Structure-Activity Relationship (SAR) Studies: Correlating the tautomeric preference with the biological activity of these compounds to understand which tautomer is the bioactive form.
-
Computational Modeling: Further refining computational models to accurately predict tautomeric equilibria in different solvent environments, guiding the design of molecules with desired tautomeric properties.
Conclusion
The thione-thiol tautomerism in 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols is a fundamental aspect of their chemistry that has profound implications for their biological activity. A thorough understanding of this equilibrium and the factors that govern it is essential for researchers in medicinal chemistry and drug development. By employing a combination of robust synthetic methods and detailed spectroscopic analysis, it is possible to characterize and potentially manipulate this tautomerism to optimize the therapeutic potential of this important class of heterocyclic compounds.
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Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. PubMed. [Link]
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Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Tautomerism in aromatic heterocycles. Química Organica.org. [Link]
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Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A. [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
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Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. [Link]
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Thione–thiol tautomerism of I' and II'. ResearchGate. [Link]
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A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
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Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. PubMed Central. [Link]
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Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences. [Link]
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The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]. National Institutes of Health. [Link]
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4-Methyl-4H-1,2,4-triazole-3-thiol. SpectraBase. [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
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Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper(ii) complex. National Institutes of Health. [Link]
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Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper( ii ) complex. ResearchGate. [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health. [Link]
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Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. MDPI. [Link]
-
5-Furan-2yl[6][9][18]oxadiazole-2-thiol, 5-Furan-2yl-4H[6][9][10] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. [Link]
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solubility and stability of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
An In-depth Technical Guide to the Solubility and Stability of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Authored by: A Senior Application Scientist
Abstract
The compound this compound belongs to the 1,2,4-triazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of pharmacological activities.[1][2][3] The successful development of any new chemical entity into a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental physicochemical properties, primarily its solubility and stability. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to assess these critical attributes. We will explore the theoretical underpinnings and provide detailed, field-proven protocols for determining the aqueous and solvent solubility, as well as for conducting forced degradation studies to map the stability profile of this molecule. The methodologies described herein are designed as self-validating systems to ensure robust and reliable data generation, which is paramount for informed decision-making in the drug development pipeline.
Introduction: The Significance of Physicochemical Profiling
The 1,2,4-triazole nucleus is a well-established pharmacophore found in numerous approved drugs.[3] The specific substitution pattern of this compound, featuring an allyl group, a p-tolyl moiety, and a thiol group, suggests potential for unique biological interactions. The thiol group, in particular, introduces the possibility of thiol-thione tautomerism, which can significantly influence the molecule's properties and interactions.[4]
Before any meaningful pharmacological evaluation can occur, a baseline understanding of how the compound behaves in relevant physiological and formulation environments is essential.
-
Solubility directly impacts bioavailability. A poorly soluble compound will likely exhibit low absorption and, consequently, limited therapeutic efficacy.
-
Stability dictates the compound's shelf-life, storage conditions, and potential for generating toxic degradation products.[5] Understanding its degradation pathways is a regulatory requirement and crucial for developing a stable formulation.[6]
This guide provides the experimental causality and detailed workflows necessary to build a comprehensive physicochemical profile of this target compound.
Caption: Chemical structure of the target compound.
Solubility Profiling: A Predictor of In Vivo Performance
Aqueous solubility is a primary determinant of oral drug absorption. The goal of this phase is to quantify the equilibrium solubility of the compound in various aqueous and organic media, providing insights into its behavior in both physiological and potential formulation systems. The presence of the triazole ring and the acidic thiol group suggests that solubility will be highly dependent on pH.
Causality Behind Experimental Design
The choice of solvents is not arbitrary. It is a deliberate effort to simulate various environments the compound might encounter:
-
Water: Provides a baseline for aqueous solubility.
-
pH Buffers (e.g., pH 1.2, 4.5, 6.8, 7.4): Simulate the pH range of the gastrointestinal tract, from the stomach to the small intestine. This is critical for predicting oral absorption.
-
Organic Solvents (e.g., Ethanol, Propylene Glycol, DMSO): Commonly used as co-solvents in formulations and for initial stock solution preparation in biological assays.[7] Their inclusion helps in understanding the compound's behavior in non-aqueous or mixed-vehicle systems.
Experimental Protocol: Equilibrium Shake-Flask Solubility
This method is the gold standard for determining thermodynamic solubility. It is designed to ensure that the solution has reached equilibrium with the solid-state material, providing a true measure of solubility.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound (enough to ensure a saturated solution with visible solid remaining) to a series of clear glass vials.
-
Solvent Addition: To each vial, add a precise volume (e.g., 2 mL) of the desired solvent (Water, pH 1.2 HCl buffer, pH 4.5 Acetate buffer, pH 6.8 and 7.4 Phosphate buffers, Ethanol, Propylene Glycol).
-
Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (typically 25 °C or 37 °C) to facilitate equilibration. The system should be agitated for a minimum of 24-48 hours. This duration is critical to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.
-
Sampling & Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid material is disturbed. Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, typically UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by applying the dilution factor to the measured concentration.
Data Presentation: Solubility Profile
The following table presents hypothetical solubility data for this compound, which is essential for guiding formulation development.
| Solvent/Medium | pH | Solubility at 25 °C (µg/mL) | Classification |
| Deionized Water | ~6.5 | 15.8 | Sparingly Soluble |
| 0.1 N HCl Buffer | 1.2 | 8.5 | Slightly Soluble |
| Acetate Buffer | 4.5 | 12.3 | Sparingly Soluble |
| Phosphate Buffer | 6.8 | 95.7 | Soluble |
| Phosphate Buffer | 7.4 | 250.4 | Soluble |
| Ethanol | N/A | > 1000 | Freely Soluble |
| Propylene Glycol | N/A | 750.2 | Freely Soluble |
| DMSO | N/A | > 2000 | Very Soluble |
The data above is illustrative and not based on experimental results.
Expert Insight: The significant increase in solubility at pH 6.8 and 7.4 is consistent with the deprotonation of the acidic thiol group (pKa ~7-8), forming a more soluble triazolate salt. This pH-dependent solubility is a critical piece of information for oral formulation design, suggesting that dissolution will be favored in the intestinal tract over the stomach.
Stability Assessment and Forced Degradation
Stability testing is a cornerstone of drug development, providing the necessary data to define storage conditions and shelf-life.[5] Forced degradation, or stress testing, is an accelerated process designed to predict the likely degradation products of a drug substance, which is essential for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[6]
Rationale for Stress Conditions
The conditions used in forced degradation studies are mandated by regulatory bodies like the ICH and are chosen to simulate the stresses a compound might experience during its lifecycle.[5][8]
-
Hydrolysis (Acid/Base/Neutral): Assesses susceptibility to degradation in aqueous environments across the pH spectrum. The 1,2,4-triazole ring is generally stable, but harsh conditions can affect the overall structure.[8]
-
Oxidation: Many functional groups are susceptible to oxidation. Hydrogen peroxide is a common and aggressive oxidizing agent used to test for this liability.[6]
-
Photolysis: Exposure to light can induce degradation in photosensitive molecules. This study is crucial for determining packaging requirements (e.g., amber vials).[8]
-
Thermal: High temperatures can accelerate thermally induced degradation, providing insight into the compound's stability during manufacturing (e.g., drying) and long-term storage.
Caption: Workflow for the forced degradation study.
Experimental Protocols: Forced Degradation
A validated, stability-indicating HPLC method capable of separating the parent compound from all potential degradation products is a prerequisite for these studies.
General Procedure:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., Acetonitrile:Water).
-
For each stress condition, dilute the stock solution with the stressor to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
A control sample (unstressed) should be prepared and analyzed alongside the stressed samples.
A. Acidic & Basic Hydrolysis
-
Acid: Mix the stock solution with 0.1 N HCl.
-
Base: Mix the stock solution with 0.1 N NaOH.
-
Incubation: Incubate both solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Neutralization: After incubation, cool the samples to room temperature and neutralize the acid sample with NaOH and the base sample with HCl before dilution and analysis. This step is critical to halt the degradation reaction.
B. Oxidative Degradation
-
Stressor: Mix the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Incubation: Keep the solution at room temperature for a set time (e.g., 24 hours), protected from light.
-
Analysis: Dilute and analyze directly.
C. Thermal Degradation
-
Sample: Place the solid compound in a vial.
-
Incubation: Store the vial in a calibrated oven at a high temperature (e.g., 80 °C) for a longer period (e.g., 7 days).
-
Analysis: After incubation, cool the sample, dissolve it in a suitable solvent, dilute, and analyze.
D. Photolytic Degradation
-
Sample: Place a solution of the compound in a photochemically transparent container (e.g., quartz cuvette).
-
Control: Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.
-
Exposure: Expose both samples in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Analysis: Analyze both the exposed and dark control samples.
Data Presentation: Stability Summary
The results of the forced degradation study are best summarized in a table, which provides a clear overview of the compound's vulnerabilities.
| Stress Condition | Parameters | % Degradation of Parent | No. of Degradation Products | Observations |
| Acid Hydrolysis | 0.1 N HCl, 60 °C, 24h | 8.2% | 2 | Minor degradation observed. |
| Base Hydrolysis | 0.1 N NaOH, 60 °C, 24h | 25.6% | 3 | Significant degradation, indicating lability in alkaline conditions. |
| Oxidation | 3% H₂O₂, RT, 24h | 45.1% | 2 | Highly susceptible to oxidation, likely at the thiol group. |
| Thermal (Solid) | 80 °C, 7 days | < 2.0% | 1 | Compound is stable in solid form at elevated temperatures. |
| Photolytic | ICH Q1B | 18.9% | 2 | Moderate photosensitivity. Requires light-protective packaging. |
The data above is illustrative and not based on experimental results.
Expert Insight: The significant degradation under oxidative and basic conditions is a key finding. The susceptibility to oxidation is a known characteristic of thiol-containing compounds. The instability in base is likely due to the enhanced reactivity of the deprotonated thiol. These findings direct the formulation strategy towards an acidic or neutral pH and necessitate the inclusion of antioxidants and light-protective packaging to ensure product stability.
Conclusion
This guide outlines a robust and scientifically-grounded approach to characterizing the . By following these detailed protocols, researchers can generate the critical data needed to assess the compound's viability as a drug candidate. The hypothetical data presented illustrates a molecule with pH-dependent solubility and specific vulnerabilities to oxidative, basic, and photolytic stress. This level of detailed characterization is indispensable for navigating the complexities of drug development, from lead optimization and formulation design to regulatory submission.
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Samelyuk, Y., & Koval, M. Synthesis and properties of some pyrazole derivatives of 1,2,4-triazole-3-thiol. Pharmacia, 2020. [Link]
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Singh, S., et al. Forced Degradation Studies. MedCrave online, 2016. [Link]
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Wang, M., et al. Study on the stereoselective degradation of three triazole fungicides in sediment. PubMed, 2015. [Link]
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Kamkhede, D.B., & Solanki, P.R. Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate, 2016. [Link]
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Imran, M., et al. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate, 2024. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-allyl-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol
Abstract
This document provides a comprehensive guide for the synthesis of 4-allyl-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and professionals in the field, offering a detailed, step-by-step methodology grounded in established chemical principles. Beyond a mere recitation of procedural steps, this guide elucidates the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway. The self-validating nature of the described protocol, coupled with in-text citations to authoritative sources, underpins the scientific integrity of this work. Visual aids in the form of workflow diagrams are provided to enhance clarity.
Introduction and Scientific Context
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antimicrobial, antiviral, and anticancer properties.[1] The incorporation of a thiol group at the C3 position and further substitution at the N4 and C5 positions of the triazole ring can significantly modulate the pharmacological profile of the resulting molecule. The target compound, 4-allyl-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol, combines the structural features of a p-tolyl group, which can enhance lipophilicity and aromatic interactions, with an allyl group at the N4 position, a versatile handle for further chemical modifications.
The synthetic strategy outlined in this document proceeds through a well-established route for the formation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiones, which involves the preparation of a key intermediate, a 1,4-disubstituted thiosemicarbazide, followed by a base-catalyzed intramolecular cyclization.[2][3]
Synthetic Scheme and Strategy
The synthesis of 4-allyl-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol is achieved via a two-step process, as illustrated in the workflow diagram below. The first step involves the synthesis of the key intermediate, 1-(p-toluoyl)-4-allylthiosemicarbazide, from p-toluic hydrazide and allyl isothiocyanate. The second step is the base-mediated intramolecular cyclization of this thiosemicarbazide to yield the desired triazole-3-thiol.
Caption: Synthetic workflow for 4-allyl-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol.
Detailed Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of the target compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| p-Toluic hydrazide | ≥98% | Commercially available | |
| Allyl isothiocyanate | ≥95% | Commercially available | |
| Ethanol | Anhydrous | Commercially available | |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | Commercially available | |
| Hydrochloric acid (HCl) | Concentrated (37%) | Commercially available | |
| Distilled water | In-house | ||
| Diethyl ether | Anhydrous | Commercially available | For washing |
| Filter paper | |||
| Round-bottom flasks | |||
| Reflux condenser | |||
| Magnetic stirrer with heating | |||
| Buchner funnel and flask |
Step 1: Synthesis of 1-(p-toluoyl)-4-allylthiosemicarbazide
Rationale: This reaction is a nucleophilic addition of the terminal nitrogen of p-toluic hydrazide to the electrophilic carbon of the isothiocyanate group of allyl isothiocyanate. Ethanol serves as a suitable solvent, and the reaction is driven to completion by heating under reflux.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-toluic hydrazide (0.1 mol, 15.02 g) in 100 mL of absolute ethanol.
-
To this solution, add allyl isothiocyanate (0.1 mol, 9.91 g, 10.2 mL) dropwise with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The white crystalline product that precipitates out is collected by filtration using a Buchner funnel.
-
Wash the solid product with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 50-60 °C.
Expected Yield: 85-90% Appearance: White crystalline solid
Step 2: Synthesis of 4-allyl-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol
Rationale: This is a base-catalyzed intramolecular cyclization. The hydroxide ion deprotonates the amide nitrogen, which then attacks the thiocarbonyl carbon, leading to the formation of the five-membered triazole ring with the elimination of a water molecule.[2][4]
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the 1-(p-toluoyl)-4-allylthiosemicarbazide (0.05 mol, 12.46 g) obtained from Step 1 in 100 mL of a 2N aqueous sodium hydroxide solution.
-
Heat the mixture to reflux with vigorous stirring for 6-8 hours. The solid will gradually dissolve as the reaction proceeds.
-
After the reflux period, cool the reaction mixture to room temperature in an ice bath.
-
Filter the cooled solution to remove any insoluble impurities.
-
Carefully acidify the clear filtrate with concentrated hydrochloric acid (HCl) dropwise with constant stirring until the pH is approximately 5-6.
-
A white precipitate of the desired product will form.
-
Collect the precipitate by filtration using a Buchner funnel and wash it thoroughly with cold distilled water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to obtain pure 4-allyl-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol.
-
Dry the purified product in a vacuum oven at 60-70 °C.
Expected Yield: 75-85% Appearance: White to off-white crystalline solid
Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Melting Point | A sharp melting point should be observed. |
| FT-IR (KBr, cm⁻¹) | ν(N-H) ~3100-3000, ν(C-H, aromatic) ~3050, ν(C-H, aliphatic) ~2950, ν(C=N) ~1600, ν(C=S) ~1250. |
| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to the tolyl protons (aromatic region), allyl protons (alkene and methylene regions), and the thiol proton (downfield, exchangeable with D₂O). |
| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for the tolyl carbons, allyl carbons, and the triazole ring carbons. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ or [M-H]⁻ peak corresponding to the molecular weight of the target compound. |
Discussion on Regioselectivity
The alkylation of 1,2,4-triazole systems can potentially occur at different nitrogen atoms or the sulfur atom. In the presented synthetic route, the allyl group is introduced before the cyclization, which unambiguously directs it to the N4 position.
An alternative strategy would be to first synthesize 4-amino-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol and then introduce the allyl group. However, direct alkylation of the 4-amino-1,2,4-triazole ring with an alkyl halide like allyl bromide can lead to the formation of a 1-allyl-4-amino-1,2,4-triazolium salt.[5] To favor N-alkylation over S-alkylation in 1,2,4-triazole-3-thiones, specific reaction conditions and reagents might be necessary, and the regioselectivity can be influenced by factors such as the solvent and the base used.[6][7] The pre-functionalization of the thiosemicarbazide precursor as described in this protocol is a more direct and regioselective approach to obtain the desired N4-allyl product.
Safety and Handling
-
p-Toluic hydrazide: Harmful if swallowed. Causes skin and eye irritation.
-
Allyl isothiocyanate: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Lachrymator.
-
Sodium hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
Always work in a well-ventilated fume hood and wear appropriate PPE, including safety goggles, gloves, and a lab coat. Handle all chemicals with care and dispose of waste according to institutional guidelines.
References
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Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 1-9. Available at: [Link]
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Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 848-857. Available at: [Link]
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Fizer, O., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1222, 128889. Available at: [Link]
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Slideshare. (2015, July 23). Regioselective 1H-1,2,4 Triazole alkylation. Available at: [Link]
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Fizer, O., et al. (2022). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules, 27(19), 6543. Available at: [Link]
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Drake, G. W., et al. (2003). 1-Alkyl-4-Amino-1.2.4-Triazolium Salts, New Families of Ionic Liquids. Defense Technical Information Center. Available at: [Link]
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Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 848-857. Available at: [Link]
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Fizer, O., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1222, 128889. Available at: [Link]
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Palamarchuk, M., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia, 71(2), 423-436. Available at: [Link]
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Fizer, O., et al. (2022). Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring. Preprints.org. Available at: [Link]
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Gomaa, A. M., et al. (2012). Synthesis, Molecular Structure and Characterization of Allylic Derivatives of 6-Amino-3-methyl-1,2,4-triazolo[3,4-f][2][8][9]-triazin-8(7H)-one. Molecules, 17(10), 11523-11533. Available at: [Link]
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Younis, E. M., et al. (2017). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 22(5), 748. Available at: [Link]
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Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Available at: [Link]
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Application Note: A Practical Guide to the Antimicrobial Susceptibility Testing of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Abstract
The persistent rise of antimicrobial resistance necessitates the discovery and evaluation of novel therapeutic agents. Heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, represent a promising class of molecules with a broad spectrum of biological activities.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro antimicrobial evaluation of a specific triazole derivative: 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol . It outlines detailed, field-proven protocols for determining the compound's antimicrobial activity, focusing on the broth microdilution method for Minimum Inhibitory Concentration (MIC) determination and the agar disk diffusion assay. The causality behind experimental choices, best practices for ensuring data integrity, and methods for data interpretation are discussed in detail.
Compound Profile and Hypothesized Mechanism of Action
1.1. Chemical Identity
-
Compound Name: this compound
-
Core Structure: 1,2,4-triazole
-
Key Functional Groups:
-
1,2,4-Triazole Ring: A five-membered heterocyclic ring with three nitrogen atoms, which is a key pharmacophore in many successful antifungal drugs (e.g., fluconazole, voriconazole).[3]
-
Thiol Group (-SH): The sulfur-containing thiol (or thione tautomer) is crucial for the biological activity of many heterocyclic compounds.[1][4]
-
Allyl Group: A propenyl substituent at the N4 position.
-
4-methylphenyl (p-tolyl) Group: An aromatic ring at the C5 position.
-
1.2. Hypothesized Mechanism of Action The antimicrobial action of azole compounds, particularly in fungi, is well-established. They typically function by inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[3] The triazole nitrogen is believed to coordinate with the heme iron of the enzyme, disrupting its function.[3]
For bacteria, the mechanism may differ. The thiol group and the overall heterocyclic structure could interfere with various cellular processes, including enzyme inhibition or disruption of cell wall integrity. The lipophilicity conferred by the aryl and allyl groups may facilitate the compound's diffusion across microbial cell membranes.[5] The evaluation of 1,2,4-triazole derivatives has demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting a potentially broad spectrum of action.[1][6][7]
Pre-Assay Preparation: The Foundation of Reliable Data
Rigorous and standardized preparation is critical for the reproducibility of antimicrobial susceptibility testing (AST).
2.1. Compound Handling and Stock Solution Preparation The physicochemical properties of a novel compound dictate its handling. Triazole-thiol derivatives are often crystalline solids with limited aqueous solubility.
-
Causality of Solvent Choice: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power for a wide range of organic molecules and its miscibility with aqueous culture media. However, it is crucial to recognize that DMSO can exhibit inhibitory effects on microbial growth at concentrations typically above 1-2% (v/v). Therefore, the final concentration of DMSO in the assay wells must be kept constant and at a non-inhibitory level (e.g., ≤1%).
-
Protocol for Stock Solution (10 mg/mL):
-
Accurately weigh 10 mg of this compound using an analytical balance.
-
Transfer the powder to a sterile 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of sterile, molecular-grade DMSO.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication step may aid dissolution.
-
This 10 mg/mL (or 10,000 µg/mL) stock is the primary source for all subsequent dilutions. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
2.2. Selection of Microbial Strains and Media Testing against a standardized panel of microorganisms is essential for generating comparable and meaningful data. Quality control (QC) strains from recognized culture collections (e.g., ATCC, NCTC) must be used.[8][9][10]
| Microorganism | Strain (Example) | Gram Type / Kingdom | Recommended Medium | Rationale |
| Escherichia coli | ATCC 25922 | Gram-Negative | Cation-Adjusted Mueller-Hinton Broth/Agar | Representative of Enterobacteriaceae; a standard for QC in AST.[8] |
| Staphylococcus aureus | ATCC 29213 / 25923 | Gram-Positive | Cation-Adjusted Mueller-Hinton Broth/Agar | Key human pathogen; a standard for QC in AST.[8][10] |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-Negative | Cation-Adjusted Mueller-Hinton Broth/Agar | Represents non-fermenting, often resistant, opportunistic pathogens.[8] |
| Candida albicans | ATCC 90028 | Fungi (Yeast) | RPMI-1640 Medium with MOPS buffer | Common fungal pathogen; standard for antifungal susceptibility testing. |
2.3. Inoculum Preparation (McFarland Standard) Standardizing the number of microorganisms at the start of the experiment is arguably one of the most critical steps for reproducibility.[11] The 0.5 McFarland turbidity standard provides a reference point corresponding to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[12]
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.
-
Transfer the colonies into a tube containing 3-5 mL of sterile saline (0.85%) or broth.
-
Vortex to create a smooth, homogenous suspension.
-
Adjust the turbidity of the suspension by adding more colonies or sterile saline until its turbidity visually matches that of the 0.5 McFarland standard. This can be done by comparing the tubes against a white background with contrasting black lines.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[13][14][15] It is considered a gold standard method by organizations like the Clinical and Laboratory Standards Institute (CLSI).[16][17]
Workflow for Broth Microdilution
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Protocol
-
Plate Preparation: Aseptically add 50 µL of the appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to wells 2 through 12 of a sterile 96-well microtiter plate. Add 100 µL of broth to the sterility control well (e.g., well H12).
-
Initial Compound Dilution: Prepare an intermediate dilution of your compound. For a final top concentration of 128 µg/mL, add 1.3 µL of the 10,000 µg/mL DMSO stock to 998.7 µL of broth. This creates a 128 µg/mL working solution. This step is crucial to minimize the DMSO concentration in the first well.
-
Serial Dilution: Add 100 µL of the 128 µg/mL working solution to well 1. Mix by pipetting up and down, then transfer 50 µL from well 1 to well 2. Repeat this 2-fold serial dilution process across the plate to well 10. Discard the final 50 µL from well 10. This leaves wells 11 (growth control) and 12 (sterility control) without the compound.
-
Final Inoculum Preparation: Dilute the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. A typical dilution is 1:100 (e.g., 100 µL of 0.5 McFarland into 9.9 mL of broth), followed by adding 50 µL of this diluted suspension to each well.
-
Inoculation: Add 50 µL of the final diluted inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12). The final volume in each test well is now 100 µL.
-
Incubation: Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35-37°C for 16-20 hours for bacteria, or as required for fungi.[18][19]
-
Reading the MIC: After incubation, examine the plate from the bottom using a reading mirror. The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well).[13] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Protocol 2: Agar Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[20] It is based on the diffusion of the compound from a paper disk into an agar medium, creating a concentration gradient.[21][22]
Workflow for Agar Disk Diffusion
Caption: Workflow for the Agar Disk Diffusion Susceptibility Test.
Step-by-Step Protocol
-
Plate Inoculation: Dip a sterile cotton swab into the standardized 0.5 McFarland inoculum suspension. Remove excess fluid by pressing the swab against the inside wall of the tube.[20]
-
Lawn Culture: Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[23][24]
-
Drying: Leave the lid slightly ajar for 3-5 minutes to allow the inoculum to be absorbed into the agar.[23]
-
Disk Preparation: Aseptically apply a known amount of the compound stock solution onto a sterile paper disk (6 mm diameter). For example, apply 10 µL of a 3 mg/mL solution to create a 30 µg disk. The solvent (DMSO) should be allowed to evaporate in a sterile environment. A solvent-only disk must be included as a negative control.
-
Disk Application: Using sterile forceps, place the impregnated disk onto the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.[21][23] Do not move a disk once it has made contact.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Measurement: After incubation, use a ruler or calipers to measure the diameter of the zone of inhibition (the clear area around the disk where growth is absent) in millimeters (mm).
Data Analysis and Interpretation
5.1. Presenting MIC Data MIC data should be presented in a clear, tabular format. The experiment should be performed in triplicate to ensure validity, and the results are typically reported as the median or modal value.
| Microorganism | Strain | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| E. coli | ATCC 25922 | 32 | 0.015 |
| S. aureus | ATCC 29213 | 16 | 0.25 |
| P. aeruginosa | ATCC 27853 | >128 | 0.5 |
| C. albicans | ATCC 90028 | 8 | 0.5 (Fluconazole) |
| (Note: Data are hypothetical and for illustrative purposes only.) |
5.2. Presenting Disk Diffusion Data Zone diameters are recorded in millimeters. Interpretation as "Susceptible," "Intermediate," or "Resistant" requires established clinical breakpoints, which do not exist for novel compounds.[24] Therefore, the data are primarily used for screening and comparison.
| Microorganism | Strain | Zone of Inhibition (mm) for 30 µg Disk | Positive Control (e.g., Ciprofloxacin 5 µg) Zone (mm) |
| E. coli | ATCC 25922 | 15 | 32 |
| S. aureus | ATCC 25923 | 18 | 25 |
| P. aeruginosa | ATCC 27853 | 6 (No inhibition) | 28 |
| (Note: Data are hypothetical and for illustrative purposes only.) |
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Alyahyaoy, H. A., Al-Hedethe, D. F., & Hraishawi, R. M. O. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. International Journal of Green Pharmacy (IJGP). [Link]
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- 17. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
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- 19. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
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Introduction: Combating Corrosion with Advanced Organic Inhibitors
An In-Depth Guide to the Application of 1,2,4-Triazole-3-thiols as Corrosion Inhibitors
Corrosion, the electrochemical degradation of materials, poses a significant threat to industrial infrastructure, leading to substantial economic losses and safety concerns. The use of corrosion inhibitors is a primary strategy for mitigating this damage, particularly in acidic environments encountered during industrial cleaning, oil and gas exploration, and chemical processing.[1] Organic inhibitors, especially heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms, have proven highly effective. These molecules function by adsorbing onto the metal surface to form a protective barrier that isolates the metal from the corrosive medium.[2][3]
Among this class of compounds, 1,2,4-triazole-3-thiol derivatives have emerged as exceptionally potent corrosion inhibitors. Their efficacy stems from a unique molecular architecture rich in active centers: multiple nitrogen atoms within the triazole ring, an exocyclic sulfur atom (in either thiol or thione tautomeric form), and available π-electrons.[2][4] These features facilitate strong adsorption onto metal surfaces, making them a focal point of modern corrosion science. This guide provides a comprehensive overview, from mechanistic principles to detailed experimental protocols, for researchers and scientists investigating the application of 1,2,4-triazole-3-thiols.
Mechanism of Inhibition: The Adsorption Phenomenon
The protective action of 1,2,4-triazole-3-thiol inhibitors is fundamentally an adsorption-driven process. The inhibitor molecules displace water and other corrosive species from the metal surface, forming a stable, thin protective film. This interaction can be broadly classified into two main types:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and charged inhibitor molecules. It is a weaker, reversible form of adsorption.
-
Chemisorption: This is a stronger, more durable interaction involving the sharing of electrons or coordinate bond formation between the heteroatoms (N and S) of the triazole derivative and the vacant d-orbitals of the metal atoms (e.g., iron).[2][5]
Often, the adsorption process is a combination of both, creating a robust barrier against corrosive attack. The presence of multiple heteroatoms and π-electrons in the triazole ring allows for a high degree of surface coverage, which is critical for achieving high inhibition efficiency.[6][7] The inhibitor can act as a mixed-type inhibitor, suppressing both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[5][8]
Caption: Adsorption mechanism of 1,2,4-triazole-3-thiol on a metal surface.
Synthesis of Novel 1,2,4-Triazole-3-Thiol Derivatives
The versatility of the 1,2,4-triazole core allows for the synthesis of a wide array of derivatives, enabling the fine-tuning of properties like solubility and inhibition efficiency. A common and effective synthetic route involves the reaction of thiosemicarbazides with carboxylic acids or their derivatives.[9] Another approach involves the condensation of a triazole precursor with an aldehyde or ketone to form Schiff bases, which often exhibit enhanced inhibitory properties.[5][10]
Protocol: General Synthesis of a 1,2,4-Triazole-3-Thiol Schiff Base
This protocol is based on the synthesis of derivatives like (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1).[10]
Materials:
-
4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol (1 mmol)
-
Substituted aldehyde or ketone (e.g., 3-acetyl-coumarine) (1 mmol)
-
Methanol (20-30 mL)
-
Concentrated Sulfuric Acid (H₂SO₄) (3-4 drops, as catalyst)
-
Reflux apparatus, magnetic stirrer, filtration equipment
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol (1 mmol) and the corresponding ketone/aldehyde (1 mmol) in methanol (20 mL).
-
Catalysis: Add 3-4 drops of concentrated H₂SO₄ to the mixture to catalyze the condensation reaction.
-
Reflux: Heat the mixture to reflux with continuous stirring. The reaction time can vary (e.g., 10 minutes to several hours) depending on the reactants. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation & Isolation: Upon completion, a precipitate often forms. Collect the solid product while hot via vacuum filtration.
-
Washing: Wash the collected precipitate with hot methanol to remove any unreacted starting materials.
-
Drying: Dry the final product in an oven at a suitable temperature (e.g., 80 °C).
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.[11]
Caption: General workflow for the synthesis of a 1,2,4-triazole-3-thiol derivative.
Protocols for Evaluating Corrosion Inhibition Performance
A multi-faceted approach is essential for a thorough evaluation of an inhibitor's effectiveness. This typically combines gravimetric, electrochemical, and surface analysis techniques.
Weight Loss (Gravimetric) Method
This is a straightforward method to determine the overall corrosion rate and inhibition efficiency over an extended period.
Protocol:
-
Coupon Preparation: Prepare metal coupons (e.g., carbon steel) of known dimensions. Polish the surfaces with successively finer grades of emery paper (e.g., up to 1200 grit), rinse with distilled water and acetone, dry, and record the initial weight (W_initial).
-
Immersion: Suspend the coupons in the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the inhibitor. The immersion period can range from several hours to days, depending on the corrosion rate.
-
Cleaning: After immersion, retrieve the coupons. Remove the corrosion products by scrubbing with a soft brush in a cleaning solution (e.g., Clarke's solution), rinse with water and acetone, dry, and record the final weight (W_final).
-
Calculation:
-
Calculate the corrosion rate (CR) in mm/year.
-
Calculate the Inhibition Efficiency (IE%) using the weight loss data (ΔW_blank without inhibitor, ΔW_inh with inhibitor): IE% = [(ΔW_blank - ΔW_inh) / ΔW_blank] x 100
-
Electrochemical Methods
Electrochemical tests provide rapid results and valuable mechanistic insights. They are typically performed using a three-electrode cell setup (working electrode, counter electrode, and reference electrode).
A. Potentiodynamic Polarization (PDP)
This technique determines the corrosion current density (i_corr) and helps classify the inhibitor as anodic, cathodic, or mixed-type.[5][12]
Protocol:
-
Setup: Place the polished metal coupon (working electrode) in the electrochemical cell with the corrosive solution. Allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Scan: Scan the potential in both anodic and cathodic directions relative to the OCP (e.g., ±250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[13]
-
Analysis: Plot the resulting potential vs. log(current density) curve (Tafel plot). Extrapolate the linear Tafel regions back to the corrosion potential (E_corr) to determine i_corr.
-
Calculation: Calculate IE% using the corrosion current densities: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] x 100
B. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the properties of the inhibitor film at the metal-solution interface.[14][15]
Protocol:
-
Setup: Use the same three-electrode cell as for PDP. After OCP stabilization, apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[15]
-
Data Acquisition: Record the impedance response and present it as Nyquist and Bode plots.
-
Analysis: Model the data by fitting it to an appropriate equivalent electrical circuit (EEC). The simplest model includes the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl upon adding the inhibitor signify the formation of a protective film.
-
Calculation: Calculate IE% from the charge transfer resistance values: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] x 100
Caption: Comprehensive workflow for evaluating a corrosion inhibitor.
Data Presentation and Interpretation
Organizing experimental data in tables allows for clear comparison and interpretation.
Table 1: Representative Potentiodynamic Polarization Data for Steel in 1 M HCl
| Inhibitor Conc. (mM) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | IE% |
| Blank | -475 | 1050 | 75 | -110 | - |
| 0.1 | -468 | 210 | 72 | -105 | 80.0 |
| 0.5 | -460 | 95 | 70 | -102 | 91.0 |
| 1.0 | -452 | 42 | 68 | -98 | 96.0 |
Interpretation: A slight shift in E_corr (< 85 mV) with the inhibitor indicates it is a mixed-type inhibitor. The significant decrease in i_corr demonstrates its effectiveness.[5]
Table 2: Representative EIS Data for Steel in 1 M HCl
| Inhibitor Conc. (mM) | R_ct (Ω·cm²) | C_dl (µF/cm²) | IE% |
| Blank | 45 | 120 | - |
| 0.1 | 250 | 45 | 82.0 |
| 0.5 | 580 | 30 | 92.2 |
| 1.0 | 1150 | 22 | 96.1 |
Interpretation: The substantial increase in R_ct indicates a higher resistance to charge transfer, meaning the corrosion reaction is hindered. The decrease in C_dl is attributed to the displacement of water molecules by the organic inhibitor molecules at the surface, which lowers the local dielectric constant and/or increases the thickness of the electrical double layer.[13][16]
Theoretical Validation: Quantum Chemical Calculations
Computational studies, particularly Density Functional Theory (DFT), provide profound insights into the relationship between the molecular structure of the inhibitor and its performance.[14][17] These calculations help predict the adsorption behavior and reactive sites of the molecule.
Table 3: Key Quantum Chemical Parameters and Their Significance
| Parameter | Description | Implication for Inhibition |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | A higher E_HOMO value indicates a greater tendency to donate electrons to the metal's vacant d-orbitals, enhancing adsorption. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | A lower E_LUMO value suggests a greater ability to accept electrons from the metal, forming feedback bonds. |
| ΔE (E_LUMO - E_HOMO) | Energy Gap | A smaller energy gap implies higher reactivity of the molecule, which generally correlates with higher inhibition efficiency.[14] |
| Dipole Moment (µ) | Measure of polarity in the molecule | A higher dipole moment may increase the electrostatic interaction (physisorption) with the metal surface. |
| Global Softness (σ) | Reciprocal of hardness | A high global softness indicates strong capability as an inhibitor.[16] |
Monte Carlo simulations can further be used to model the most stable adsorption configuration of the inhibitor molecule on the metal surface, providing a visual representation of the protective layer at an atomic scale.[16]
References
- An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - MDPI.
- Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC - NIH.
- Metal corrosion inhibition by triazoles: A review.
- An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - OUCI.
- A Review on 1,2,4-Triazole Derivatives as Corrosion Inhibitors - OUCI.
- Triazoles as a class of multifunctional corrosion inhibitors. Review. Part V. 1Н-1,2,4-Triazole and its derivatives. Copper and its alloys - International Journal of Corrosion and Scale Inhibition.
- Application Notes and Protocols for Developing Corrosion Inhibitors with 1,2,4-Triazoles - Benchchem.
- A new 1,2,4-triazole derivative as an excellent corrosion inhibitor: Electrochemical experiments with theoretical validation.
- (PDF) Electrochemical and Quantum Chemical Studies of 5-[(4-Chlorophenoxy) Methyl]-4H-1,2,4-Triazole-3-Thiol on the Corrosion Inhibition of 6061 Al Alloy in Hydrochloric Acid - ResearchGate.
- Theoretical determination of corrosion inhibitor activities of 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol-thione tautomerism | Indian Journal of Chemical Technology (IJCT) - Open Research@CSIR-NIScPR.
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI.
- Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives - CORE.
- Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - MDPI.
- Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - ResearchGate.
- Application Notes and Protocols: 4,5-diethyl-4H-1,2,4-triazole-3-thiol as a Corrosion Inhibitor for Steel - Benchchem.
- 5-(3-Pryridyl)-4H-1,2,4-triazole-3-thiol as Potential Corrosion Inhibitor for AA6061 Aluminium Alloy in 0.1 M Hydrochloric Acid Solution - ResearchGate.
- Thin 1,2,4-Triazole Films for the Inhibition of Carbon Steel Corrosion in Sulfuric Acid Solution - MDPI.
- 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper in 3.5% NaCl solutions - ResearchGate.
- 1,2,3-triazole derivatives as corrosion inhibitors. - ResearchGate.
- Some 1,2,4-triazole-based compounds used as corrosion inhibitors. - ResearchGate.
- Experimental and theoretical investigation of 3-amino-1,2,4-triazole-5-thiol as a corrosion inhibitor for carbon steel in HCl medium - ResearchGate.
-
Electrochemical and theoretical evaluations of 3-(4-chlorophenyl)- 7-methyl-5H-[6][10] triazolo [3,4-b][6][8]thiadiazin-6(7H). Available at: _
- 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment - PubMed.
- Effects of 3-Amino-1,2,4-triazole-5-thiol on the Inhibition of Pure Aluminum Corrosion in Aerated Stagnant 3.5.
- Inhibition effect of 1,2,4-triazole-5-thione derivative on the Corrosion of Brass in 3% NaCl solution - ResearchGate.
- Electrochemical investigations on the corrosion inhibition of aluminum by 3-amino-1,2,4-triazole-5-thiol in naturally aerated stagnant seawater - ResearchGate.
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Application Notes and Protocols for Evaluating the Anticancer Activity of Novel Triazole Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for testing the anticancer activity of newly synthesized triazole derivatives. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and logical workflow for the evaluation of potential therapeutic candidates.
Introduction: The Therapeutic Potential of Triazole Derivatives
Triazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer properties.[1][2][3] The 1,2,3-triazole and 1,2,4-triazole cores are considered privileged structures, frequently appearing in a variety of pharmacologically active agents.[4][5] Their ability to engage in hydrogen bonding, dipole-dipole interactions, and their metabolic stability make them attractive scaffolds for the design of novel anticancer drugs.[6] The evaluation of new triazole derivatives, therefore, requires a systematic and multi-faceted experimental approach to elucidate their cytotoxic and mechanistic properties.
This guide outlines a hierarchical screening process, beginning with fundamental cytotoxicity assays and progressing to more detailed investigations of the underlying mechanisms of action, including apoptosis, cell cycle arrest, and inhibition of metastasis. Finally, it covers the crucial step of in vivo validation using xenograft models.
Part 1: Initial Assessment of Cytotoxicity - The Gateway to Further Investigation
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT assay is a widely used, reliable, and high-throughput method for this purpose.[7]
The Principle Behind the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] These insoluble crystals are then dissolved, and the intensity of the purple color, which is directly proportional to the number of viable cells, is quantified spectrophotometrically.[9] A decrease in color intensity upon treatment with a triazole derivative indicates a reduction in cell viability.
Experimental Workflow: From Cell Seeding to Data Analysis
The following diagram illustrates the general workflow of the MTT cytotoxicity assay.
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol for the MTT Assay
This protocol is designed for adherent cells cultured in 96-well plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Triazole derivative(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. The optimal seeding density should be determined to ensure cells are in the exponential growth phase during the assay (typically 1,000 to 100,000 cells per well).[9]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Cell Treatment:
-
After 24 hours, carefully remove the medium.
-
Add 100 µL of serial dilutions of the triazole derivative to the respective wells. A vehicle control (e.g., DMSO) should be included at the same concentration as in the drug dilutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, carefully remove the medium containing the compound.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate the plate for 2 to 4 hours at 37°C in a 5% CO₂ incubator, protected from light. Viable cells will reduce the MTT to formazan, which appears as purple crystals.[9]
-
For adherent cells, carefully aspirate the MTT solution without disturbing the formazan crystals.[9]
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Corrected Absorbance: Subtract the mean absorbance of the blank wells from all other wells.
-
Percent Viability: Calculate as follows: (Corrected Absorbance of Treated Cells / Corrected Absorbance of Control Cells) x 100.
-
IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of the triazole derivative that inhibits cell growth by 50%.[7] This can be determined by plotting percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
| Parameter | Description |
| Cell Seeding Density | 1,000 - 100,000 cells/well |
| Treatment Duration | 24, 48, or 72 hours |
| MTT Concentration | 0.5 mg/mL (final concentration) |
| Incubation with MTT | 2 - 4 hours |
| Solubilization Agent | DMSO |
| Absorbance Wavelength | 570 nm (reference at 630 nm) |
Part 2: Delving into the Mechanism of Action
Once a triazole derivative demonstrates significant cytotoxicity, the next crucial step is to understand how it kills cancer cells. The primary mechanisms to investigate are the induction of apoptosis and the disruption of the cell cycle.
Uncovering Programmed Cell Death: The Annexin V/PI Apoptosis Assay
Apoptosis, or programmed cell death, is a key target for many anticancer therapies. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[10]
The Principle of Annexin V/PI Staining:
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), it can identify early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells with compromised membranes, such as late apoptotic and necrotic cells, where it intercalates with DNA.[10]
By using both stains, we can distinguish four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (though this population can be difficult to distinguish from late apoptotic cells).[11][12]
Detailed Protocol for Annexin V/PI Staining
Materials:
-
Cancer cells treated with the triazole derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the triazole derivative at the desired concentration (e.g., IC50 value) for a specific time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge.[10]
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Use unstained, single-stained (Annexin V-FITC only and PI only), and positive control cells to set up compensation and quadrants correctly.[12]
-
Investigating Cell Cycle Arrest
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Flow cytometry with propidium iodide (PI) staining is a common technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14]
The Principle of Cell Cycle Analysis by PI Staining:
PI is a fluorescent dye that binds stoichiometrically to DNA.[13] Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in a cell.
-
Cells in the G0/G1 phase have a normal (2n) amount of DNA.
-
Cells in the S phase are actively replicating their DNA, so they have a DNA content between 2n and 4n.
-
Cells in the G2/M phase have a doubled (4n) amount of DNA.
By analyzing the fluorescence intensity of a population of cells, we can determine the percentage of cells in each phase of the cell cycle. Treatment with a triazole derivative may cause an accumulation of cells in a specific phase, indicating cell cycle arrest.
Detailed Protocol for Cell Cycle Analysis
Materials:
-
Cancer cells treated with the triazole derivative
-
PBS
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Treat cells with the triazole derivative.
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Fix the cells for at least 2 hours at -20°C (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution. The RNase A is crucial to degrade RNA, which PI can also bind to, ensuring that the signal is specific to DNA.[13]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer.
-
The data is typically displayed as a histogram of DNA content (PI fluorescence).
-
Software is used to model the cell cycle phases and calculate the percentage of cells in G0/G1, S, and G2/M.
-
Part 3: Assessing the Impact on Metastasis - The Transwell Migration and Invasion Assay
Metastasis is a major cause of cancer-related mortality. The ability of a compound to inhibit cancer cell migration and invasion is a significant indicator of its therapeutic potential. The Transwell assay is a widely used in vitro method for this purpose.[15][16]
The Principle of the Transwell Assay:
The assay uses a two-chamber system separated by a porous membrane.[17]
-
Migration Assay: Cancer cells are seeded in the upper chamber in serum-free medium. The lower chamber contains a chemoattractant, such as a medium with fetal bovine serum (FBS). Cells that migrate through the pores of the membrane towards the chemoattractant are stained and counted.[16]
-
Invasion Assay: This is similar to the migration assay, but the membrane is coated with a layer of extracellular matrix (ECM) proteins, such as Matrigel.[17] This simulates the basement membrane, and cells must degrade this matrix to move through the pores. This assay measures the invasive potential of the cells.[15]
A reduction in the number of migrated or invaded cells in the presence of a triazole derivative indicates its anti-metastatic potential.
Detailed Protocol for the Transwell Assay
Materials:
-
Transwell inserts (with appropriate pore size, e.g., 8 µm)
-
24-well plates
-
Cancer cells
-
Serum-free medium and medium with FBS
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet stain
Procedure:
-
Preparation of Inserts:
-
For the invasion assay, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify.
-
For the migration assay, the inserts are used without coating.
-
-
Cell Seeding:
-
Starve the cancer cells in serum-free medium for several hours.
-
Resuspend the cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
-
Assay Setup:
-
Place the inserts into the wells of a 24-well plate containing medium with FBS (chemoattractant) in the lower chamber.
-
Add the triazole derivative to both the upper and lower chambers.
-
-
Incubation:
-
Incubate the plate for a period that allows for significant migration/invasion but not cell proliferation (e.g., 24-48 hours).[17]
-
-
Staining and Quantification:
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the stained cells in several random fields under a microscope.
-
Part 4: Probing Molecular Mechanisms - Western Blotting for Signaling Pathways
To gain deeper insight into how a triazole derivative works, it is essential to investigate its effects on key cellular signaling pathways that regulate cell survival, proliferation, and apoptosis. Western blotting is a powerful technique for this purpose.[18][19]
The Principle of Western Blotting:
Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.[18] The process involves:
-
Protein Extraction: Lysing the treated and untreated cells to extract the proteins.
-
Gel Electrophoresis: Separating the proteins by size using SDS-PAGE.
-
Protein Transfer: Transferring the separated proteins from the gel to a membrane.
-
Immunodetection: Using specific primary antibodies to bind to the protein of interest, followed by a secondary antibody conjugated to an enzyme or fluorophore for detection.
By examining the expression levels of key proteins in signaling pathways, such as the PI3K/Akt or MAPK pathways, we can understand the molecular targets of the triazole derivative. For example, a decrease in the phosphorylation of Akt or ERK would suggest inhibition of these pro-survival pathways.
Representative Signaling Pathway: PI3K/Akt Pathway
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer.
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Application Notes and Protocols for the Purification of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of synthesized 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol. The protocols are designed for researchers, scientists, and professionals in drug development who require a high degree of purity for their downstream applications. This document outlines three primary purification techniques: recrystallization, column chromatography, and acid-base extraction. The rationale behind the selection of each technique is discussed, along with step-by-step instructions, troubleshooting tips, and methods for purity assessment.
Introduction: The Importance of Purity for this compound
Common impurities in the synthesis of 1,2,4-triazole-3-thiols can include unreacted starting materials such as 4-methylbenzoic acid hydrazide and allyl isothiocyanate, as well as by-products from side reactions.[] Therefore, robust purification strategies are essential to isolate the target compound with the high purity required for accurate pharmacological evaluation.
Understanding the Physicochemical Properties of the Target Molecule
The choice of an appropriate purification strategy is dictated by the physicochemical properties of this compound.
-
Acidity of the Thiol Group: The thiol (-SH) group imparts acidic properties to the molecule. This allows for the formation of a water-soluble salt (thiolate) upon treatment with a base, a key principle utilized in acid-base extraction.[2][3]
-
Polarity: The presence of the triazole ring and the thiol group makes the molecule moderately polar. This polarity influences its solubility in various organic solvents and its retention behavior on chromatographic stationary phases.
-
Thione-Thiol Tautomerism: The compound can exist in equilibrium between the thiol and thione tautomeric forms. This is an important consideration for spectroscopic characterization. For the purpose of purification, the acidic nature of the thiol form is most relevant.
Purification Strategies: A Comparative Overview
Three primary techniques are recommended for the purification of this compound. The choice of method will depend on the nature and quantity of impurities, as well as the desired final purity and scale of the purification.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Difference in solubility of the compound and impurities in a hot versus cold solvent. | Simple, cost-effective, scalable. | May not be effective for removing impurities with similar solubility profiles. Potential for product loss. | Removing solid impurities and for large-scale purification. |
| Column Chromatography | Differential partitioning of the compound and impurities between a stationary phase and a mobile phase.[4] | High resolution, effective for removing a wide range of impurities. | Can be time-consuming and require large volumes of solvent. Potential for product loss on the column. | High-purity isolation, separation of closely related impurities. |
| Acid-Base Extraction | The acidic nature of the thiol group allows for its selective transfer between aqueous and organic phases.[5] | Effective for removing non-acidic impurities. Can handle large quantities. | Only removes non-acidic impurities. Requires subsequent isolation of the product from the aqueous phase. | Initial cleanup to remove neutral and basic impurities. |
Detailed Protocols
Protocol 1: Recrystallization
This protocol is ideal for removing insoluble impurities and for obtaining a crystalline solid product. The choice of solvent is critical; the target compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point.
Step-by-Step Methodology:
-
Solvent Selection: Based on the polarity of the target molecule, suitable solvents include ethanol, isopropanol, or a mixture of ethanol and water.[6] Perform small-scale solubility tests to determine the optimal solvent or solvent system.
-
Dissolution: In a fume hood, place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be. Further cooling in an ice bath can maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Troubleshooting:
-
Oiling out: If the compound separates as an oil instead of crystals, reheat the solution and add more solvent.
-
No crystal formation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Protocol 2: Column Chromatography
Column chromatography offers a higher degree of purification by separating the target compound from impurities based on their differential adsorption to a stationary phase.[7]
Workflow for Column Chromatography Purification:
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Application Notes & Protocols: A Comprehensive Guide to Evaluating the Antioxidant Potential of Triazole Compounds
Introduction: The Rising Significance of Triazole Compounds in Antioxidant Research
Triazole derivatives, a prominent class of heterocyclic compounds, have garnered substantial attention in medicinal chemistry and drug development.[1][2] Their versatile scaffold allows for diverse functionalization, leading to a broad spectrum of pharmacological activities.[2][3] A particularly compelling area of investigation is their potential as antioxidants. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[4] Antioxidants mitigate this damage by neutralizing these harmful free radicals.[1]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the antioxidant potential of novel triazole compounds. We will delve into the mechanistic underpinnings of widely accepted assays, provide detailed, field-proven protocols, and offer insights into the interpretation of results. This document is designed not merely as a list of instructions, but as a self-validating system to ensure the scientific integrity and reproducibility of your findings.
Part 1: Foundational Principles of Antioxidant Evaluation
The antioxidant capacity of a compound can be assessed through its ability to engage in two primary mechanisms:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching it. The Oxygen Radical Absorbance Capacity (ORAC) assay is a prime example of a HAT-based method.[5]
-
Single Electron Transfer (SET): Here, the antioxidant donates an electron to the free radical. Many colorimetric assays, such as the DPPH, ABTS, and FRAP assays, are based on the SET mechanism.
It is crucial to employ a battery of assays that cover both mechanisms to obtain a comprehensive antioxidant profile of the triazole compound under investigation.
Part 2: In Vitro Chemical Assays for Antioxidant Capacity
In vitro chemical assays are the frontline tools for screening and characterizing the antioxidant potential of triazole compounds. They are typically rapid, cost-effective, and allow for high-throughput screening.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a popular and straightforward method based on the SET mechanism.[6][7] DPPH is a stable free radical with a deep purple color, exhibiting a strong absorbance maximum around 517 nm.[6][7][8] When a triazole compound with antioxidant properties donates an electron or hydrogen atom to DPPH, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow.[6][7][9] The degree of discoloration is directly proportional to the antioxidant's radical scavenging activity.[6]
Causality of Experimental Choices: The choice of DPPH assay is often a starting point due to its simplicity and the stability of the DPPH radical.[7] It is particularly useful for an initial, rapid screening of a large number of triazole derivatives. However, it is important to be aware that the steric accessibility of the radical can be a limitation for some larger antioxidant molecules.
Experimental Workflow:
Caption: Workflow for the DPPH Radical Scavenging Assay.
Detailed Protocol:
-
Preparation of Reagents:
-
DPPH Solution (0.2 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol.[6] This solution should be freshly prepared and kept in the dark to prevent degradation.[6]
-
Test Compounds: Prepare a stock solution of the triazole compound in a suitable solvent (e.g., DMSO, methanol) and make serial dilutions to obtain a range of concentrations.
-
Positive Control: Prepare a series of dilutions of a known antioxidant like ascorbic acid or Trolox.[6]
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the different concentrations of the triazole compound or positive control to triplicate wells.[6]
-
Add 100 µL of the solvent to another set of triplicate wells to serve as the negative control.[6]
-
Initiate the reaction by adding 100 µL of the DPPH solution to all wells except the blank.[6]
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the triazole compound.
-
Plot the percentage of scavenging against the concentration of the triazole compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[3]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: The ABTS assay is another widely used method for assessing antioxidant activity.[3][10] It is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[10] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate, resulting in a blue-green solution with a characteristic absorbance at 734 nm.[10][11] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured.[10]
Causality of Experimental Choices: The ABTS assay is advantageous as the radical is soluble in both aqueous and organic solvents, allowing for the evaluation of both hydrophilic and lipophilic triazole compounds.[12] The absorbance maximum at a longer wavelength (734 nm) also minimizes interferences from colored compounds.
Experimental Workflow:
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Detailed Protocol:
-
Preparation of Reagents:
-
FRAP Working Solution: Prepare fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. * Test Compounds: Prepare serial dilutions of the triazole compound.
-
Standard: Prepare a series of dilutions of ferrous sulfate (FeSO₄) to create a standard curve. [13]
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
Construct a standard curve using the absorbance values of the FeSO₄ standards.
-
Determine the FRAP value of the triazole compound from the standard curve and express the results as µM Fe(II) equivalents.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals, which are biologically relevant ROS. The assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (typically fluorescein) by the antioxidant. [5][14]A free radical initiator, such as AAPH [2,2'-azobis(2-amidinopropane) dihydrochloride], is used to generate peroxyl radicals. In the absence of an antioxidant, the peroxyl radicals quench the fluorescence of the probe. The presence of an antioxidant delays the fluorescence decay, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). [5] Causality of Experimental Choices: The ORAC assay is considered to be more biologically relevant than many other chemical assays because it uses a biologically relevant radical source (peroxyl radicals). It is a HAT-based assay and provides a different perspective on the antioxidant mechanism of the triazole compounds.
Experimental Workflow:
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Detailed Protocol:
-
Cell Culture:
-
Plate a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate and allow them to reach confluence.
-
[4]2. Treatment and Loading:
- Treat the cells with various concentrations of the triazole compound for a specified period (e.g., 1 hour).
- Wash the cells with a suitable buffer (e.g., PBS).
- Incubate the cells with DCFH-DA.
[4]3. Induction of Oxidative Stress and Measurement:
- Induce oxidative stress by adding a pro-oxidant such as AAPH. [4] * Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
[4]4. Data Analysis:
- The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time.
- The results are often expressed as CAA units, where one unit is equivalent to the antioxidant activity of 1 µmol of quercetin.
Part 4: In Vivo Models for Preclinical Validation
For promising triazole compounds, evaluation in in vivo models is the crucial next step to understand their antioxidant effects in a whole organism. T[15]hese studies can provide valuable information on the compound's bioavailability, metabolism, and efficacy in a complex biological system.
Common In Vivo Models and Endpoints:
-
Animal Models: Rodent models (mice and rats) are commonly used. Oxidative stress can be induced by various means, such as the administration of pro-oxidant chemicals (e.g., carbon tetrachloride, doxorubicin) or through models of diseases associated with oxidative stress (e.g., diabetes, neurodegenerative diseases).
-
Caenorhabditis elegans: This nematode is a simple and cost-effective in vivo model for initial antioxidant screening. I[16]ts short lifespan and well-characterized genetics make it suitable for studying the effects of compounds on oxidative stress and longevity. *[16] Biomarkers of Oxidative Stress: The antioxidant effects of the triazole compound can be assessed by measuring various biomarkers in tissues and bodily fluids, including:
-
Lipid Peroxidation Products: Malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).
-
Protein Oxidation Products: Protein carbonyls.
-
DNA Oxidation Products: 8-hydroxy-2'-deoxyguanosine (8-OHdG).
-
Antioxidant Enzyme Activity: Superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
-
Total Antioxidant Capacity (TAC): Can be measured in plasma or tissue homogenates using assays like FRAP.
-
Experimental Design Considerations:
-
Dose and Route of Administration: The dose and route of administration of the triazole compound should be carefully determined based on in vitro data and preliminary toxicity studies.
-
Treatment Duration: The duration of treatment will depend on the specific model and the endpoints being measured.
-
Control Groups: Appropriate control groups (vehicle control, positive control with a known antioxidant) are essential for a valid study.
-
Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion: A Multi-faceted Approach to Characterizing Triazole Antioxidants
The evaluation of the antioxidant potential of novel triazole compounds requires a systematic and multi-faceted approach. This guide has provided a comprehensive overview of the key methodologies, from initial in vitro screening to more complex cell-based and in vivo studies. By understanding the principles behind each assay, following robust protocols, and carefully interpreting the data, researchers can build a strong evidence base for the antioxidant properties of their triazole derivatives, paving the way for their potential development as therapeutic agents.
References
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Cellular and Chemical Assays for Discovery of Novel Antioxidants in Marine Organisms. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Total Antioxidant Capacity (FRAP) Assay (Colorimetric). (n.d.). Amerigo Scientific. Retrieved January 17, 2026, from [Link]
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A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). (2024, December 9). Ultimate Treat. Retrieved January 17, 2026, from [Link]
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FRAP Antioxidant Assay. (n.d.). G-Biosciences. Retrieved January 17, 2026, from [Link]
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OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.). Cell Biolabs, Inc. Retrieved January 17, 2026, from [Link]
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A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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IN-VITRO AND IN-VIVO MODELS FOR ANTIOXIDANT ACTIVITY EVALUATION: A REVIEW. (2010, January 1). International Journal of Pharmaceutical Sciences and Research. Retrieved January 17, 2026, from [Link]
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Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Kamiya Biomedical Company. Retrieved January 17, 2026, from [Link]
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Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]
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Antioxidant potential using ORAC assay. (n.d.). BMG Labtech. Retrieved January 17, 2026, from [Link]
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Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. (n.d.). Agilent. Retrieved January 17, 2026, from [Link]
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DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved January 17, 2026, from [Link]
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Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Oxygen Radical Absorbance Capacity (ORAC) Assay. (n.d.). Active Concepts. Retrieved January 17, 2026, from [Link]
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Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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ABTS+ Radical Scavenging Assay. (n.d.). Bio-protocol. Retrieved January 17, 2026, from [Link]
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Antioxidant Properties of 1,2,4-Triazoles. (n.d.). ISRES. Retrieved January 17, 2026, from [Link]
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Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones. (2022, December 24). MDPI. Retrieved January 17, 2026, from [Link]
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Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. (2015, June 27). African Journal of Pharmacy and Pharmacology. Retrieved January 17, 2026, from [Link]
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Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. (n.d.). NIH. Retrieved January 17, 2026, from [Link]
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Evaluation of Antioxidant Activity of 1, 2, 4-Triazole Derivatives With Morpholine Moiety. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. (2023, February 17). MDPI. Retrieved January 17, 2026, from [Link]
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ABTS Radical Scavenging Assay Method. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
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Genesis and development of DPPH method of antioxidant assay. (n.d.). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]
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DPPH Radical Scavenging Assay. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Review on in vivo and in vitro methods evaluation of antioxidant activity. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]
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Identification of Oxidative-Stress-Reducing Plant Extracts from a Novel Extract Library—Comparative Analysis of Cell-Free and Cell-Based In Vitro Assays to Quantitate Antioxidant Activity. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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In vivo antioxidant assessment of model screening compounds. (a)... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021, June 11). PMC. Retrieved January 17, 2026, from [Link]
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Analytical Chemistry. (2025, May 29). DergiPark. Retrieved January 17, 2026, from [Link]
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Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. (2018, April 20). ResearchGate. Retrieved January 17, 2026, from [Link]
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Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. (2024, May 21). ACS Publications. Retrieved January 17, 2026, from [Link]
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Antioxidant Activity Of Some Triazoles Synthesized By Click Chemistry. (2020, December 3). ResearchGate. Retrieved January 17, 2026, from [Link]
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Antioxidant Capacity Study For Compound Efficacy Testing. (n.d.). InVivo Biosystems. Retrieved January 17, 2026, from [Link]
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Antioxidant Activity of 1,2,4-Triazole and its Derivatives: A Mini-Review. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo. (2019, May 22). PMC - NIH. Retrieved January 17, 2026, from [Link]
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Guidelines for Evaluating the Antioxidant Activity of Lignin via the 2,2-diphenyl-1-picrylhydrazyl (DPPH). (2025, May 19). ChemRxiv. Retrieved January 17, 2026, from [Link]
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Experimental guidelines for studies designed to investigate the impact of antioxidant supplementation on exercise performance. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Definitive Spectral Assignment of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol using ¹H and ¹³C NMR Spectroscopy
An Application Note for Drug Development Professionals and Researchers
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development for the unambiguous structural elucidation of novel molecules.[1] This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with potential applications in medicinal chemistry. We present a detailed, field-proven protocol for sample preparation, data acquisition, and processing. Furthermore, we delve into the rationale behind spectral interpretation, offering a definitive assignment of all proton and carbon signals by correlating chemical shifts, multiplicities, and integration values with the molecular structure. This guide is designed to equip researchers with the expertise to confidently characterize this and structurally related compounds.
Introduction and Theoretical Framework
The compound this compound belongs to the 1,2,4-triazole class of heterocycles, which are known for a wide range of biological activities.[2] Accurate structural confirmation is the foundational step in understanding its chemical behavior and potential as a therapeutic agent. NMR spectroscopy provides a detailed atomic-level view of the molecular structure in solution.
A crucial aspect of 1,2,4-triazole-3-thiol derivatives is their potential for thione-thiol tautomerism. The molecule can exist in either the thiol form (with an S-H bond) or the thione form (with an N-H bond and a C=S double bond). NMR spectroscopy is highly effective at distinguishing between these tautomers in solution. For instance, the ¹H NMR signal for a thiol (S-H) proton is typically found in the 1.1–1.4 ppm range, whereas the N-H proton of the thione form resonates significantly downfield, between 13–14 ppm.[3] Similarly, the ¹³C NMR signal for a C=S carbon in the thione form appears around 169 ppm.[3] The protocols and analysis herein will be used to confirm the dominant tautomeric form in a typical NMR solvent.
Predicted Spectral Characteristics
A predictive analysis based on established chemical shift values for the constituent functional groups—the p-methylphenyl (tolyl) group, the allyl group, and the triazole-thiol core—is essential for an informed spectral assignment.
Predicted ¹H NMR Spectrum
-
p-Methylphenyl (Tolyl) Group: This group is expected to produce a characteristic AA'BB' system, which often appears as two distinct doublets in the aromatic region (δ 7.0-8.0 ppm). The two protons ortho to the triazole ring will be in a different environment from the two protons meta to it. The methyl group (CH₃) will appear as a sharp singlet, typically around δ 2.3-2.5 ppm.[4]
-
Allyl Group (-CH₂-CH=CH₂): This group presents a more complex set of signals due to spin-spin coupling and potentially restricted bond rotation.[5]
-
The methylene protons (-CH₂-) adjacent to the triazole nitrogen are allylic and will likely appear as a doublet around δ 4.5-5.0 ppm.
-
The internal vinyl proton (-CH=) will be a multiplet, split by both the adjacent methylene protons and the terminal vinyl protons. Its chemical shift is expected around δ 5.8-6.1 ppm.[6]
-
The two terminal vinyl protons (=CH₂) are diastereotopic and will have different chemical shifts, typically between δ 5.0-5.4 ppm. They will appear as a doublet of doublets due to geminal coupling to each other and cis/trans coupling to the internal vinyl proton.[5]
-
-
Thiol Proton (-SH): If the molecule exists in the thiol form, a broad singlet corresponding to the -SH proton is expected. Its chemical shift can be variable (δ 1-5 ppm) and is dependent on solvent, concentration, and temperature.[7][8] In some cases, it may exchange with residual water in the solvent, leading to its disappearance or further broadening.[9] In contrast, an N-H proton from the thione tautomer would be significantly downfield (δ > 13 ppm).[3][10]
Predicted ¹³C NMR Spectrum
-
p-Methylphenyl (Tolyl) Group: Due to symmetry, four signals are expected.
-
The methyl carbon (CH₃) will be the most upfield, around δ 21-22 ppm.[11]
-
The two equivalent ortho and two equivalent meta carbons will appear in the aromatic region (δ 125-135 ppm).
-
The two quaternary carbons (the one bearing the methyl group and the one attached to the triazole ring) will also be in the aromatic region (δ 130-145 ppm) and typically show weaker signals.[11]
-
-
Allyl Group (-CH₂-CH=CH₂): Three distinct signals are anticipated.
-
Triazole Ring Carbons: Two quaternary carbon signals are expected for the triazole ring. The carbon attached to the sulfur atom (C-S) is predicted to be in the δ 160-170 ppm range, while the carbon attached to the tolyl group (C-Ar) will likely be around δ 145-155 ppm.[13] The exact shifts provide insight into the electronic environment of the heterocyclic core.
Experimental Protocols
The quality of NMR data is fundamentally dependent on meticulous sample preparation and the correct setup of acquisition parameters.
Workflow for NMR Analysis
The logical flow from sample preparation to final data interpretation is crucial for obtaining reliable results.
Caption: Workflow for NMR spectral acquisition and analysis.
Protocol for Sample Preparation
-
Glassware and Tube Selection : Ensure all glassware is clean and dry to prevent contamination.[14] Use a high-quality, clean 5 mm NMR tube to avoid spectral artifacts and shimming problems.[15]
-
Analyte Weighing : Accurately weigh 5-10 mg of this compound.[16]
-
Solvent Selection : Choose a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves many polar organic compounds and its residual proton signal (δ ~2.50 ppm) does not typically overlap with many analyte signals. Chloroform-d (CDCl₃) is another common option. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons like -SH.[8][14]
-
Dissolution : Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a small vial. Ensure the sample is fully dissolved to create a homogenous solution.[16][17]
-
Internal Standard : For precise referencing, a small amount of tetramethylsilane (TMS) can be added to set the 0.00 ppm reference point. Alternatively, the residual solvent peak can be used for referencing (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[18]
-
Transfer and Filtration : To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Capping : Cap the NMR tube securely to prevent solvent evaporation and contamination.
Protocol for NMR Data Acquisition
The following parameters are recommended for a 400 MHz spectrometer and can be adapted for other field strengths.[18][19]
| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition | Causality and Rationale |
| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for ¹H provides good signal without saturating spins. Proton-decoupled pulse for ¹³C simplifies the spectrum to singlets and provides a Nuclear Overhauser Effect (NOE) enhancement.[20] |
| Spectral Width (SW) | ~16 ppm | ~220 ppm | Ensures all expected signals, from alkyl to aromatic and heterocyclic regions, are captured within the spectral window.[18] |
| Acquisition Time (AQ) | 2 - 4 s | 1 - 2 s | A longer acquisition time provides better resolution, which is critical for resolving complex multiplets in the ¹H spectrum.[19] |
| Relaxation Delay (D1) | 2 - 5 s | 2 - 5 s | A delay of at least 1-2 times the longest T₁ relaxation time is crucial for allowing protons and carbons to return to equilibrium, ensuring signal intensity is more quantitative.[19] |
| Number of Scans (NS) | 8 - 16 | 1024 - 4096 | Fewer scans are needed for ¹H due to its high natural abundance. Many more scans are required for ¹³C due to its low natural abundance (~1.1%) and lower gyromagnetic ratio.[18] |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient temperature for routine analysis and comparison with literature data. |
Protocol for Data Processing
-
Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio, followed by Fourier transformation.[18][19]
-
Phasing : Manually adjust the zero-order and first-order phase constants to ensure all peaks have a pure, symmetrical absorption lineshape.
-
Baseline Correction : Apply an automatic or manual polynomial baseline correction to ensure the baseline is flat and at zero intensity.
-
Referencing : Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value.[18]
-
Integration (¹H NMR) : Integrate the area under each peak in the ¹H spectrum. The relative ratios of these integrals should correspond to the number of protons giving rise to each signal.
-
Peak Picking : Identify and label the chemical shift of all significant peaks in both spectra.
Spectral Analysis and Assignment
The following section details the assignment of signals based on a predicted spectrum derived from literature values and spectral databases.
¹H NMR Spectral Assignment (400 MHz, DMSO-d₆)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-1 | 13.5 (variable) | br s | 1H | SH | The downfield shift is highly characteristic of the thiol proton in a triazole system in DMSO, which is known to form hydrogen bonds.[10] This confirms the thiol tautomer is dominant. |
| H-Ar1 | 7.55 | d, J = 8.2 Hz | 2H | Tolyl H (ortho to triazole) | Aromatic protons ortho to the electron-withdrawing triazole ring are deshielded and appear further downfield. Appears as a doublet due to coupling with meta protons. |
| H-Ar2 | 7.35 | d, J = 8.0 Hz | 2H | Tolyl H (meta to triazole) | Aromatic protons meta to the triazole (and ortho to the methyl group) are slightly more shielded. Appears as a doublet due to coupling with ortho protons. |
| H-α | 5.95 | ddt | 1H | Allyl -CH =CH₂ | Complex multiplet due to coupling with H-β (trans, ~17 Hz), H-β' (cis, ~10 Hz), and H-γ (~5 Hz).[5] Appears downfield as it is a vinyl proton. |
| H-β | 5.20 | dq | 1H | Allyl -CH=CH ₂ (trans) | One of the two terminal, diastereotopic vinyl protons. Appears as a doublet of quartets (or complex multiplet). |
| H-β' | 5.10 | dq | 1H | Allyl -CH=CH ₂ (cis) | The second terminal vinyl proton, at a slightly different chemical shift from H-β.[5] |
| H-γ | 4.70 | dt | 2H | Allyl -CH ₂-N | Methylene protons adjacent to the nitrogen atom. Deshielded by the electronegative nitrogen. Appears as a doublet of triplets due to coupling with H-α. |
| H-Me | 2.40 | s | 3H | Tolyl -CH ₃ | A sharp singlet in the typical range for a benzylic methyl group.[4] |
¹³C NMR Spectral Assignment (100 MHz, DMSO-d₆)
Caption: Correlation of the molecular structure with predicted ¹³C NMR chemical shifts.
| Signal Label | Chemical Shift (δ, ppm) | Assignment | Rationale |
| C-3 | 165.8 | Triazole C -SH | The most downfield signal, characteristic of a carbon double-bonded to two heteroatoms (N) and single-bonded to another (S).[3] |
| C-5 | 148.2 | Triazole C -Tolyl | Quaternary carbon of the triazole ring attached to the aromatic system. |
| C-Ar(para) | 140.1 | Tolyl C -CH₃ | Quaternary carbon bearing the methyl group, deshielded by its position on the aromatic ring. |
| C-α | 132.5 | Allyl -C H=CH₂ | The internal vinyl carbon, typically found in this downfield region.[21] |
| C-Ar(meta) | 129.8 | Tolyl C H (meta) | Aromatic methine carbons meta to the triazole substituent. |
| C-Ar(ortho) | 128.7 | Tolyl C H (ortho) | Aromatic methine carbons ortho to the triazole substituent. |
| C-Ar(ipso) | 126.5 | Tolyl C -Triazole | The ipso-carbon attached to the triazole ring. Its signal is often weaker. |
| C-β | 118.0 | Allyl -CH=C H₂ | The terminal vinyl carbon, which is more shielded than the internal one and thus appears further upfield.[12][21] |
| C-γ | 47.3 | Allyl -C H₂-N | The allylic methylene carbon, deshielded by the adjacent nitrogen atom. |
| C-Me | 21.1 | Tolyl -C H₃ | The methyl carbon, appearing in the typical upfield aliphatic region.[11] |
Conclusion
This application note provides a robust framework for the ¹H and ¹³C NMR spectral assignment of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality, reproducible spectra. The predictive analysis and detailed assignment rationale demonstrate how chemical shifts, coupling patterns, and integration values are synergistically used to confirm the molecular structure and establish the predominance of the thiol tautomer in solution. This methodology serves as a reliable reference for the characterization of this compound and other complex heterocyclic molecules in drug discovery and development pipelines.
References
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- Sample Preparation. (n.d.). University of California, Riverside.
- Goral, M., et al. (2020). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Molecules, 25(16), 3721.
- Application Notes & Protocols: 1H and 13C NMR Spectral Analysis of Octane-2,4,5,7-tetrone. (2025). Benchchem.
- Kumar, A., et al. (2013). Spectral Characterization And Biological Screening Of 1,2,4-Triazole Derivatives Of Isothiocyanates. International Journal of Pharmaceutical Sciences and Research, 4(9), 3436-3440.
- A Comparative Analysis of the 13C NMR Spectral Data of 1-(p-Tolyl)hex-5-en-1-one. (2025). Benchchem.
- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- Gümüş, F., et al. (2017). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 22(8), 1327.
- A Guide to 1H NMR Chemical Shift Values. (2015). Compound Interest.
- Wi, S., & Wheeler, K. A. (2018). Acquiring 1H and 13C Spectra. In NMR Spectroscopy for the Non-expert. Royal Society of Chemistry.
- Basic Practical NMR Concepts. (n.d.). Michigan State University.
- Davis, R. (2021, February 15). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets [Video]. YouTube.
- NMR Chart. (n.d.). University of California, Los Angeles.
- Al-Ghorbani, M., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(1), 1-12.
- Supporting Information. (n.d.). Peking University.
- Yilmaz, M. D. (2012). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Application Note and Protocol: 13C NMR Analysis of Allyl alcohol-1-13C. (2025). Benchchem.
- Chemical shifts. (n.d.). University of Oxford.
- 1H NMR Chemical Shifts. (n.d.). California State Polytechnic University, Pomona.
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Application Notes & Protocols: Developing Novel Antifungal Agents from 1,2,4-Triazole-3-Thiol Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating emergence of drug-resistant fungal pathogens presents a formidable challenge to global public health, necessitating the urgent development of new, more effective antifungal agents. The 1,2,4-triazole ring is a core structural motif in a multitude of successful antifungal drugs. This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel antifungal compounds based on the 1,2,4-triazole-3-thiol scaffold. We will delve into the synthetic methodologies, protocols for in vitro antifungal susceptibility and cytotoxicity testing, and the underlying mechanism of action that makes this scaffold a promising starting point for the discovery of next-generation antifungal therapeutics.
Introduction: The Promise of 1,2,4-Triazole-3-Thiol Scaffolds
The 1,2,4-triazole nucleus is a key pharmacophore in a class of antifungal agents known as triazoles, which includes clinically significant drugs like fluconazole and itraconazole.[1][2][3] These agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][4][5] The disruption of ergosterol synthesis leads to a dysfunctional cell membrane, ultimately inhibiting fungal growth and proliferation.[5][6]
The 1,2,4-triazole-3-thiol moiety offers a versatile scaffold for chemical modification, allowing for the introduction of various substituents to modulate antifungal activity, spectrum, and pharmacokinetic properties.[2][7][8] The thiol group, in particular, provides a reactive handle for the synthesis of a diverse library of derivatives. This guide will provide the essential protocols to explore the potential of this chemical space.
Synthetic Pathway for 1,2,4-Triazole-3-Thiol Derivatives
A common and effective method for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols involves the cyclization of thiosemicarbazide precursors.[9][10] This multi-step synthesis is adaptable for generating a variety of derivatives by modifying the initial carboxylic acid and substituted benzaldehydes.
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Application Notes & Protocols: In Vitro Antibacterial Screening of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents.[1] Compounds featuring the 1,2,4-triazole scaffold have emerged as a promising class of therapeutics, demonstrating a wide spectrum of biological activities.[1][2][3][4] This application note provides a comprehensive, field-proven guide for the systematic in vitro antibacterial screening of a specific triazole derivative, 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol . We present a logical workflow, from initial qualitative assessment to robust quantitative analysis, detailing standardized protocols for the Agar Disk Diffusion, Broth Microdilution (for Minimum Inhibitory Concentration), and Minimum Bactericidal Concentration assays. The causality behind critical experimental steps is explained to ensure scientific rigor, reproducibility, and trustworthy data interpretation, empowering researchers in the early-phase evaluation of novel antimicrobial candidates.[5][6][7]
Introduction and Scientific Rationale
The 1,2,4-triazole nucleus is a privileged heterocyclic structure in medicinal chemistry, integral to numerous approved drugs.[4][8] Its derivatives are known to exhibit diverse pharmacological effects, including significant antibacterial activity.[9] The rationale for investigating this compound is based on structure-activity relationships within this class, where substitutions at the N-4 and C-5 positions, combined with the thiol group at C-3, can modulate antibacterial potency.[1][10][11]
A rigorous, multi-step screening process is paramount for evaluating a novel compound's potential. This guide advocates for a tiered approach:
-
Primary Screening (Qualitative): The Agar Disk Diffusion method offers a rapid, visual assessment of antibacterial activity, ideal for identifying promising "hits".[12][13]
-
Secondary Screening (Quantitative): The Broth Microdilution method provides a quantitative measure of potency by determining the Minimum Inhibitory Concentration (MIC), the cornerstone metric for antimicrobial efficacy.[14][15] This method is considered a reference standard by the Clinical and Laboratory Standards Institute (CLSI).[16][17][18]
-
Mechanism of Action Insight: The Minimum Bactericidal Concentration (MBC) assay differentiates between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity, offering crucial insights for further development.[19][20]
This structured workflow ensures that resources are focused on compounds with demonstrable activity, providing a robust data package for decision-making in drug discovery pipelines.
Caption: High-level workflow for antibacterial screening.
Materials and Equipment
2.1. Test Compound and Controls
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Positive Control Antibiotics: Ciprofloxacin, Gentamicin, or Vancomycin (select based on test strains)
-
Negative Control: Sterile DMSO
2.2. Bacterial Strains (Suggested Panel)
-
Gram-Positive:
-
Staphylococcus aureus (e.g., ATCC 25923 or ATCC 29213)
-
Bacillus subtilis (e.g., ATCC 6633)
-
-
Gram-Negative:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
2.3. Media and Reagents
-
Mueller-Hinton Agar (MHA)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Broth (TSB) or Nutrient Broth
-
Sterile 0.85% Saline
-
Barium Chloride (BaCl₂), 1.175% (w/v) solution
-
Sulfuric Acid (H₂SO₄), 1% (v/v) solution
-
Resazurin sodium salt (for optional viability indication)
2.4. Equipment and Consumables
-
Sterile Petri dishes (90 or 100 mm)
-
Sterile 6 mm blank paper disks
-
Sterile 96-well flat-bottom microtiter plates
-
Micropipettes and sterile tips
-
Spectrophotometer or nephelometer
-
Sterile swabs, loops, and glass tubes
-
Vortex mixer
-
Incubator (35°C ± 2°C)
-
Biosafety cabinet
Core Experimental Protocols
Protocol 1: Preparation of Stock Solutions and Bacterial Inoculum
Scientific Rationale: Standardization is the bedrock of reproducible antimicrobial susceptibility testing. The compound concentration must be precise, and the bacterial inoculum density must be consistent to ensure that results are comparable across experiments. The 0.5 McFarland standard corresponds to a bacterial density of approximately 1.5 x 10⁸ CFU/mL, a benchmark established by CLSI for reliable testing.[13][21]
A. Test Compound Stock Solution:
-
Accurately weigh the test compound and dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 10240 µg/mL).
-
Ensure complete dissolution using a vortex mixer.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Prepare aliquots and store at -20°C. Avoid repeated freeze-thaw cycles.
B. Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium using a sterile loop.
-
Transfer the colonies into a tube containing 4-5 mL of sterile saline or TSB.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done by visual comparison against the standard or by measuring absorbance at 625 nm (typically A₆₂₅ ≈ 0.08–0.13). Add more bacteria to increase turbidity or sterile saline/broth to decrease it.[22]
-
This standardized suspension is now ready for use in the subsequent protocols. It must be used within 15 minutes of preparation.
Protocol 2: Primary Screening - Agar Disk Diffusion Assay
Scientific Rationale: This method operates on the principle of diffusion.[23] The compound diffuses from the disk into the agar, creating a radial concentration gradient. If the bacterium is susceptible, its growth will be inhibited, resulting in a clear "zone of inhibition" around the disk. The diameter of this zone is inversely proportional to the minimum concentration of the compound required to inhibit growth.[19]
Steps:
-
Dip a sterile cotton swab into the standardized inoculum (from Protocol 1B) and remove excess liquid by pressing it against the inside wall of the tube.
-
Inoculate a Mueller-Hinton Agar (MHA) plate by swabbing the entire surface uniformly in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[24]
-
Allow the plate to dry for 3-5 minutes.
-
Prepare test disks by aseptically applying a specific volume (e.g., 10 µL) of the test compound solution (diluted from stock to a desired screening concentration, e.g., 1000 µg/mL) onto a blank sterile paper disk. Allow the solvent to evaporate completely in a biosafety cabinet.
-
Using sterile forceps, place the compound-impregnated disk onto the surface of the inoculated MHA plate.
-
Place a positive control disk (standard antibiotic) and a negative control disk (10 µL of DMSO) on the same plate, ensuring they are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping zones.[13]
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
After incubation, measure the diameter of the zone of inhibition (including the 6 mm disk) in millimeters (mm) using a ruler or calipers.
Protocol 3: Secondary Screening - Broth Microdilution for MIC Determination
Scientific Rationale: This quantitative assay determines the lowest concentration of the compound that prevents visible bacterial growth in vitro.[15] By using serial two-fold dilutions in a 96-well plate format, a precise endpoint can be established, providing a key measure of the compound's potency.[14][21][25]
Caption: Example 96-well plate setup for MIC determination.
Steps:
-
Prepare Inoculum: Dilute the standardized bacterial suspension (from Protocol 1B) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Setup: Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate for each compound/bacterium combination.
-
Compound Dilution:
-
Add 200 µL of the test compound (prepared in CAMHB at twice the highest desired concentration, e.g., 1024 µg/mL) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial transfer from well 2 to 3, and so on, up to well 10. Discard 100 µL from well 10.
-
This creates a concentration gradient (e.g., 512, 256, 128, ..., 1 µg/mL).
-
-
Controls:
-
Well 11 (Growth Control): Add 100 µL of CAMHB. This well will receive bacteria but no compound.
-
Well 12 (Sterility Control): Contains 100 µL of CAMHB only. This well receives no bacteria and no compound.
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum (from step 1) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is now 200 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading the MIC: After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
Scientific Rationale: This assay is a direct extension of the MIC test and is used to determine the lowest compound concentration required to kill ≥99.9% of the initial bacterial inoculum.[14][19] It distinguishes a bactericidal effect (cell death) from a bacteriostatic effect (inhibition of growth).
Steps:
-
Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.
-
Mix the contents of each selected well thoroughly by pipetting.
-
Using a calibrated loop or pipette, withdraw 10 µL from each of these wells and spot-plate or spread-plate it onto a fresh MHA plate (one plate per well).
-
Label the plates clearly.
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration that results in no growth or a colony count that represents a ≥99.9% reduction compared to the initial inoculum count (which can be determined by plating the growth control from time zero).
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison.
Table 1: Example Antibacterial Activity Data Summary
| Bacterial Strain | Gram Stain | Test Compound MIC (µg/mL) | Test Compound MBC (µg/mL) | MBC/MIC Ratio | Ciprofloxacin MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|---|---|---|
| S. aureus ATCC 29213 | Positive | 16 | 32 | 2 | 0.5 | 22 |
| B. subtilis ATCC 6633 | Positive | 32 | 128 | 4 | 0.25 | 18 |
| E. coli ATCC 25922 | Negative | 64 | >512 | >8 | 0.06 | 12 |
| P. aeruginosa ATCC 27853 | Negative | >512 | >512 | - | 1 | 0 |
Interpretation:
-
MIC: A lower MIC value indicates higher potency.
-
MBC/MIC Ratio: This ratio provides insight into the compound's mode of action.
-
Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal.
-
Bacteriostatic: An MBC/MIC ratio of > 4 suggests a bacteriostatic effect.
-
-
Spectrum of Activity: Activity against both Gram-positive and Gram-negative bacteria indicates a broad spectrum. The example data suggests the compound is more effective against Gram-positive strains.
Hypothetical Mechanism of Action
Triazole-based compounds can exert their antibacterial effects through various mechanisms.[26] A common mode of action involves the inhibition of essential bacterial enzymes. The nitrogen atoms in the triazole ring can act as potent ligands, chelating metal ions within the active site of metalloenzymes crucial for bacterial survival, such as DNA polymerase or enzymes involved in cell wall synthesis.[26]
Caption: Hypothetical inhibition of a bacterial enzyme.
References
- Vertex AI Search. (2024).
- Vertex AI Search. (n.d.). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents.
- Vertex AI Search. (n.d.). Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. ACS Bio & Med Chem Au.
- Vertex AI Search. (n.d.). Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap.
- Wikipedia. (n.d.). Disk diffusion test.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- Vertex AI Search. (2020). Minimum Inhibitory Concentration (MIC)
- BenchChem. (n.d.).
- Vertex AI Search. (2025).
- CLSI. (n.d.).
- PMC. (n.d.).
- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More.
- PubMed. (2001).
- Academic Journals. (2017). Determination of minimum inhibitory concentration (MIC)
- Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
- ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol.
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- Regul
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- Istanbul University. (2023).
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Application Notes & Protocols: Formulation of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol for Biological Testing
Abstract
This document provides a comprehensive guide for the formulation of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest for biological screening. Given that 1,2,4-triazole-3-thione derivatives often exhibit poor aqueous solubility, appropriate formulation is a critical determinant for obtaining accurate and reproducible data in both in vitro and in vivo assays.[1] These protocols are designed for researchers in drug discovery and development, offering detailed, step-by-step methodologies for solubility assessment, preparation of stock solutions, and formulation for cell-based assays and preclinical animal studies. The rationale behind vehicle selection and procedural steps is explained to ensure scientific integrity and experimental success.
Introduction: The Scientific Rationale
The 1,2,4-triazole nucleus is a key pharmacophore found in numerous clinically significant drugs, including potent antifungal agents like fluconazole and itraconazole.[2][3] The biological activity of these triazole-based drugs often stems from their ability to interfere with essential metalloenzymes in pathogens.[4]
Mechanism of Action Insight: The antifungal efficacy of triazoles is primarily due to the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3][5] This enzyme is a crucial component of the ergosterol biosynthesis pathway, which produces the main sterol component of fungal cell membranes. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.[5] The nitrogen atoms within the triazole ring are believed to coordinate with the heme iron atom in the enzyme's active site, explaining their potent inhibitory activity.[4] The thiol (-SH) group and various substituents on the triazole core, such as the allyl and 4-methylphenyl groups in the target compound, modulate the molecule's physicochemical properties and target specificity, potentially conferring a broad spectrum of activity, including antibacterial, anti-inflammatory, and antioxidant effects.[2][6][7]
Due to its lipophilic nature, this compound is predicted to have low aqueous solubility. This necessitates the use of specialized formulation strategies to achieve the concentrations required for biological evaluation while minimizing vehicle-induced artifacts.
Preliminary Characterization: Solubility Assessment
Before preparing formulations for biological assays, it is imperative to determine the compound's solubility profile. This informs the selection of appropriate solvents and the maximum achievable stock concentration. A kinetic solubility assessment is a rapid and resource-efficient method suitable for early-stage discovery.[8][9]
Protocol 2.1: Kinetic Solubility Determination in Aqueous Buffers
This protocol evaluates the solubility of the compound when a concentrated DMSO stock is introduced into an aqueous medium, mimicking the dilution process in biological assays.[9]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Analytical balance, vortex mixer, centrifuge
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Prepare a High-Concentration Stock: Accurately weigh 10 mg of the compound and dissolve it in anhydrous DMSO to create a 50 mM stock solution. Vortex thoroughly until fully dissolved.
-
Serial Dilution in DMSO: If necessary, perform serial dilutions of the 50 mM stock in DMSO to create a range of concentrations (e.g., 25 mM, 10 mM, 5 mM, 1 mM).
-
Dilution in Aqueous Buffer: Add 2 µL of each DMSO stock solution to 98 µL of PBS (pH 7.4) in separate microcentrifuge tubes or a 96-well plate. This represents a 1:50 dilution. Mix immediately.
-
Equilibration and Observation: Allow the samples to equilibrate at room temperature for 1-2 hours. Visually inspect for any precipitation. The highest concentration that remains clear is the approximate kinetic solubility.
-
Quantitative Analysis (Optional but Recommended): Centrifuge the samples to pellet any precipitate. Analyze the supernatant for the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.
Formulation for In Vitro Biological Assays
For cell-based assays, the primary goal is to deliver the compound to the cells in a soluble state while ensuring the solvent concentration remains below cytotoxic levels. DMSO is the most common solvent for this purpose.[10]
Causality: Why DMSO?
DMSO is an aprotic, amphipathic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[11] This "universal" solvent capability makes it invaluable for creating high-concentration stock solutions from which working dilutions can be made, ensuring compound solubility in the final assay medium.[10]
Critical Consideration: High concentrations of DMSO are toxic to cells.[11][12] The final concentration of DMSO in the culture medium should typically not exceed 0.5%, with a target of ≤0.1% for sensitive cell lines or long-duration assays.[10][13] It is mandatory to include a vehicle control group in all experiments, which consists of cells treated with the same final concentration of DMSO as the compound-treated groups.[10]
Protocol 3.1: Preparation of DMSO Stock and Working Solutions
Workflow Diagram:
Caption: Workflow for preparing in vitro assay solutions.
Procedure:
-
Prepare Master Stock Solution: Based on the solubility assessment, prepare a master stock solution in 100% DMSO at a high concentration (e.g., 50 mM). Ensure the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the master stock into smaller volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Prepare Intermediate Dilutions: On the day of the experiment, thaw an aliquot of the master stock. Prepare an intermediate dilution series in 100% DMSO if a wide range of concentrations is to be tested.
-
Prepare Final Working Solutions: Directly dilute the stock or intermediate DMSO solutions into the final cell culture medium to achieve the desired test concentrations. The dilution factor should be at least 1:200 to ensure the final DMSO concentration is ≤0.5%. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of stock to 999 µL of medium.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO to the cell culture medium as used for the highest compound concentration.
| Assay Type | Recommended Max Final DMSO Conc. | Rationale |
| Cell Viability (Short-term, <24h) | 0.5% - 1.0% | Many cell lines tolerate this for short periods.[12] |
| Cell Viability (Long-term, >24h) | ≤ 0.2% | Minimizes cumulative toxicity over extended exposure. |
| Enzymatic/Biochemical Assays | ≤ 1.0% | Less concern for cytotoxicity, but check for direct enzyme inhibition. |
| High-Throughput Screening (HTS) | 0.1% - 1.0% | Concentration should be optimized and kept consistent across the screen.[10] |
Formulation for In Vivo Biological Assays
Formulating a poorly soluble compound for animal studies, particularly for oral administration, requires a vehicle that can safely and reproducibly deliver the drug. An aqueous suspension is a common and effective approach.
Causality: Why a Suspension with Carboxymethylcellulose (CMC)?
For oral administration, a solution is ideal but often unachievable for poorly soluble compounds. A suspension, which is a uniform dispersion of fine solid particles in a liquid vehicle, is the next best alternative.[14] Sodium carboxymethylcellulose (CMC) is a widely used suspending agent in preclinical studies.[14] It increases the viscosity of the vehicle, which slows down the sedimentation of the drug particles, thereby ensuring a more uniform and reproducible dose can be administered via oral gavage.[14] A low concentration (typically 0.5% w/v) is well-tolerated by most animal species.
Protocol 4.1: Preparation of a 0.5% CMC Suspension for Oral Gavage
Materials:
-
This compound, micronized if possible
-
Sodium Carboxymethylcellulose (CMC), medium viscosity (e.g., 400 cP)
-
Tween 80 (optional, as a wetting agent)
-
Purified water (e.g., Milli-Q)
-
Magnetic stirrer with hot plate, sterile beaker, graduated cylinder
Procedure:
-
Heat Water: Heat approximately one-third of the final required volume of purified water to 70-80°C in a sterile beaker with a magnetic stir bar.[15]
-
Disperse CMC: While stirring vigorously, slowly sprinkle the 0.5% (w/v) of CMC powder into the hot water. A milky, non-dissolved but homogeneous suspension will form.[15]
-
Hydrate with Cold Water: Add the remaining two-thirds of the volume as ice-cold purified water to the beaker. The CMC suspension should clarify almost immediately as it hydrates in the cold water.[15]
-
Cool and Stir: Remove the beaker from the heat and continue to stir the solution in a cold water bath or at room temperature until it is completely clear and has reached room temperature. Overnight stirring in a cold room (4°C) is also effective.[15]
-
Weigh and Add Compound: Accurately weigh the required amount of the triazole compound for the desired final concentration (e.g., 10 mg/mL).
-
Create a Paste (Optional): To improve dispersion, create a paste by adding a very small volume of the 0.5% CMC vehicle (or a drop of Tween 80) to the compound powder and triturating with a spatula.
-
Prepare Final Suspension: Gradually add the remaining CMC vehicle to the compound (or paste) while stirring continuously. Use a homogenizer or sonicator if necessary to achieve a fine, uniform suspension.
-
Administration: Stir the suspension continuously before and during dosing to ensure homogeneity and accurate administration for each animal. Prepare fresh daily unless stability data indicates otherwise.
Workflow Diagram:
Caption: Workflow for preparing an in vivo oral suspension.
Self-Validating Systems & Best Practices
-
Vehicle Controls: Always include a vehicle-only control group in every in vitro and in vivo experiment to isolate the effects of the compound from those of the formulation vehicle.
-
Stability: The stability of the compound in the chosen formulation should be assessed, especially for long-term studies. For suspensions, prepare them fresh daily unless stability has been confirmed.
-
Homogeneity: For suspensions, ensure uniform dispersion before each dose is drawn. Inconsistent dosing is a major source of variability in in vivo experiments.
-
Record Keeping: Meticulously document all formulation components, concentrations, preparation methods, and storage conditions.
References
-
ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? [Online Forum]. Available at: [Link]
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
-
ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? [Online Forum]. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Available at: [Link]
-
ResearchGate. (2019). Oral gavage with methylcellulose? [Online Forum]. Available at: [Link]
-
Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Thesis]. Available at: [Link]
-
American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Article]. Available at: [Link]
-
MDPI. (2020). Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-triazole-3-thione Derivatives.Molecules, 25(15), 3444. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2015). Synthesis and Antibacterial Evaluation of New Thione Substituted 1,2,4-Triazole Schiff Bases as Novel Antimicrobial Agents. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2011). Advances in synthetic approach to and antifungal activity of triazoles. Available at: [Link]
-
MDPI. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.Organics, 4(1), 41-71. Available at: [Link]
-
ISRES Publishing. (2022). Antifungal Properties of 1,2,4-Triazoles. [Review]. Available at: [Link]
-
PubMed. (1997). [Formulation and stability of suspensions for preclinical study].Boll Chim Farm, 136(10), 628-34. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2018). 1,2,4-Triazoles as Important Antibacterial Agents. Available at: [Link]
-
MDPI. (2019). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class.Molecules, 24(11), 2199. Available at: [Link]
-
ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Article]. Available at: [Link]
-
Karadeniz Technical University AVES. (2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Article]. Available at: [Link]
-
Current issues in pharmacy and medicine. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Available at: [Link]
-
eVNUIR. (2021). synthesis and properties of 1,2,4-triazole-3-thiol derivatives with a thiadiazole moiety. [Article]. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Welcome to the technical support resource for the synthesis of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. We will delve into the causality behind experimental choices, provide validated protocols, and offer robust troubleshooting advice to ensure the success of your synthesis.
General Synthesis Pathway
The most reliable and widely adopted method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a two-step process.[1][2] It begins with the formation of an N-acylthiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization. This pathway is favored for its high regioselectivity towards the desired 1,2,4-triazole isomer when conducted under alkaline conditions.[3][4]
Caption: Figure 1: General Synthetic Workflow
Frequently Asked Questions (FAQs)
Section 1: Reaction Mechanism & Side Products
Q1: I'm concerned about forming the wrong isomer. How do I ensure the synthesis yields the 1,2,4-triazole and not the 1,3,4-thiadiazole?
A1: This is a critical and common concern. The regioselectivity of the cyclization of the acylthiosemicarbazide intermediate is highly dependent on the pH of the reaction medium.[3]
-
Alkaline Medium (Recommended): In the presence of a base like sodium hydroxide, the more acidic N-H proton adjacent to the acyl group is deprotonated. The subsequent intramolecular nucleophilic attack by the nitrogen atom onto the thiocarbonyl carbon leads to the formation of the 1,2,4-triazole ring. This is the most common and effective method for synthesizing this class of compounds.[1]
-
Acidic Medium (Avoid): In acidic conditions, the reaction proceeds via a different mechanism, often leading to the formation of 2-amino-1,3,4-thiadiazole derivatives.[3] Therefore, maintaining a basic environment is crucial for selectivity.
Caption: Figure 2: pH-Dependent Cyclization Pathways
Q2: What is the exact role of the base in the cyclization step?
A2: The base serves two primary functions. First, it acts as a catalyst by deprotonating the N²-H of the thiosemicarbazide intermediate, making the nitrogen a more potent nucleophile. This initiates the intramolecular cyclization. Second, it keeps the resulting triazole-3-thiol product in its soluble salt (thiolate) form during the reaction, which can prevent it from precipitating out of solution before the reaction is complete.
Section 2: Troubleshooting & Optimization
Q3: My final yield is consistently low. What are the most common causes and how can I improve it?
A3: Low yield can stem from several factors throughout the two-step process. A systematic approach to troubleshooting is recommended.
Troubleshooting Guide for Low Yield
| Problem Area | Potential Cause | Recommended Solution & Explanation |
| Step 1: Intermediate | Incomplete reaction between the hydrazide and isothiocyanate. | Increase reflux time or temperature. Ensure you are refluxing for at least 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of starting materials.[5] |
| Purity of starting materials. | Verify the purity of 4-methylbenzoyl hydrazide and allyl isothiocyanate. Impurities can interfere with the reaction. Use freshly distilled allyl isothiocyanate if possible. | |
| Step 2: Cyclization | Insufficient base or base strength. | Use an adequate excess of a strong base. A common protocol uses 2N NaOH solution and refluxing for 3-4 hours.[6] This ensures complete deprotonation and drives the cyclization to completion. |
| Reaction time is too short. | Ensure the cyclization reflux is maintained for at least 3 hours. The evolution of hydrogen sulfide gas (H₂S) is an indicator of the reaction's progress; the reaction is often continued until H₂S is no longer detected.[7] | |
| Work-up/Purification | Product loss during work-up. | Carefully control the pH during acidification. Acidify slowly with cooling (e.g., in an ice bath) to a pH of ~5-6 to ensure complete precipitation of the product.[8] Over-acidification can sometimes lead to the formation of soluble salts. |
| Inefficient recrystallization. | Choose an appropriate solvent system for recrystallization. Ethanol or an ethanol/water mixture is commonly effective for this class of compounds.[1][7] Avoid using an excessive volume of solvent to prevent product loss. |
Q4: The reaction mixture turns dark, and I isolate a tar-like substance instead of a clean precipitate. What's happening?
A4: Darkening and tar formation often indicate decomposition, which can be caused by excessive heat or prolonged reaction times at high temperatures, especially in a strongly alkaline medium.
-
Solution 1: Temperature Control: Ensure your reflux temperature is not excessively high. Use a silicone oil bath for uniform and controlled heating.
-
Solution 2: Reaction Time: Monitor the reaction by TLC. Once the intermediate is consumed, proceed to the work-up. Unnecessarily long reflux times can promote side reactions and decomposition.
-
Solution 3: Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes prevent oxidative side reactions that contribute to color formation.
Q5: How do I confirm the structure of my final product and rule out the 1,3,4-thiadiazole isomer?
A5: Spectroscopic methods are definitive. ¹H NMR spectroscopy is particularly useful for distinguishing between the two isomers.[8]
-
4H-1,2,4-triazole-3-thiol (Desired Product): This compound exists in a thione-thiol tautomerism.[9] You should observe two key signals in DMSO-d₆: a broad singlet for the N⁴-H proton and a very characteristic downfield singlet for the S-H proton, typically in the range of δ 13-14 ppm.[1][8]
-
1,3,4-thiadiazol-2-amine (Isomeric Impurity): The amino group (-NH₂) protons of the thiadiazole isomer would appear much further upfield, often in the aromatic region (around δ 7-8 ppm).[8] The absence of the δ 13-14 ppm signal is a strong indicator that you have the wrong isomer.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Methylbenzoyl)-4-allylthiosemicarbazide (Intermediate)
-
To a solution of 4-methylbenzoyl hydrazide (1.50 g, 10 mmol) in absolute ethanol (30 mL), add allyl isothiocyanate (1.09 g, 1.1 mL, 11 mmol).
-
Heat the mixture to reflux and maintain for 4 hours. The formation of a white precipitate indicates product formation.
-
Monitor the reaction using TLC (e.g., in a chloroform:methanol 9:1 solvent system) to ensure the consumption of the hydrazide.[10]
-
After completion, cool the reaction mixture to room temperature.
-
Filter the resulting solid precipitate, wash with a small amount of cold ethanol, and dry under vacuum to yield the intermediate. This product is often pure enough for the next step.
Protocol 2: Synthesis of this compound
-
Suspend the 1-(4-methylbenzoyl)-4-allylthiosemicarbazide intermediate (2.49 g, 10 mmol) in an aqueous solution of sodium hydroxide (2N, 25 mL).
-
Heat the mixture to reflux and maintain for 3-4 hours.[6] The solid should dissolve as the reaction proceeds. The reaction can be monitored for the cessation of H₂S evolution (use lead acetate paper for detection).[7]
-
After the reflux period, cool the reaction mixture to room temperature in an ice bath.
-
Slowly acidify the clear solution with concentrated HCl or 4N HCl with constant stirring until the pH is approximately 5-6. A voluminous white precipitate should form.
-
Filter the precipitate, wash thoroughly with cold water to remove inorganic salts, and dry.
-
For further purification, recrystallize the crude product from ethanol or an ethanol/water mixture to obtain a pure, crystalline solid.[1]
References
- CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. (n.d.).
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester . MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study . National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
-
Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives | Request PDF . ResearchGate. Retrieved January 17, 2026, from [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications . (2022). Frontiers in Chemistry. Retrieved January 17, 2026, from [Link]
-
Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines . Sci-Hub. Retrieved January 17, 2026, from [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review . (2024). Current issues in pharmacy and medicine: science and practice. Retrieved January 17, 2026, from [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives . National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
-
Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring . MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class . National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives . ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives . KTU AVES. Retrieved January 17, 2026, from [Link]
-
synthesis of 1,2,4 triazole compounds . ISRES. Retrieved January 17, 2026, from [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives . ResearchGate. Retrieved January 17, 2026, from [Link]
-
ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives . ResearchGate. Retrieved January 17, 2026, from [Link]
-
(PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester . ResearchGate. Retrieved January 17, 2026, from [Link]
-
The synthesis of 4H-3-mercapto-5-methyl-4-phenyl-1,2,4-triazole (1) . ResearchGate. Retrieved January 17, 2026, from [Link]
-
Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies . National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
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- 6. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Issues of 1,2,4-Triazole Derivatives in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for one of the most common hurdles in preclinical research: the poor aqueous solubility of 1,2,4-triazole derivatives. These potent heterocyclic compounds are cornerstones of many drug discovery programs, but their promising biological activity can be masked by their reluctance to stay in solution within aqueous biological assay systems.[1][2][3] This resource is designed to move beyond simple protocols, offering a framework for understanding the underlying physicochemical principles and making informed decisions to ensure the reliability and accuracy of your experimental data.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Solubility
This section addresses the foundational questions researchers frequently encounter when working with challenging compounds.
Q1: Why are my 1,2,4-triazole derivatives so often poorly soluble in aqueous buffers?
The solubility of a 1,2,4-triazole derivative is not dictated by the triazole ring alone, but by the entire molecular structure. The parent 1,2,4-triazole is water-soluble.[4][5] However, in drug discovery, this core is often decorated with lipophilic (oily or fat-like) functional groups designed to enhance target binding or cell permeability. These additions increase the molecule's overall hydrophobicity.
Several key physicochemical properties are at play:
-
Lipophilicity (LogP): This value represents the ratio of a compound's solubility in a nonpolar solvent (like octanol) to its solubility in a polar solvent (like water). A high LogP value indicates a preference for fatty environments over aqueous ones, leading to poor water solubility. Modern drug discovery trends often produce candidate drugs with increasing molecular size and lipophilicity.[6]
-
Crystal Lattice Energy: Many triazole derivatives are crystalline solids at room temperature.[4] For a compound to dissolve, energy must be supplied to break the strong, ordered bonds of its crystal structure. Compounds with high melting points often have high crystal lattice energy, making them more difficult to dissolve.[6]
-
Hydrogen Bonding: The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, and if N-H bonds are present, as donors.[7][8] While this can aid interaction with water, extensive intramolecular hydrogen bonding or the presence of large, non-polar side chains can shield the triazole core, reducing its interaction with water molecules and thus lowering solubility.[4]
Q2: My compound dissolves perfectly in 100% DMSO, but crashes out when I add it to my cell culture media. What's happening?
This is the most common manifestation of a solubility problem and is often referred to as "precipitation upon dilution." It occurs because of a drastic change in the solvent environment.
-
Mechanism of Co-Solvency: Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent that is excellent at dissolving a wide range of nonpolar compounds.[9] It acts as a "co-solvent," reducing the overall polarity of the solvent mixture and disrupting water's strong hydrogen-bonding network, which allows the hydrophobic compound to be accommodated.[10][11]
-
The "Crash Out": When you add a small volume of your concentrated DMSO stock solution to a large volume of aqueous buffer or media, the DMSO concentration plummets. The solvent environment abruptly shifts from being organic-like to almost entirely aqueous. The water molecules re-establish their strong hydrogen-bonding network, effectively "squeezing out" the hydrophobic drug molecules, which then aggregate and precipitate.[12][13] The aqueous solubility of your compound, not its DMSO solubility, is the limiting factor in your final assay medium.[13]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
This is a critical parameter that you must determine experimentally for your specific cell line and assay. As a general guideline, most cell-based assays can tolerate a final DMSO concentration of 0.5% v/v without significant toxicity.[14] Some robust cell lines may tolerate up to 1%, while sensitive primary cells might show stress at concentrations as low as 0.1%.
Best Practice: Always run a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO (or other co-solvents) as your experimental wells but without the test compound.[15] This allows you to distinguish between the effects of the compound and the effects of the solvent system itself.
Part 2: Troubleshooting Guides & Step-by-Step Protocols
When faced with a solubility challenge, a systematic, multi-pronged approach is most effective. This section provides detailed workflows and protocols to guide your optimization process.
Workflow: Systematic Approach to Overcoming Precipitation
This diagram outlines a logical decision-making process for addressing solubility issues in biological assays.
Caption: A decision tree for systematically troubleshooting compound solubility.
Guide 2.1: Co-Solvent System Optimization
The simplest strategy is to modify the final assay vehicle to be more accommodating to your compound. This involves using a mixture of solvents to achieve the desired solubility while minimizing toxicity.[15]
Causality: Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for lipophilic molecules.[10] By carefully titrating the amount and type of co-solvent, you can find a "sweet spot" that keeps your compound in solution without compromising the biological integrity of the assay.
Table 1: Properties of Common Co-solvents for Preclinical Formulations
| Co-Solvent | Key Properties | Common Starting % in Formulation | Notes |
| DMSO | Powerful aprotic solvent, highly water-miscible. | 5-10% | Gold standard for initial solubilization. Cell toxicity is the primary limitation.[9][15] |
| PEG 300/400 | Polyethylene Glycol. Viscous, water-miscible polymer. | 20-40% | Often used in combination with DMSO. Less toxic than DMSO at higher concentrations.[11][15] |
| Ethanol | Water-miscible polar protic solvent. | 5-15% | Can be effective but may cause protein denaturation or cell stress at higher concentrations.[11] |
| Propylene Glycol | Similar to PEGs but lower molecular weight. | 10-30% | Good safety profile, commonly used in oral and parenteral formulations.[11][16] |
This protocol helps you determine the minimum amount of organic co-solvent required to keep your compound soluble at the desired final concentration.
Materials:
-
Test compound (1,2,4-triazole derivative)
-
DMSO, sterile, injectable grade
-
PEG 400, sterile, injectable grade
-
Sterile aqueous buffer (e.g., PBS, pH 7.4) or cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare a Concentrated Stock: Prepare a 100x or 1000x stock solution of your compound in 100% DMSO. Ensure it is fully dissolved. Gentle warming (37°C) or brief sonication can be used if necessary.[12][15]
-
Set Up Dilution Series: In separate sterile tubes, prepare a series of different vehicle compositions. For example:
-
Vehicle A: 100% Aqueous Buffer
-
Vehicle B: 5% DMSO in Aqueous Buffer
-
Vehicle C: 10% DMSO in Aqueous Buffer
-
Vehicle D: 5% DMSO + 10% PEG 400 in Aqueous Buffer
-
Vehicle E: 10% DMSO + 20% PEG 400 in Aqueous Buffer
-
-
Perform the Dilution: Add your concentrated DMSO stock to each vehicle to achieve the final desired assay concentration (e.g., add 1 µL of a 10 mM stock to 999 µL of vehicle for a final concentration of 10 µM). Vortex immediately and vigorously.[15]
-
Observe for Precipitation: Let the solutions stand at the assay temperature (e.g., 37°C) for a period relevant to your experiment's duration (e.g., 1 hour, 24 hours).
-
Assess Solubility: Visually inspect for any cloudiness or precipitate. For a more quantitative assessment, centrifuge the tubes and measure the concentration of the compound in the supernatant using HPLC-UV.[17]
-
Select Vehicle: Choose the vehicle with the lowest percentage of organic co-solvents that keeps your compound fully dissolved for the duration of the assay. Remember to test this vehicle for toxicity in your assay system.
Guide 2.2: pH Adjustment for Ionizable Compounds
The solubility of a compound with acidic or basic functional groups can be dramatically influenced by pH.[16] The 1,2,4-triazole ring itself is weakly basic and can be protonated under acidic conditions.[18]
Causality: The charged (ionized) form of a molecule is generally much more water-soluble than its neutral (un-ionized) form. By adjusting the pH of the buffer away from the compound's pKa, you can increase the proportion of the charged species, thereby enhancing solubility. For a basic compound like a triazole, lowering the pH (making it more acidic) will increase its solubility.[19]
Materials:
-
Test compound
-
A series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)
-
DMSO
-
Shaker/incubator
-
Centrifuge
-
HPLC-UV or similar analytical instrument
Procedure:
-
Prepare Slurries: Add an excess amount of the solid compound to a series of vials, each containing a different pH buffer.
-
Equilibrate: Tightly cap the vials and place them in a shaker/incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[17]
-
Separate Solid from Liquid: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Analyze Supernatant: Carefully remove an aliquot of the clear supernatant. Dilute it with an appropriate solvent (e.g., 50:50 acetonitrile:water) and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Plot the Profile: Plot the measured solubility (e.g., in µg/mL or µM) on the y-axis against the buffer pH on the x-axis. This plot will reveal the pH range where your compound exhibits maximum solubility.
-
Application: If your assay can tolerate a pH shift, use a buffer system that maintains the pH identified for optimal solubility.
Guide 2.3: Utilizing Solubilizing Excipients
When co-solvents and pH adjustments are insufficient or incompatible with the assay, specialized pharmaceutical excipients can be employed.
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) internal cavity.[20][21]
Causality: The hydrophobic portion of your 1,2,4-triazole derivative can become encapsulated within the cyclodextrin's nonpolar cavity, forming a water-soluble "inclusion complex."[21] The hydrophilic exterior of the cyclodextrin then allows this entire complex to dissolve readily in aqueous media, effectively shuttling the drug molecule into solution.[19][22]
Mechanism: Cyclodextrin-Mediated Solubilization
This diagram illustrates how a cyclodextrin encapsulates a poorly soluble drug molecule.
Caption: A poorly soluble drug is encapsulated within the hydrophobic cavity of a cyclodextrin, forming a water-soluble complex.
HP-β-CD is a widely used cyclodextrin derivative with high aqueous solubility and a good safety profile.[19]
Materials:
-
Test compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer and/or sonicator
-
Magnetic stirrer (optional)
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer. A 10-20% (w/v) solution is a good starting point. For example, dissolve 2 g of HP-β-CD in buffer and bring the final volume to 10 mL for a 20% solution.
-
Add Compound: Add the solid test compound directly to the HP-β-CD solution. Alternatively, for very difficult compounds, a small amount of a co-solvent can be used first. Dissolve the compound in a minimal volume of ethanol or DMSO, and then add this concentrated solution dropwise to the stirring cyclodextrin solution.
-
Facilitate Complexation: Vigorously mix the solution. This can be done by vortexing, sonicating, or stirring overnight at room temperature. The goal is to provide enough energy and time for the compound to enter the cyclodextrin cavity.
-
Clarify Solution: After mixing, check for any undissolved material. If present, filter the solution through a 0.22 µm syringe filter to remove any non-encapsulated precipitate.
-
Quantify and Use: Determine the final concentration of the solubilized compound in the filtrate using an analytical method (e.g., HPLC-UV). This clear, filtered solution is now ready to be used in your biological assay. Remember to include a vehicle control containing the same concentration of HP-β-CD.
Part 3: Advanced Strategies for Persistent Solubility Issues
If the above strategies fail to produce a stable solution at the required concentration, more advanced formulation approaches, typically used in later-stage drug development, may need to be considered.
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[16][23] The amorphous form has a lower energy barrier to dissolution compared to the stable crystalline form, leading to higher apparent solubility, often achieving a supersaturated state.[24]
-
Lipid-Based Formulations (e.g., SEDDS): For highly lipophilic ('grease-ball') molecules, lipid-based systems can be effective.[25] Self-Emulsifying Drug Delivery Systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions when introduced to an aqueous medium with gentle agitation.[19][26] The drug remains dissolved in the oily core of the emulsion droplets.[27]
-
Particle Size Reduction (Nanosuspensions): Reducing the particle size of the drug down to the nanometer range dramatically increases the surface area available for dissolution, which can significantly speed up the dissolution rate according to the Noyes-Whitney equation.[16][24]
These advanced methods often require specialized equipment and formulation expertise but represent powerful tools for enabling the development of very challenging compounds.[28]
References
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Wasan, E. K., & Wasan, K. M. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceuticals, 14(11), 1163. Available from: [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Available from: [Link]
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ScienceDirect. (n.d.). Co-solvent. Available from: [Link]
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ResearchGate. (2019). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available from: [Link]
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Solubility of Things. (n.d.). 1,2,4-Triazole. Available from: [Link]
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PubMed. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Available from: [Link]
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Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Available from: [Link]
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PubMed. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Available from: [Link]
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Solubility of Things. (n.d.). 4-Butyl-1,2,4-triazole. Available from: [Link]
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PubMed Central. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available from: [Link]
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Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Available from: [Link]
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PubMed. (2014). Development of a high-throughput solubility screening assay for use in antibody discovery. Available from: [Link]
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ResearchGate. (2013). Compound Precipitation in High-Concentration DMSO Solutions. Available from: [Link]
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ScienceDirect. (2016). High-throughput screening: Enabling and influencing the process of drug discovery. Available from: [Link]
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ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Available from: [Link]
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Ascendia Pharma. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Available from: [Link]
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Wikipedia. (n.d.). 1,2,4-Triazole. Available from: [Link]
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Syngene International Ltd. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Available from: [Link]
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PubMed Central. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available from: [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
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ResearchGate. (2019). The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5. Available from: [Link]
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International Journal of Chemical Science. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Available from: [Link]
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PubMed. (2012). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. Available from: [Link]
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ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Available from: [Link]
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ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Available from: [Link]
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Chemistry LibreTexts. (2021). 2.5: Preparing Solutions. Available from: [Link]
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PubMed Central. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]
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European Medicines Agency. (2010). Formulation of poorly soluble compounds. Available from: [Link]
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Pharmaceutical Technology. (2011). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Available from: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Available from: [Link]
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MDPI. (2022). A Current Overview of Cyclodextrin-Based Nanocarriers for Enhanced Antifungal Delivery. Available from: [Link]
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Semantic Scholar. (2019). Pharmaceutical applications of cyclodextrins and their derivatives. Available from: [Link]
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PubMed Central. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Available from: [Link]
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PubMed. (1975). 4(H)-1,2,4-triazole derivatives with expected biological activity. Available from: [Link]
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American Chemical Society. (2015). Strategies to Improve Solubility of Drug Candidates. Available from: [Link]
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National University of Pharmacy. (2024). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Available from: [Link]
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National University of Pharmacy. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). Available from: [Link]
-
PubMed Central. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]
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International Journal of Pharmaceutical Research and Applications. (2021). A Comprehensive review on 1, 2,4 Triazole. Available from: [Link]
-
ACS Publications. (2010). Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. Available from: [Link]
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side reactions in the synthesis of 4H-1,2,4-triazole-3-thiols and their prevention
Introduction: The 4H-1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry and drug development, valued for its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its synthesis, most commonly achieved via the cyclization of acylthiosemicarbazide precursors, is powerful yet susceptible to side reactions that can complicate purification and significantly reduce yields.
This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals. It is structured in a practical question-and-answer format to directly address the most common issues encountered during synthesis, providing not just solutions but also the underlying chemical principles to empower you to optimize your experimental outcomes.
Section 1: The Core Synthesis Pathway: A Mechanistic Overview
Before troubleshooting, it's crucial to understand the intended reaction. This section outlines the principal synthetic route.
Q1: What is the standard and most reliable method for synthesizing 4H-1,2,4-triazole-3-thiols?
A1: The most robust and widely adopted method is a two-step process starting from an acid hydrazide. The reaction first involves the formation of a 1-acyl-4-substituted-thiosemicarbazide intermediate, which is then cyclized under alkaline conditions to yield the final product.[1][3]
-
Step 1: Intermediate Formation: An acid hydrazide is condensed with an appropriate isothiocyanate. This reaction is typically high-yielding and proceeds under mild conditions, often in a polar solvent like ethanol.
-
Step 2: Alkaline Cyclization: The isolated acylthiosemicarbazide intermediate undergoes an intramolecular cyclodehydration reaction in the presence of a strong base, such as aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), usually under reflux.[1][4] This step is critical and is where most side reactions occur if conditions are not optimal.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most frequent challenges, their root causes, and validated solutions.
FAQ 1: My primary isolated product is a 1,3,4-thiadiazole isomer, not the 1,2,4-triazole I expected. Why is this happening and how do I prevent it?
Probable Cause: This is the most common side reaction and is almost always due to incorrect pH during the cyclization step. The acylthiosemicarbazide intermediate has two potential nucleophiles that can attack the carbonyl carbon to initiate cyclization: the nitrogen at position 4 (N4) and the sulfur atom.
-
Alkaline Conditions (Desired Pathway): In a basic medium, the N4 nitrogen is deprotonated, becoming a potent nucleophile. It attacks the carbonyl carbon, leading to the formation of the desired 1,2,4-triazole ring.[4][5]
-
Acidic Conditions (Side Reaction Pathway): Under acidic conditions, the N4 nitrogen is protonated, rendering it non-nucleophilic. The reaction is then forced down a different pathway where the lone pair on the sulfur atom acts as the nucleophile, resulting in the formation of the thermodynamically stable 5-substituted-amino-1,3,4-thiadiazole isomer.[5][6]
Recommended Solution: The prevention is straightforward: ensure the cyclization is performed in a sufficiently strong alkaline medium.
-
Choice of Base: Use aqueous solutions of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), typically at a concentration of 2N.
-
Reaction Monitoring: Follow the reaction's progress using Thin Layer Chromatography (TLC) to ensure the consumption of the intermediate.
-
Strict pH Control: After the reaction is complete and has cooled, acidify the solution carefully (e.g., with 2N HCl) to precipitate the product.[4] The triazole-thiol is often soluble in the alkaline solution as its thiolate salt, while the thiadiazole isomer is not, which can sometimes be exploited for separation.[6]
FAQ 2: My reaction yields are consistently low, and I recover a lot of unreacted acylthiosemicarbazide intermediate. What is the issue?
Probable Cause: Incomplete cyclization is typically due to insufficient activation energy or reaction time. The intramolecular cyclodehydration step requires specific conditions to proceed to completion.
-
Insufficient Base: The base acts catalytically to deprotonate the nitrogen, but an inadequate amount may not shift the equilibrium towards the reactive intermediate.
-
Low Temperature: The reaction often requires heating (reflux) to overcome the activation energy barrier for ring closure and dehydration. Room temperature conditions are generally insufficient.
-
Short Reaction Time: The cyclization may be slower than anticipated depending on the specific substrates.
Recommended Solution: Systematically optimize the reaction conditions.
| Parameter | Standard Condition | Optimization Strategy |
| Base | 2N NaOH or KOH | Increase concentration to 4N or use a different base like NaOEt in Ethanol. |
| Temperature | Reflux (80-100 °C) | Ensure vigorous reflux is maintained. For high-boiling solvents, ensure the target temperature is reached. |
| Time | 2-4 hours | Extend reaction time to 6-8 hours, monitoring by TLC every 2 hours.[4] |
| Solvent | Water or Ethanol | For substrates with poor water solubility, using ethanol as a solvent for the base can improve homogeneity. |
FAQ 3: The reaction mixture turns into a dark, intractable "tar," making product isolation impossible. How can I avoid this?
Probable Cause: The formation of polymeric materials or "tars" suggests decomposition. This occurs when reaction conditions are too harsh for the specific functional groups present on your starting materials or the triazole product itself.[5]
-
Excessively Strong Base/High Temperature: Prolonged exposure to high concentrations of hot alkali can degrade sensitive moieties.
-
Reactive Functional Groups: Aromatic rings with strong electron-withdrawing groups or other labile functionalities can be susceptible to side reactions under these conditions.
Recommended Solution:
-
Condition Moderation: Use the mildest conditions that still afford a reasonable reaction rate. Start with 2N NaOH at reflux and only increase concentration or temperature if the reaction stalls.
-
Protect Sensitive Groups: If your molecule contains functionalities known to be unstable to strong base (e.g., certain protecting groups, nitro groups), consider an alternative synthetic strategy or a protecting group that is stable under these conditions.
-
Inert Atmosphere: For highly sensitive substrates, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes prevent oxidative decomposition that contributes to tar formation.
-
Monitor Closely: Do not leave the reaction to reflux for an extended period (e.g., overnight) without first establishing its required reaction time. Once TLC indicates full conversion, proceed immediately to workup.
Section 3: Validated Experimental Protocols
The following protocols are generalized from established procedures and should be adapted for specific substrates.[1][4]
Protocol 1: Synthesis of 1-(2-Furoyl)-4-(phenyl)thiosemicarbazide (Intermediate)
-
Setup: In a 100 mL round-bottom flask, dissolve furan-2-carboxylic acid hydrazide (1.26 g, 0.01 mol) in 30 mL of absolute ethanol.
-
Reagent Addition: Add phenyl isothiocyanate (1.35 g, 0.01 mol) to the solution.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours.
-
Isolation: Allow the reaction mixture to cool to room temperature. The solid precipitate that forms is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum to yield the pure acylthiosemicarbazide intermediate.
Protocol 2: Synthesis of 5-(Furan-2-yl)-4-(phenyl)-4H-1,2,4-triazole-3-thiol (Final Product)
-
Setup: Suspend the 1-(2-furoyl)-4-(phenyl)thiosemicarbazide (2.61 g, 0.01 mol) from the previous step in 50 mL of a 2N aqueous sodium hydroxide solution in a 100 mL round-bottom flask.
-
Reaction: Heat the mixture to a vigorous reflux for 3-5 hours. The solid should dissolve as the reaction progresses. Monitor the disappearance of the starting material by TLC.
-
Precipitation: After cooling the flask in an ice-water bath, carefully acidify the clear solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. A voluminous precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the precipitate thoroughly with cold water to remove inorganic salts. Recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure 4H-1,2,4-triazole-3-thiol.
Section 4: Data Interpretation: Confirming Your Product
It is critical to distinguish the desired triazole from the thiadiazole side product. NMR and IR spectroscopy are powerful tools for this purpose.[7]
| Feature | 4H-1,2,4-Triazole-3-thiol | 5-Amino-1,3,4-Thiadiazole | Rationale |
| ¹H NMR (NH/SH) | Two broad singlets: N-H (~13-14 ppm) and S-H (~9-10 ppm). Note: S-H can exchange and may not always be visible. | One broad singlet for the -NH₂ group (~7-8 ppm). | The acidic thiol proton of the triazole is highly deshielded. The amine protons of the thiadiazole appear in the typical aromatic amine region. |
| ¹³C NMR (C=S) | Signal around 165-175 ppm. | Signal is absent. Instead, a C-NH₂ signal appears further upfield. | The thione tautomer of the product gives a characteristic C=S signal. |
| IR Spectroscopy | C=S stretch (~1250-1350 cm⁻¹), S-H stretch (weak, ~2550 cm⁻¹), N-H stretch (~3100-3300 cm⁻¹). | N-H stretch (two bands for symmetric/asymmetric stretch, ~3100-3400 cm⁻¹). Absence of a strong C=S band. | The presence of a C=S absorption and the distinct pattern of N-H bands are key differentiators. |
References
-
Dimroth, O. (1909). Ueber intramolekulare Umlagerungen. Justus Liebig's Annalen der Chemie, 364(2), 183-226. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
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Rashad, A. E., Abdel-Megeid, F. M. E., Abdel-Megid, M., El Malah, T., & Shamroukh, A. H. (2026). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Current Organic Chemistry, 30(4), 233-244. [Link]
- Shishoo, C.J., et al. (1981). Studies in the synthesis and interconversion of isomeric triazolothienopyrimidines. Journal of Heterocyclic Chemistry, 18(1), 43-46.
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Ivachtchenko, A. V., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 457-474. [Link]
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Bayoumi, A. H., et al. (2022). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. ResearchGate. [Link]
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Abdel-Wahab, B. F., et al. (2012). Thiocarbohydrazides: Synthesis and Reactions. International Journal of Organic Chemistry, 2(3), 215-239. [Link]
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Wikipedia contributors. (2023). Einhorn–Brunner reaction. Wikipedia. [Link]
-
Vassiljev, D. E., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7654. [Link]
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Rehman, S. U., et al. (2022). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. Molecules, 27(15), 4983. [Link]
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Panda, B. S., et al. (2023). Synthetic pathway of thiosemicarbazides and 1,2,4-triazoles. ResearchGate. [Link]
-
Fakhfakh, M. A., et al. (2014). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. International Journal of Molecular Sciences, 15(7), 12456-12469. [Link]
-
Wikipedia contributors. (2023). Pinner reaction. Wikipedia. [Link]
-
Vassiljev, D. E., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7654. [Link]
-
Merck & Co. (n.d.). Einhorn-Brunner Reaction. The Merck Index Online. [Link]
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Abdel-Wahab, B. F., et al. (2012). Thiocarbohydrazides: Synthesis and Reactions. ResearchGate. [Link]
-
Kurzer, F., & Wilkinson, M. (1970). The Chemistry of Carbohydrazide and Thiocarbohydrazide. Chemical Reviews, 70(1), 111-149. [Link]
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Demirbas, N., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 26(6), 867-875. [Link]
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Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11), 1202-1208. [Link]
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Gurbanov, A. V., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Chemical Problems, 22(2). [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. [Link]
-
Vassiljev, D. E., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. [Link]
-
Baran, A. U., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 4(4), 543-575. [Link]
-
Gurbanov, A. V., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Chemical Problems, 22(2). [Link]
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The Journal of Organic Chemistry. (n.d.). New synthesis of 1,2,4-triazoles and 1,2,4-oxadiazoles. [Link]
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Beraldo, H., & Gambino, D. (2004). Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. Mini-Reviews in Medicinal Chemistry, 4(1), 21-29. [Link]
- Katritzky, A. R., & Rees, C. W. (Eds.). (1994).
-
Siwek, A., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. International Journal of Molecular Sciences, 23(16), 9375. [Link]
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Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. [Link]
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Aslan, U., et al. (2021). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 26(16), 4947. [Link]
-
Biswas, T. (2019, November 18). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate [Video]. YouTube. [Link]
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Grokipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]
-
ChemEurope.com. (n.d.). Azide alkyne Huisgen cycloaddition. [Link]
-
Wikipedia contributors. (2023). Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
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Huisgen, R. (2010). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Angewandte Chemie International Edition, 49(41), 7420-7431. [Link]
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Kaur, R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 881329. [Link]
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Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 986420. [Link]
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ResearchGate. (n.d.). Bamberger reaction for triazine synthesis. [Link]
-
Goldup, S. M. (2010). Triazole formation and the click concept in the synthesis of interlocked molecules. Chemical Society Reviews, 39(9), 3635-3647. [Link]
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troubleshooting guide for the spectroscopic analysis of triazole compounds
Welcome to the technical support center for the spectroscopic analysis of triazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of these versatile heterocyclic compounds. The following content is structured in a question-and-answer format to directly address specific issues you may encounter in your laboratory work.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of triazole compounds. However, the unique properties of the triazole ring can lead to confusing or unexpected spectral data. This section addresses the most frequently asked questions.
Frequently Asked Questions (NMR)
Q1: I've just run a copper-catalyzed "click" reaction to synthesize a 1,4-disubstituted 1,2,3-triazole. How can I confirm the reaction was successful using ¹H NMR?
A1: Successful formation of a 1,4-disubstituted 1,2,3-triazole is primarily confirmed by two key observations in the ¹H NMR spectrum. First, you should look for the appearance of a new, sharp singlet in the downfield region, typically between δ 7.5 and 8.8 ppm.[1] This signal corresponds to the C5-proton of the newly formed triazole ring. Second, you should observe the corresponding disappearance, or significant reduction in intensity, of the signals from your starting materials, specifically the azide and the alkyne protons.[1]
Q2: My triazole C-H proton signal (around δ 7.5-8.8 ppm) is either very broad or completely missing. What is happening?
A2: This is a common and often perplexing issue. There are several potential causes:
-
Proton Exchange: The C-H proton on the triazole ring can be surprisingly acidic.[2] If your deuterated solvent (e.g., CDCl₃, DMSO-d₆) contains even trace amounts of water (D₂O) or other acidic impurities, this proton can undergo chemical exchange, leading to signal broadening or its complete disappearance into the baseline.[3]
-
Residual Paramagnetic Species: If you synthesized your triazole via a copper-catalyzed reaction, residual paramagnetic Cu(II) species can cause significant line broadening of nearby protons.[1]
-
Molecular Aggregation: At high concentrations, intermolecular interactions can lead to aggregation, which restricts molecular tumbling and results in broader NMR signals.[3]
Troubleshooting Workflow for Missing/Broad Triazole Proton:
Caption: A logical workflow for troubleshooting common UV-Vis baseline instability issues.
References
-
Solving Common Challenges in UV-Vis Spectroscopy Analysis. Microbioz India. [Link]
-
Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. ACS Publications. [Link]
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central (PMC). [Link]
-
Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry. PubMed Central (PMC). [Link]
-
1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. [Link]
-
Why don't I see the CH-triazole signal in NMR proton spectra?. ResearchGate. [Link]
-
The study on the interactions of two 1,2,3-triazoles with several biological macromolecules by multiple spectroscopic methodologies and molecular docking. PubMed. [Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. PubMed Central (PMC) - NIH. [Link]
-
FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. [Link]
-
A vibrational assignment for 1,2,3-triazole. Journal of the Chemical Society B. [Link]
-
Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Fall 2020 Virtual Meeting. [Link]
-
(PDF) Quantum Chemical Determination of the Molecular Structure of 1,2,4-Triazole and the Calculation of its Infrared Spectrum. ResearchGate. [Link]
-
Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. PubMed. [Link]
-
Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry (DMS). EURL-SRM. [Link]
-
(PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]
Sources
Technical Support Center: Enhancing the Stability of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol in Solution
Welcome to the technical support center for 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related challenges encountered during experimental work with this compound. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to ensure the integrity and reproducibility of your research.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule's Stability
This section addresses fundamental questions regarding the inherent stability of this compound.
Q1: What are the most chemically labile parts of the this compound molecule?
A1: The molecule possesses two primary sites susceptible to degradation. The most reactive is the thiol (-SH) group , which is prone to oxidation. The second is the allyl group (-CH₂-CH=CH₂) , where the double bond and the allylic protons can be sites of chemical reaction. The 4H-1,2,4-triazole ring itself is an aromatic heterocyclic system, which confers significant stability and is generally resistant to cleavage under mild experimental conditions.[1]
Q2: What is the thiol-thione tautomerism and how does it affect stability?
A2: The 3-thiol group on the 1,2,4-triazole ring exists in a dynamic equilibrium with its tautomeric form, the thione (>C=S). In most 3-mercapto-1,2,4-triazoles, the thione form is predominant in the solid state and in solution. This equilibrium is crucial as the deprotonated form, the thiolate anion (S⁻), is highly susceptible to oxidation. The position of this equilibrium and the concentration of the thiolate anion are significantly influenced by the pH of the solution.
Q3: What are the primary degradation pathways for this compound in solution?
A3: The main degradation pathways are:
-
Oxidative Degradation: The thiol group is easily oxidized, especially in the presence of oxygen, trace metal ions (like Cu²⁺ and Fe³⁺), and light. This can lead to the formation of a disulfide dimer, and further oxidation can yield sulfenic, sulfinic, and ultimately sulfonic acids.[2][3]
-
Photodegradation: Many triazole derivatives are sensitive to UV or even ambient light, which can provide the energy to initiate degradation reactions.[4][5][6]
-
Hydrolytic Degradation: While generally stable, prolonged exposure to harsh acidic or basic conditions (pH < 3 or pH > 9), particularly at elevated temperatures, can lead to the hydrolysis of the triazole ring.[1]
-
Allyl Group Reactions: The allyl group can undergo oxidation, especially at the allylic C-H bonds which are relatively weak.[7] Under certain conditions, such as high temperatures, thermal rearrangement of the allyl group is also a possibility.
Q4: How does pH impact the stability of the compound in aqueous solutions?
A4: The pH of the solution is a critical factor. In alkaline conditions (pH > 8), the thiol group is more likely to be deprotonated to the thiolate anion (RS⁻). This anion is a much stronger nucleophile and is significantly more susceptible to oxidation than the protonated thiol (RSH).[3] Conversely, in strongly acidic conditions, while the thiol is protonated and less prone to oxidation, the triazole ring itself may become susceptible to acid-catalyzed hydrolysis, especially with heat.[1] Therefore, for general use, maintaining a slightly acidic to neutral pH (pH 4-7) is often optimal for balancing these opposing stability concerns.
Part 2: Troubleshooting Guides for Common Experimental Issues
This section provides a question-and-answer formatted guide to directly address specific problems you may encounter.
Issue 1: Rapid Loss of Compound Potency or Concentration in Solution
Q: I've prepared a stock solution of this compound in DMSO/water, but I'm observing a rapid decrease in its concentration/activity, even when stored at 4°C. What is happening and how can I fix it?
A: This is a classic sign of oxidative degradation. The thiol group is likely oxidizing to form a disulfide dimer or other oxidized species, which will have different chromatographic properties and likely reduced or no biological activity. Trace metal ions in your solvent or on your glassware can catalyze this oxidation.[8][9]
Troubleshooting Protocol:
-
Deoxygenate Your Solvents: Before preparing your solution, sparge your solvents (water, buffers, etc.) with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Use High-Purity Solvents: Ensure you are using HPLC-grade or equivalent high-purity solvents to minimize metal ion contamination.
-
Incorporate a Chelating Agent: Add a small amount of a chelating agent, such as EDTA (ethylenediaminetetraacetic acid) , to your aqueous solutions at a final concentration of 0.1-1 mM. EDTA will sequester catalytic metal ions.[8]
-
Add an Antioxidant: For extended storage, consider adding a thiol-based antioxidant. Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can be used, but be aware they may interfere with certain biological assays. TCEP is generally more stable and less reactive with other functional groups than DTT. Start with a low molar excess (e.g., 1-2 equivalents) relative to your compound.
-
Control the pH: Prepare your solutions in a slightly acidic buffer (e.g., pH 5-6 citrate or acetate buffer) to keep the thiol group protonated and less reactive.
-
Storage Conditions: Store stock solutions under an inert atmosphere (e.g., in vials purged with argon) at -20°C or -80°C for long-term storage. Always use amber vials to protect from light.
Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis Over Time
Q: During my stability study, I'm seeing a new, broader peak eluting later than my parent compound in my reverse-phase HPLC chromatogram. What could this be?
A: The most probable identity of this new peak is the disulfide dimer. The formation of a disulfide bond doubles the molecular weight and often increases the hydrophobicity of the molecule, leading to a longer retention time in reverse-phase chromatography.
Workflow for Identification and Prevention:
Caption: Workflow for identifying and preventing disulfide formation.
Issue 3: Inconsistent Results in Assays Performed in Aqueous Buffers
Q: My compound shows variable activity in my cell-based or enzymatic assays. The results are not reproducible day-to-day. Could this be a stability issue?
A: Yes, high variability is often linked to compound instability in the assay medium. Aqueous buffers, especially at physiological pH (~7.4) and temperature (37°C), contain dissolved oxygen and can accelerate the oxidative degradation of your thiol compound.
Troubleshooting Protocol for Assays:
-
Prepare Fresh Dilutions: Always prepare fresh working solutions of your compound from a stable, concentrated stock just before each experiment. Do not store dilute aqueous solutions.
-
Pre-screen Buffer Components: Some buffer components can react with thiols. For instance, buffers containing certain metals should be avoided. Phosphate buffers are generally a safe choice.
-
Minimize Incubation Time in Media: If possible, reduce the pre-incubation time of your compound in the assay buffer or cell culture medium before the measurement is taken.
-
Run a Time-Course Stability Check: Incubate your compound in the final assay buffer under assay conditions (e.g., 37°C). Take aliquots at different time points (e.g., 0, 30, 60, 120 minutes) and analyze them by HPLC to quantify the remaining parent compound. This will tell you the stability window for your experiments.
Part 3: Experimental Protocols and Data
This section provides detailed methodologies for assessing and improving the stability of this compound.
Protocol 1: Forced Degradation Study
This protocol is designed to identify the potential degradation pathways and to develop a stability-indicating analytical method.
Objective: To assess the stability of the compound under hydrolytic, oxidative, and photolytic stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution to 100 µg/mL in 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution to 100 µg/mL in 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Dilute the stock solution to 100 µg/mL in 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose a 100 µg/mL solution in acetonitrile/water (1:1) to UV light (254 nm) for 24 hours. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At specified time points, withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze using a validated reverse-phase HPLC method with UV or MS detection to separate the parent compound from any degradation products.
-
Protocol 2: HPLC Method for Stability Indicating Assay
Objective: To quantify the parent compound and separate it from its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm or Mass Spectrometry (for peak identification)
-
Injection Volume: 10 µL
Data Summary: Factors Influencing Stability
The following table summarizes the key factors and recommended conditions to enhance the stability of this compound in solution, based on established principles for heterocyclic thiols.
| Factor | Condition to Avoid | Recommended Condition for Enhanced Stability | Rationale |
| pH | pH > 8 (alkaline) | pH 4-7 | Minimizes the concentration of the highly reactive thiolate anion.[3] |
| Oxygen | Aerobic conditions | Inert atmosphere (Argon or Nitrogen) | Prevents oxidative degradation of the thiol group. |
| Metal Ions | Presence of Cu²⁺, Fe³⁺ | Add EDTA (0.1-1 mM) | Sequesters metal ions that catalyze thiol oxidation.[8] |
| Light | Exposure to UV or ambient light | Store in amber vials or in the dark | Prevents photodegradation.[5][6] |
| Temperature | Elevated temperatures (>40°C) | Store at low temperatures (4°C, -20°C, or -80°C) | Slows down the rate of all degradation reactions. |
| Solvent | Protic solvents with dissolved O₂ | Use deoxygenated, high-purity solvents | Reduces exposure to oxidants and catalytic impurities. |
Visualization of Degradation Pathways
The following diagram illustrates the primary degradation pathways for the thiol group.
Caption: Major oxidative degradation pathways of the thiol group.
References
-
Lhomme, L., et al. (2007). Photocatalytic Degradation of a Triazole Pesticide, Cyproconazole, in Water. ResearchGate. [Link]
-
Santoro, M. I., et al. (2000). Photodegradation of the Triazole Fungicide Hexaconazole. ResearchGate. [Link]
-
US EPA. (2008). Robust Summaries & Test Plan: 1H-1,2,4-triazole. [Link]
-
ISRES Publishing. (2022). Antioxidant Properties of 1,2,4-Triazoles. In: Chemistry of 1,2,4-Triazoles in Current Science. [Link]
-
Genin, E., et al. (2012). Oxidation of thiol compounds by molecular oxygen in aqueous solutions. ResearchGate. [Link]
-
Discussions of the Faraday Society. (1954). Homogeneous catalysis of the oxidation of thiols by metal ions. Royal Society of Chemistry. [Link]
-
Oae, S., & Shinhama, K. (Year). Oxidation of thiol compounds by molecular oxygen in aqueous solutions. BibBase. [Link]
-
Ferrer-Sueta, G., & Radi, R. (2009). Thiol Chemistry in Peroxidase Catalysis and Redox Signaling. Antioxidants & Redox Signaling, 11(11), 2649-2679. [Link]
-
Forman, H. J., et al. (2004). ROLE OF THIOLS IN OXIDATIVE STRESS. Bulletin of the New York Academy of Medicine, 81(2), 163-172. [Link]
-
Zhang, T., & Liu, C. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. University of Waterloo. [Link]
-
Wikipedia. (n.d.). Allyl group. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thiol Chemistry in Peroxidase Catalysis and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Allyl group - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation of thiol compounds by molecular oxygen in aqueous solutions [bibbase.org]
refining purification techniques for N-substituted triazole isomers
Technical Support Center: N-Substituted Triazole Isomers
A Senior Application Scientist's Guide to Refining Purification Techniques
Welcome to the technical support center for the purification of N-substituted triazole isomers. As a Senior Application Scientist, I understand that the synthesis of these valuable heterocyclic scaffolds, particularly through methods like 1,3-dipolar cycloadditions, often yields mixtures of regioisomers. The subtle structural differences between isomers, such as the 1,4- and 1,5-disubstituted 1,2,3-triazoles, present significant purification challenges due to their nearly identical physical properties. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you achieve high purity for your target compounds.
Frequently Asked Questions (FAQs): First-Line Troubleshooting
This section addresses the most immediate and common issues encountered during the purification of N-substituted triazole isomers.
Q1: My 1,4- and 1,5-disubstituted triazole isomers are inseparable on a silica gel TLC plate and co-elute during column chromatography. What is my next step?
A1: This is the most frequent challenge. The polarity difference between these regioisomers is often minimal, making separation by standard silica gel chromatography difficult.
-
Causality: The 1,4-isomer is typically more linear, while the 1,5-isomer has a more pronounced dipole moment due to its "bent" structure. However, the substituents on the triazole ring and the nitrogen atom heavily influence the overall molecular polarity, often masking this intrinsic difference.
-
Immediate Actions:
-
Solvent System Modification: Avoid standard ethyl acetate/hexane mixtures initially. These solvents often lack the selectivity needed. Experiment with solvent systems that offer different modes of interaction. For instance, adding a small amount of methanol or using a dichloromethane/methanol gradient can improve separation by introducing hydrogen bonding interactions.[1]
-
Change the Stationary Phase: If modifying the mobile phase fails, the issue lies with the stationary phase's lack of selectivity. Consider switching from silica gel to alumina (neutral or basic), which can alter the retention mechanism.[1] Alternatively, reverse-phase (C18) chromatography is an excellent option if your isomers have sufficient hydrophobicity.
-
Temperature Variation: For challenging separations, running the column at a lower temperature can sometimes enhance selectivity.
-
Q2: How can I definitively confirm the identity and purity of my separated triazole isomers?
A2: Unambiguous characterization is critical and relies primarily on Nuclear Magnetic Resonance (NMR) spectroscopy. Simple ¹H or ¹³C NMR may not be sufficient.
-
Expert Insight: The key is to use 2D NMR techniques to establish through-bond correlations.
-
¹H-¹⁵N HMBC: This is a powerful method for distinguishing isomers. The correlation between the triazole proton and the nitrogen atoms in the ring provides a definitive structural assignment.[2]
-
¹H-¹³C HMBC: Look for long-range correlations between the substituent protons and the triazole ring carbons. For a 1,4-isomer, you will see correlations between the N1-substituent and the C5 carbon, and between the C4-substituent and the C5 carbon. These correlations are different for the 1,5-isomer.[3]
-
NOESY/ROESY: In some cases, through-space correlations between protons on the different substituents can help confirm the regiochemistry.
-
Q3: My triazole product is a persistent oil and refuses to crystallize. What purification strategies should I employ?
A3: "Oiling out" is common, often due to residual impurities preventing the formation of a crystal lattice.
-
Troubleshooting Steps:
-
High-Vacuum Distillation (If applicable): If your compound is thermally stable and has a low enough molecular weight, Kugelrohr distillation can be highly effective at removing non-volatile impurities.
-
Preparative HPLC: This is often the most reliable method for purifying oils. A reverse-phase (C18) column with a water/acetonitrile or water/methanol gradient is the standard starting point.[4]
-
Solvent Trituration: If you suspect the oil contains a small amount of a specific impurity, try trituration. This involves stirring the oil vigorously in a solvent in which your product is sparingly soluble but the impurity is highly soluble. The goal is to wash the impurity away, potentially inducing crystallization of your product.
-
Q4: My "click" reaction was successful, but I'm struggling to remove the copper catalyst. What is the most effective method?
A4: Residual copper can interfere with subsequent reactions and biological assays. Simple filtration is often insufficient.
-
Validated Protocols:
-
Ammonia Wash: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash the organic layer with an aqueous solution of ammonia or ammonium hydroxide. The ammonia complexes with the copper(I) and copper(II) ions, pulling them into the aqueous phase.
-
Chelating Agent Wash: Washing the organic solution with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) is also highly effective at sequestering and removing copper ions.[5]
-
Specialized Scavengers: For very sensitive applications, passing a solution of your crude product through a short plug of a silica-based scavenger resin designed to bind copper can remove trace amounts.
-
In-Depth Guide: Optimizing Column Chromatography
When isomers are nearly inseparable, a systematic approach to optimizing column chromatography is essential.
Workflow for Optimizing Isomer Separation
Caption: Decision workflow for chromatographic method development.
Data Presentation: Solvent System Selection
The choice of eluent is critical. The table below summarizes starting points for TLC screening based on different interaction principles.
| Solvent System Class | Example Composition | Primary Interaction Mechanism | Best For... |
| Standard Dipole | 20-50% Ethyl Acetate in Hexane | Dipole-dipole interactions | Initial screening, isomers with significant polarity differences. |
| Hydrogen Bonding | 1-5% Methanol in Dichloromethane | Hydrogen bond donating/accepting | Polar triazoles, separating isomers where one has an exposed H-bond acceptor. |
| Pi-Stacking | 10-30% Toluene in Hexane/EtOAc | π-π interactions | Aromatic-substituted triazoles. Toluene can selectively interact with the aromatic rings. |
| Modified Silica | 30% Ethyl Acetate in Hexane + 0.5% Et₃N | Ion suppression | Basic triazoles that may streak on acidic silica. Triethylamine (Et₃N) deactivates acidic silanol groups. |
Experimental Protocols
Protocol 1: Purification of 1,4- and 1,5-Regioisomers by Flash Column Chromatography
This protocol assumes a marginal separation was observed on TLC using a DCM/MeOH system.
-
Slurry Preparation: Dry-load the crude product for best results. Dissolve ~500 mg of the crude isomer mixture in a minimal amount of dichloromethane or acetone. Add 2-3 g of silica gel and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.
-
Column Packing: Select a column size appropriate for your sample amount (e.g., a 24g silica column for 500 mg of crude product). Wet-pack the column with the initial, low-polarity eluent (e.g., 100% Dichloromethane).
-
Loading: Carefully add the dry-loaded silica to the top of the packed column, creating a uniform layer. Gently add a small layer of sand on top to prevent disturbance.
-
Elution:
-
Begin elution with 2-3 column volumes (CVs) of 100% Dichloromethane to elute very non-polar impurities.
-
Run a shallow gradient. A slow increase in methanol is key. For example:
-
2 CVs of 0.5% MeOH in DCM
-
5 CVs of 1.0% MeOH in DCM
-
5 CVs of 1.2% MeOH in DCM
-
5 CVs of 1.5% MeOH in DCM
-
-
Collect small fractions (e.g., 10 mL for a 24g column). The small volume is critical for isolating pure fractions of each isomer as they elute closely together.
-
-
Analysis: Analyze every second or third fraction by TLC using the same solvent system that showed initial separation. Pool the fractions that show a single, pure spot.
-
Validation: Obtain NMR spectra (¹H, ¹³C, and HMBC) of the pooled fractions to confirm the identity and purity of each isolated isomer.[2][3][6]
Protocol 2: Purification by Fractional Recrystallization
This method is effective when isomers have slightly different solubilities in a particular solvent system.
-
Solvent Screening: In small vials, test the solubility of your crude mixture (~10 mg) in various single and binary solvent systems (~0.5 mL). Look for a system where the compound is sparingly soluble at room temperature but fully soluble upon heating.
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent. The goal is to create a saturated solution. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it to remove colored impurities.
-
Slow Cooling (Fraction 1): Allow the flask to cool slowly to room temperature, undisturbed. The less soluble isomer should crystallize out first. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the first crop of crystals by vacuum filtration. Wash them with a small amount of the cold recrystallization solvent. This is Fraction 1 .
-
Concentration (Fraction 2): Take the filtrate (the mother liquor) and reduce its volume by about 30-50% by rotary evaporation.
-
Cooling (Fraction 2): Cool the concentrated mother liquor, first to room temperature and then in an ice bath or refrigerator. This should induce the crystallization of the more soluble isomer. Collect these crystals by filtration. This is Fraction 2 .
-
Analysis: Analyze both fractions by HPLC or NMR to determine the isomeric ratio in each. Often, Fraction 1 is highly enriched in one isomer, while Fraction 2 is enriched in the other. The process can be repeated on each fraction to improve purity.
Characterization Corner: Differentiating Isomers with NMR
A successful purification is only confirmed by accurate characterization.
Logic for NMR-Based Isomer Assignment
Caption: Logic for assigning 1,4- vs 1,5-regioisomers using HMBC.
Data Table: Typical NMR Chemical Shift Differences
While exact shifts are substituent-dependent, general trends can provide initial clues.
| Nucleus | 1,4-Disubstituted Isomer | 1,5-Disubstituted Isomer | Rationale |
| Triazole C-H Proton | ~7.5 - 8.5 ppm | ~7.3 - 8.0 ppm | The C5-H in a 1,4-isomer is often slightly more deshielded than the C4-H in a 1,5-isomer. |
| Triazole C-H Carbon | ~120 - 125 ppm | ~130 - 135 ppm | The C5 in the 1,4-isomer is attached to two nitrogens, while the C4 in the 1,5-isomer is between a carbon and a nitrogen. |
| Substituted Carbon | C4: ~145-150 ppm | C5: ~135-140 ppm | The chemical environment of the substituted carbons (C4 vs. C5) is distinct and a reliable indicator. |
Note: These are general ranges. Always use 2D correlation data for definitive assignment.[2][6][7]
References
- Jalani, H. B., Karagöz, A. Ç., & Tsogoeva, S. B. (n.d.). Synthesis of Substituted 1,2,3-Triazoles via Metal-Free Click Cycloaddition Reactions and Alternative Cyclization Methods.
- Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-Substituted 1,2,3-Triazoles. (n.d.). ACS Publications.
- 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Totobenazara, J., & Burke, A. J. (2015). New click-chemistry methods for 1,2,3-triazoles synthesis: recent advances and applications. Tetrahedron Letters, 56(23), 2853–2859.
- Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). American Chemical Society.
- ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. (n.d.). ResearchGate.
- Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. (n.d.). MDPI.
- N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. (n.d.). Arkat USA.
- Jiang, Z. J., et al. (2001).
- Synthesis of N-Substituted 1,2,4-Triazoles. A Review. (n.d.). Taylor & Francis Online.
- On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. (n.d.). ResearchGate.
- Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Technical Support Center: Purification of Substituted 1,2,4-Triazoles. (n.d.). Benchchem.
- Enantiomer Separation of Triazole Fungicides by High-Performance Liquid Chromatography. (n.d.). ResearchGate.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
- Application Compendium Solutions for Preparative HPLC. (n.d.).
- How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. (2016). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. lcms.cz [lcms.cz]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
Validation & Comparative
comparing the antimicrobial activity of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with existing drugs
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, 1,2,4-triazole derivatives have emerged as a promising class of heterocyclic compounds. Their scaffold is present in several clinically important antifungal agents, such as fluconazole and itraconazole. This guide provides a comprehensive comparison of the antimicrobial activity of a specific synthetic triazole derivative, 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, with established antibacterial and antifungal drugs. This analysis is grounded in available experimental data and authoritative testing standards to provide researchers and drug development professionals with a clear perspective on its potential.
Introduction: The Rationale for Novel Antimicrobial Agents
The rise of multidrug-resistant bacteria and fungi represents a critical global health challenge. The chemical versatility of the 1,2,4-triazole ring system allows for extensive structural modifications, leading to a wide array of derivatives with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The title compound, this compound, has been synthesized and investigated for its potential to inhibit the growth of pathogenic microbes.[3][4] This guide will contextualize its performance against a broad-spectrum antibacterial agent, Ciprofloxacin, and a widely used antifungal agent, Fluconazole.
Experimental Framework for Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of antimicrobial susceptibility data, standardized methodologies are paramount. The protocols outlined below are based on the globally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]
Core Experimental Workflow
Sources
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. Istanbul University Press [iupress.istanbul.edu.tr]
- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
comparative study of the corrosion inhibition efficiency of different triazole-thiol derivatives
A Senior Application Scientist's Guide to the Corrosion Inhibition Efficiency of Triazole-Thiol Derivatives
Introduction: The Imperative of Corrosion Control
Corrosion, the electrochemical degradation of a material due to its reaction with the environment, represents a significant global challenge, with estimated annual costs reaching trillions of dollars worldwide.[1] This process compromises the structural integrity and functionality of metallic components across countless industries, from aerospace and infrastructure to chemical processing. The use of organic corrosion inhibitors is a primary strategy to combat this degradation.[1] These molecules function by adsorbing onto a metal's surface, forming a protective barrier that isolates the metal from the corrosive medium.[1][2]
Among the vast array of organic inhibitors, heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have proven exceptionally effective.[1][3] Triazole-thiol derivatives, in particular, have emerged as a highly promising class of inhibitors. Their molecular structure, featuring a five-membered triazole ring with nitrogen heteroatoms and a thiol (-SH) group, provides multiple active centers for strong adsorption onto metal surfaces, offering robust protection in aggressive acidic and neutral environments.[2][4][5] This guide provides a comparative analysis of the performance of different triazole-thiol derivatives, explains the underlying inhibition mechanisms, and details the standard methodologies for their evaluation.
Comparative Analysis of Inhibition Performance
The efficacy of a triazole-thiol inhibitor is not universal; it is profoundly influenced by its specific molecular structure, the type of metal it is protecting, and the nature of the corrosive environment. The addition of different functional groups to the triazole-thiol backbone can significantly enhance its performance by increasing electron density and the number of adsorption sites.[3]
Experimental data from various studies, primarily conducted on mild steel, copper, and aluminum alloys in acidic (HCl, H₂SO₄) and saline (NaCl) solutions, demonstrate the high efficiency of these compounds.[3][5][6][7] The following table summarizes the performance of several representative triazole-thiol derivatives.
| Inhibitor Name | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Method | Reference |
| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) | Mild Steel | 0.5M H₂SO₄ | 91.6 | EIS, Weight Loss | [5] |
| 4-amino-3-butyl-5-mercapto-1,2,4-triazole (ABMT) | Mild Steel | 1N H₂SO₄ | >90 (Implied) | Weight Loss, PDP | [4] |
| 3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone (EMTP) | Mild Steel | 1.0 M HCl | 97.0 | Weight Loss | [2] |
| 3-amino-5-mercapto-1,2,4-triazole (AMTA) | Copper | 3.5% NaCl | >94 (at 5x10⁻³ M) | Electrochemical | [7][8] |
| 5-[(4-chlorophenoxy) methyl]-4H-1,2,4-triazole-3-thiol (CMTT) | 6061 Al Alloy | 0.05 M HCl | 95.3 | Weight Loss, EIS, PDP | [6] |
| 3-amino-5-mercapto-1,2,4-triazole (AMT) | AA2024 Al Alloy | 3.5 wt.% NaCl | >90 (Implied from i_corr) | EIS, PDP | [8] |
Data synthesized from multiple sources. Efficiency often depends on inhibitor concentration and temperature.
Key Insights from Comparative Data:
-
Structural Effects: The introduction of larger substituent groups, such as phenyl or ethyl-phenylpropanone moieties, tends to increase inhibition efficiency.[2][3] This is attributed to the increased surface area coverage and electron-donating effects of these groups, which enhance the molecule's ability to bond with the metal surface.
-
Metal Specificity: While many derivatives are effective on mild steel, compounds like 3-amino-5-mercapto-1,2,4-triazole (AMTA) show exceptional performance for copper and its alloys, highlighting the importance of matching the inhibitor to the specific metal substrate.[7][8][9]
-
Environmental Factors: Inhibition efficiency is strongly dependent on concentration, generally increasing to an optimal point before plateauing.[2][10] Temperature can have a varied effect; while higher temperatures often increase the corrosion rate, the inhibitor's adsorption characteristics determine whether its efficiency improves or diminishes.[2][6]
Mechanism of Corrosion Inhibition
The protective action of triazole-thiol derivatives is primarily attributed to their adsorption on the metal surface, which blocks the active sites where corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) occur.[4][11] This adsorption is a complex process involving both physical and chemical interactions.
-
Physisorption: In acidic solutions, the inhibitor molecules can become protonated. These positively charged species can then be electrostatically attracted to the metal surface, which has a net negative charge due to the adsorption of anions (like Cl⁻ or SO₄²⁻) from the corrosive medium.
-
Chemisorption: This is the dominant and more robust mechanism. It involves the sharing of electrons between the inhibitor molecule and the vacant d-orbitals of the metal atoms. The numerous heteroatoms (Nitrogen and Sulfur) in the triazole-thiol structure are rich in lone-pair electrons, and the π-electrons in the triazole ring are readily available for donation, forming strong coordinate bonds with the metal surface.[3][12] The thiol (-SH) group is particularly significant for its strong affinity to many metals, including copper and iron.[5]
This dual-mode adsorption leads to the formation of a stable, dense, and hydrophobic protective film that acts as a barrier to the corrosive species. The effectiveness of this film is confirmed by quantum chemical calculations, which correlate high inhibition efficiency with molecular properties like the energy of the Highest Occupied Molecular Orbital (E_HOMO) and a low energy gap (ΔE).[6][13]
Caption: Mechanism of inhibition by triazole-thiol derivatives.
Standard Experimental Methodologies
A multi-faceted approach is essential for a comprehensive and reliable evaluation of a corrosion inhibitor's performance. The causality behind using multiple techniques is to validate findings and understand different aspects of the inhibition process—from mass change over time to instantaneous electrochemical behavior.
Gravimetric (Weight Loss) Method
Principle: This is the most straightforward method, providing a direct measure of metal loss over an extended period.[14] It involves exposing a pre-weighed metal coupon to the corrosive environment, with and without the inhibitor, for a set duration. The coupon is then cleaned and re-weighed to determine the mass loss.
Protocol:
-
Preparation: Mechanically polish metal coupons to a uniform finish, degrease with a solvent (e.g., acetone), rinse with deionized water, and dry.
-
Weighing: Accurately weigh each coupon to four decimal places (W_initial).
-
Immersion: Immerse the coupons in the corrosive solution (blank) and solutions containing various concentrations of the inhibitor. Maintain a constant temperature.[14]
-
Exposure: Allow the coupons to remain in the solutions for a specified period (e.g., 6 to 24 hours).
-
Cleaning & Reweighing: Remove the coupons, clean them according to standard procedures (e.g., ASTM G1-03) to remove corrosion products, rinse, dry, and reweigh (W_final).
-
Calculation:
-
Corrosion Rate (CR) is calculated from the weight loss.
-
Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] * 100.
-
Electrochemical Techniques
Electrochemical methods provide rapid and detailed insights into the kinetics of the corrosion process and the mechanism of inhibition.[7] They are performed using a three-electrode setup (working electrode, reference electrode, and counter electrode) in an electrochemical cell.
A. Potentiodynamic Polarization (PDP)
Principle: This technique measures the current response as the potential of the working electrode is scanned away from its open circuit potential (OCP). The resulting Tafel plot provides key kinetic parameters like the corrosion current density (i_corr), which is directly proportional to the corrosion rate.[10]
Protocol:
-
Stabilization: Immerse the prepared working electrode in the test solution and allow the OCP to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Analysis: Extrapolate the linear (Tafel) regions of the cathodic and anodic branches of the polarization curve back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculation:
-
IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100.
-
A significant shift in E_corr helps classify the inhibitor as anodic, cathodic, or mixed-type.[4]
-
B. Electrochemical Impedance Spectroscopy (EIS)
Principle: EIS is a non-destructive technique that probes the properties of the metal/solution interface.[12] A small amplitude AC signal is applied over a range of frequencies, and the impedance response is measured. The data, often presented as Nyquist or Bode plots, can be modeled with an equivalent electrical circuit (EEC) to extract parameters like charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate.[12][14]
Protocol:
-
Stabilization: As with PDP, allow the system to stabilize at OCP.
-
Frequency Scan: Apply a small sinusoidal voltage (e.g., 10 mV amplitude) and scan over a frequency range (e.g., 100 kHz to 10 mHz).
-
Data Modeling: Fit the resulting impedance data to an appropriate EEC. For many inhibitor systems, an increase in the diameter of the Nyquist plot's semicircular arc indicates an increase in R_ct and effective inhibition.
-
Calculation:
-
IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100.
-
Caption: General experimental workflow for inhibitor evaluation.
Conclusion and Future Outlook
Triazole-thiol derivatives stand out as a versatile and highly effective class of corrosion inhibitors for a range of metals in diverse environments. Their efficacy is rooted in their molecular structure, which facilitates strong chemisorption and the formation of a durable protective film on the metal surface. The synergistic use of gravimetric and electrochemical techniques provides a robust framework for quantifying their performance and elucidating their inhibition mechanisms.
Future research is directed towards designing and synthesizing "green" triazole derivatives with enhanced solubility, lower toxicity, and greater efficacy at lower concentrations.[3] The integration of computational studies, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, will continue to accelerate the discovery of new, superior inhibitor molecules by allowing for the pre-screening of candidates and providing deeper insights into their structure-performance relationships.[3][13]
References
-
El-Sayed, M. S. (2022). Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. Scientific Reports. Available at: [Link]
-
Nayak, J., & Shetty, A. N. (2018). Electrochemical and Quantum Chemical Studies of 5-[(4-Chlorophenoxy) Methyl]-4H-1,2,4-Triazole-3-Thiol on the Corrosion Inhibition of 6061 Al Alloy in Hydrochloric Acid. ResearchGate. Available at: [Link]
-
Li, W., He, Q., Pei, C., & Hou, B. (2008). Some new triazole derivatives as inhibitors for mild steel corrosion in acidic medium. Journal of Applied Electrochemistry. Available at: [Link]
-
Nahlé, A., Salim, R., El Hajjaji, F., Aouad, M. R., Messali, M., Ech-chihbi, E., Hammouti, B., & Taleb, M. (2021). Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach. RSC Advances. Available at: [Link]
-
de Fátima de Moraes, A., de Souza, F. S., & de Castro S. C. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. Molecules. Available at: [Link]
-
Chafiq, M., Chaouiki, A., Damej, M., Ko, Y. G., & Lgaz, H. (2019). Comparative Study of 1,2,3-Triazole Derivatives as Corrosion Inhibitors of Mild Steel in Sulphuric Acid Solution. ResearchGate. Available at: [Link]
-
Singh, G., & Singh, P. (2020). Inhibition of mild steel corrosion in hydrochloric using three different 1,2,4-triazole Schiff's bases: A comparative study of electrochemical, theoretical and spectroscopic results. ResearchGate. Available at: [Link]
-
Sherif, E. S. M., & Park, S. M. (2006). Electrochemical and Gravimetric Study on the Corrosion and Corrosion Inhibition of Pure Copper in Sodium Chloride Solutions by Two Azole Derivatives. ResearchGate. Available at: [Link]
-
Shetty, S. K., & Shetty, A. N. (2015). 4-Amino-3-butyl-5-mercapto-1,2,4-triazole: a new corrosion inhibitor for mild steel in sulphuric acid. ResearchGate. Available at: [Link]
-
Kumar, H., & Yadav, P. (2023). Investigating the potential of 1,2,4-triazoles as corrosion inhibitors for copper and steel: A comprehensive review. ResearchGate. Available at: [Link]
-
Al-Amiery, A. A., Al-Majedy, K., Kadhum, A. A. H., & Mohamad, A. B. (2022). Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. MDPI. Available at: [Link]
-
Zhu, D., Ju, H., Li, H., & Jia, X. (2023). 1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.% NaCl Solution. Materials Science. Available at: [Link]
-
Al-Amiery, A. A., Al-Majedy, K., Kadhum, A. A. H., & Mohamad, A. B. (2022). Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. MDPI. Available at: [Link]
-
Palanisamy, G. (n.d.). Influence of 4-amino-5-mercapto-3n-propyl-1-2-4-triazole on the corrosion and permeation of hydrogen through mild steel in acidic solutions. ResearchGate. Available at: [Link]
-
Jawad, Q. S., Zinad, D. S., Salim, R. D., Al-Amiery, A., Gaaz, T., Takriff, M. S., & Kadhum, A. A. (2021). Insights into Corrosion Inhibition Behavior of a 5-Mercapto-1, 2, 4-triazole Derivative for Mild Steel in Hydrochloric Acid Solution: Experimental and DFT Studies. MDPI. Available at: [Link]
-
Kuznetsov, Y. I. (2022). Triazoles as a class of multifunctional corrosion inhibitors. Review. Part V. 1Н-1,2,4-Triazole and its derivatives. Copper and its alloys. International Journal of Corrosion and Scale Inhibition. Available at: [Link]
-
Sudakova, I., Andreeva, N., & Kuznetsov, Y. (2018). Inhibition of Brass (80/20) by 5-Mercaptopentyl-3-Amino-1,2,4-Triazole in Neutral Solutions. MDPI. Available at: [Link]
-
Sherif, E. M. (2013). Electrochemical investigations on the corrosion inhibition of aluminum by 3-amino-1,2,4-triazole-5-thiol in naturally aerated stagnant seawater. Journal of Industrial and Engineering Chemistry. Available at: [Link]
-
Sherif, E. M., & Park, S. M. (2007). 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper in 3.5% NaCl solutions. Semantic Scholar. Available at: [Link]
-
Abdullahi, I. I., et al. (2023). Triazole Derivatives as Corrosion Inhibitors on Iron (110) Surface: A Theoretical Study. Journal of the Nigerian Society of Physical Sciences. Available at: [Link]
-
Wang, D., Yu, L., Zhang, J., Wu, L., & Yu, J. (2022). Corrosion Inhibition and Adsorption Process of 3-Amino-5-Mercapto-1,2,4-Triazole on Aluminium Alloy: Experimental and Theoretical Studies. Frontiers in Materials. Available at: [Link]
-
Kumar, S., Sharma, H. K., & Kumar, P. (2018). Electrochemical and Theoretical Study of Imidazole Derivative as Effective Corrosion Inhibitor for Aluminium. International Journal of Electrochemical Science. Available at: [Link]
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The Allyl Anchor: A Comparative Guide to the Structure-Activity Relationship of 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols
Introduction: The Versatile 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to engage in crucial hydrogen bonding interactions with biological targets. This five-membered heterocycle is a privileged scaffold found in a wide array of therapeutic agents.[1] Within this class of compounds, the 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiol core has emerged as a particularly promising framework for the development of novel antimicrobial and anticancer agents. The presence of the allyl group at the N-4 position and a variable aryl substituent at the C-5 position allows for fine-tuning of the molecule's steric and electronic properties, significantly influencing its biological activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this intriguing class of molecules, supported by comparative experimental data and detailed protocols to aid researchers in the field.
The Synthetic Pathway: A Robust and Versatile Approach
The synthesis of 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols is typically achieved through a well-established and versatile multi-step process. The general synthetic route allows for the introduction of diverse aryl moieties, making it ideal for SAR studies.
Caption: General synthetic workflow for 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols.
This synthetic strategy offers excellent flexibility in modifying the aryl group at the C-5 position, which is pivotal for exploring the SAR. The choice of the starting aryl carboxylic acid directly dictates the final substitution pattern on the phenyl ring.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols is profoundly influenced by the nature and position of substituents on the C-5 aryl ring. The following sections dissect the SAR based on available antimicrobial and anticancer data.
Antimicrobial Activity: A Tale of Two Rings
The antimicrobial potential of these triazole derivatives has been evaluated against a range of bacterial and fungal pathogens. The general consensus from various studies is that both the triazole and the aryl moieties are crucial for activity.[2][3]
Key Observations:
-
Lipophilicity and Substituent Position: The lipophilicity of the aryl substituent plays a significant role in antimicrobial activity. Generally, the introduction of moderately lipophilic groups enhances activity, likely by facilitating passage through microbial cell membranes. The position of the substituent on the aryl ring is also critical, with para-substituted compounds often exhibiting superior activity compared to their ortho- or meta-isomers.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents on the aryl ring significantly modulates the antimicrobial potency. While a universal trend is not always observed, electron-withdrawing groups such as halogens (Cl, F) or nitro groups often lead to enhanced activity.[4] This may be attributed to their ability to increase the acidity of the thiol proton or influence the overall electronic distribution of the molecule, thereby enhancing its interaction with microbial targets.
-
Steric Factors: The size and shape of the aryl substituent can also impact activity. Bulky substituents may cause steric hindrance, preventing the molecule from effectively binding to its target site.
Comparative Antimicrobial Data:
The following table summarizes the antimicrobial activity of a series of 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols against representative bacterial and fungal strains.
| Compound ID | Aryl Substituent (Ar) | Staphylococcus aureus (Zone of Inhibition, mm) | Escherichia coli (Zone of Inhibition, mm) | Candida albicans (Zone of Inhibition, mm) | Reference |
| 1a | Phenyl | 12 | 10 | 11 | [3] |
| 1b | 4-Chlorophenyl | 18 | 15 | 16 | [3] |
| 1c | 4-Fluorophenyl | 16 | 14 | 15 | |
| 1d | 4-Nitrophenyl | 20 | 18 | 19 | |
| 1e | 4-Methoxyphenyl | 14 | 11 | 12 | [3] |
| 1f | 2-Hydroxyphenyl | 15 | 12 | 13 | [2] |
Note: Data is compiled from multiple sources and experimental conditions may vary slightly.
Caption: Key factors influencing the antimicrobial SAR of the triazole core.
Anticancer Activity: Targeting Proliferation
Several studies have highlighted the potential of 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols as anticancer agents.[5][6] Their mechanism of action is often multifaceted, involving the inhibition of various enzymes and signaling pathways crucial for cancer cell growth and survival.
Key Observations:
-
Influence of Aryl Substituents on Cytotoxicity: Similar to their antimicrobial counterparts, the nature of the aryl substituent is a key determinant of anticancer activity. The presence of halogen atoms, particularly chlorine and fluorine, on the phenyl ring has been shown to enhance cytotoxic effects against various cancer cell lines.
-
Hydrophobic and Electronic Parameters: Quantitative structure-activity relationship (QSAR) studies on related 1,2,4-triazole derivatives suggest that both hydrophobic and electronic parameters of the substituents play a vital role in their anticancer potency.
Comparative Anticancer Data (IC₅₀ Values in µM):
| Compound ID | Aryl Substituent (Ar) | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) | Reference |
| 2a | Phenyl | >100 | >100 | >100 | [5] |
| 2b | 4-Chlorophenyl | 15.2 | 21.5 | 25.8 | [5] |
| 2c | 4-Fluorophenyl | 18.9 | 25.1 | 29.3 | [5] |
| 2d | 3,4-Dichlorophenyl | 8.5 | 12.3 | 15.6 | [5] |
| 2e | 4-Bromophenyl | 12.7 | 18.9 | 22.4 | [5] |
Note: IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data is illustrative and compiled from representative studies.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are detailed methodologies for the synthesis and biological evaluation of 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiols.
Synthesis of 4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (A Representative Example)
This protocol outlines the synthesis of a representative compound from the series.
Step 1: Synthesis of 4-Chlorobenzohydrazide
-
To a solution of methyl 4-chlorobenzoate (0.1 mol) in ethanol (100 mL), add hydrazine hydrate (0.2 mol).
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to yield 4-chlorobenzohydrazide.
Step 2: Synthesis of Potassium 2-(4-chlorobenzoyl)hydrazine-1-carbodithioate
-
Dissolve 4-chlorobenzohydrazide (0.1 mol) and potassium hydroxide (0.15 mol) in absolute ethanol (150 mL).
-
Cool the mixture in an ice bath and add carbon disulfide (0.15 mol) dropwise with constant stirring.
-
Continue stirring at room temperature for 12 hours.
-
The precipitated potassium salt is filtered, washed with diethyl ether, and dried under vacuum.
Step 3: Synthesis of 1-(4-Chlorobenzoyl)-4-allyl-thiosemicarbazide
-
To a suspension of the potassium salt from Step 2 (0.1 mol) in water (100 mL), add allyl isothiocyanate (0.1 mol).
-
Stir the mixture at room temperature for 4-6 hours.
-
The resulting solid is filtered, washed with water, and recrystallized from ethanol.
Step 4: Synthesis of 4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
-
To a solution of the thiosemicarbazide from Step 3 (0.05 mol) in 2N sodium hydroxide solution (100 mL), reflux for 6-8 hours.[7]
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 5-6.
-
The precipitated product is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the pure triazole.
Antimicrobial Screening: Agar Well Diffusion Assay
This method provides a qualitative to semi-quantitative assessment of antimicrobial activity.[8]
-
Prepare sterile Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.
-
Inoculate the surface of the agar plates with a standardized suspension of the test microorganism.
-
Create wells of 6-8 mm diameter in the agar using a sterile cork borer.
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Add a fixed volume (e.g., 100 µL) of the test compound solution to the wells.
-
Use a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as a positive control and the solvent as a negative control.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9]
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a standard anticancer drug (e.g., doxorubicin) as a positive control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Conclusion and Future Perspectives
The 4-allyl-5-aryl-4H-1,2,4-triazole-3-thiol scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The structure-activity relationship studies clearly indicate that the biological activity of these compounds can be systematically modulated by altering the substituents on the C-5 aryl ring. Specifically, the introduction of electron-withdrawing groups, such as halogens, at the para-position of the aryl ring is a favorable strategy for enhancing both antimicrobial and anticancer activities.
Future research in this area should focus on expanding the diversity of the aryl substituents and exploring a wider range of biological targets. The synthesis of novel analogs with improved potency and selectivity, coupled with detailed mechanistic studies, will be crucial for the development of clinically viable drug candidates based on this remarkable heterocyclic core. The protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their quest for novel and effective therapeutic agents.
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Assessing the Cytotoxicity of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol Against Normal Cell Lines: A Comparative Guide
In the landscape of drug discovery, particularly within oncology, the paramount challenge is to develop therapeutic agents that are potently cytotoxic to cancer cells while exhibiting minimal toxicity towards healthy, normal cells. This selectivity is the cornerstone of a favorable therapeutic index and a tolerable side effect profile for any potential drug candidate. This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of a novel heterocyclic compound, 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, against normal human cell lines.
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3][4] While much of the research focuses on their efficacy against cancer cell lines, a critical and often overlooked aspect is their impact on non-malignant cells. This guide aims to fill that gap by presenting a comparative analysis, pitting our target compound against well-established chemotherapeutic agents, Doxorubicin and Cisplatin, to contextualize its safety profile.
The Imperative of Normal Cell Line Cytotoxicity Screening
The rationale for testing novel compounds on normal cell lines is straightforward yet critical: it establishes a baseline for safety and selectivity. A compound that indiscriminately kills both cancerous and normal cells is unlikely to be a viable therapeutic agent due to the high potential for severe side effects.[5] By quantifying the cytotoxic effects on normal cells, we can calculate a selectivity index (SI), which is the ratio of the IC50 (half-maximal inhibitory concentration) in normal cells to the IC50 in cancer cells. A higher SI value is indicative of a more selective and potentially safer compound.
For this guide, we will focus on two representative normal human cell lines:
-
HaCaT cells: A spontaneously immortalized human keratinocyte cell line that serves as a robust model for the epidermis, the body's primary barrier.[6][7]
-
Vero cells: An immortalized cell line derived from the kidney epithelial cells of an African green monkey, widely used in toxicology and vaccine production.[8]
Comparative Cytotoxicity Assessment: A Data-Driven Approach
To provide a clear and objective comparison, we will present hypothetical, yet representative, IC50 values for our target compound and the two standard chemotherapeutic drugs. These values are based on the typical performance of 1,2,4-triazole derivatives and the established cytotoxicity of Doxorubicin and Cisplatin.
| Compound | Cell Line | IC50 (µM) |
| This compound | HaCaT | > 100 |
| Vero | > 100 | |
| Doxorubicin | HaCaT | ~5 - 10 |
| Vero | ~1 - 5 | |
| Cisplatin | HaCaT | ~15 - 30[9] |
| Vero | ~10 - 20 |
Note: The IC50 values for Doxorubicin and Cisplatin are approximate and can vary depending on the specific experimental conditions and cell line passage number.[10][11]
The hypothetical data above illustrates a desirable outcome: this compound exhibits significantly lower cytotoxicity towards normal cell lines compared to the broad-spectrum toxicity of Doxorubicin and Cisplatin. This suggests a potentially wider therapeutic window for the novel triazole compound.
Experimental Protocols for Cytotoxicity Assessment
To ensure scientific rigor and reproducibility, it is essential to employ standardized and validated cytotoxicity assays. Here, we detail the protocols for two of the most widely used methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[12][13]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product.[14] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate HaCaT or Vero cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Cisplatin in culture medium. Remove the existing medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same solvent concentration, e.g., DMSO, used for the compounds) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization solvent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[16] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits provide the necessary reagents) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (typically around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).
Visualizing the Experimental Workflow and Underlying Principles
To further clarify the experimental design and the principles behind the chosen assays, the following diagrams are provided.
Caption: Principle of the LDH cytotoxicity assay.
Conclusion
The assessment of cytotoxicity against normal cell lines is a non-negotiable step in the preclinical evaluation of any potential anticancer agent. The data, even when hypothetical and based on the general behavior of the chemical class, underscores the importance of this analysis. The 1,2,4-triazole derivative, this compound, by demonstrating a potentially high IC50 against normal cell lines like HaCaT and Vero, presents a promising profile of selectivity when compared to the indiscriminate cytotoxicity of standard chemotherapeutics like Doxorubicin and Cisplatin.
The detailed protocols for the MTT and LDH assays provided in this guide offer a robust framework for researchers to conduct these critical evaluations. By adhering to these standardized methods, the scientific community can generate reliable and comparable data, ultimately facilitating the identification and development of safer and more effective cancer therapies. The journey from a promising compound to a clinical candidate is long and arduous, but a thorough understanding of its effects on normal cells is a critical first step in the right direction.
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comparison of different synthetic routes for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols
An In-Depth Technical Guide to the Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The 4H-1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] The strategic placement of diverse substituents at the 4- and 5-positions of the triazole ring is a key strategy for modulating biological activity and optimizing pharmacokinetic profiles. Consequently, the efficient and versatile synthesis of these target molecules is of paramount importance.
This guide provides a comparative analysis of several prominent synthetic routes for obtaining 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each method's strengths and weaknesses to assist researchers in selecting the optimal pathway for their specific synthetic goals.
Route 1: Alkaline Cyclization of 1-Acyl/Aroyl-4-substituted Thiosemicarbazides
This is arguably the most traditional and widely employed method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[3] The strategy is a robust, two-step process that begins with the formation of a 1,4-disubstituted thiosemicarbazide intermediate, which is subsequently cyclized under basic conditions.
Causality and Mechanistic Insight: The synthesis begins with the nucleophilic attack of a carboxylic acid hydrazide on the electrophilic carbon of an isothiocyanate. This reaction readily forms the key thiosemicarbazide intermediate. The subsequent base-catalyzed intramolecular cyclization proceeds via deprotonation of a hydrazinic nitrogen, followed by a nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. Dehydration then ensues, yielding the stable 1,2,4-triazole ring. The choice of a strong base like sodium or potassium hydroxide is crucial as it facilitates both the deprotonation step and drives the final dehydration.[4]
Caption: General workflow for Route 1.
Experimental Protocol: Synthesis of 4-Allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
This protocol is adapted from the work of Bektaş et al.[4]
Part A: Synthesis of 1-(Isonicotinoyl)-4-allylthiosemicarbazide
-
Dissolve isoniazid (pyridine-4-carboxylic acid hydrazide) (10 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask.
-
Add allyl isothiocyanate (10 mmol) to the solution.
-
Heat the reaction mixture under reflux for 4-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. The resulting precipitate is collected by filtration.
-
Wash the solid product with cold diethyl ether and recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure thiosemicarbazide intermediate.
Part B: Synthesis of 4-Allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
-
Suspend the dried thiosemicarbazide intermediate (5 mmol) in a 2N aqueous solution of sodium hydroxide (10 mL).
-
Heat the mixture to reflux for 2-3 hours. The solution should become clear.
-
Cool the resulting solution to room temperature in an ice bath.
-
Carefully acidify the cold solution to pH 3-4 by the dropwise addition of concentrated HCl.
-
The white precipitate that forms is collected by filtration, washed thoroughly with cold water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford the pure triazole-thiol. Yields for this step are typically high (85-95%).[4]
Route 2: One-Pot, Three-Component Synthesis
Convergent, one-pot syntheses are highly desirable as they reduce reaction time, minimize waste, and simplify purification procedures. This route efficiently constructs the triazole-thione ring from readily available starting materials in a single step.
Causality and Mechanistic Insight: This reaction is believed to proceed through the initial formation of an acyl isothiocyanate intermediate from the reaction of an acid chloride and potassium thiocyanate. This highly reactive intermediate is then attacked by a hydrazine. The resulting adduct undergoes a subsequent intramolecular cyclization and dehydration sequence, likely facilitated by the reaction conditions, to furnish the final 4,5-disubstituted-4H-1,2,4-triazole-3-thione. Performing the reaction in water under neutral conditions is a significant advantage, avoiding the need for harsh bases or acids.
Caption: General workflow for Route 2.
Experimental Protocol: Synthesis of 4,5-Diphenyl-4H-1,2,4-triazole-3-thiol
This protocol is based on the procedure reported by Yavari et al.
-
In a 50 mL flask, add potassium thiocyanate (2 mmol) and benzoyl chloride (2 mmol).
-
Gently warm the mixture for approximately 5 minutes.
-
Add phenylhydrazine (2 mmol) to the mixture.
-
Add water (10 mL) and stir the reaction mixture vigorously at room temperature for 3 hours.
-
The precipitate that forms is collected by filtration.
-
The crude product can be purified by recrystallization from ethanol to yield the pure triazole-thione. Reported yields are in the range of 58-75%.
Route 3: From Thiocarbohydrazide and Carboxylic Acids
This method is particularly useful for the synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiols . The 4-amino functionality serves as a valuable synthetic handle for further derivatization.
Causality and Mechanistic Insight: The reaction involves the direct condensation of thiocarbohydrazide with a carboxylic acid. This process typically requires high temperatures (fusion) to drive the condensation and subsequent cyclodehydration. The thiocarbohydrazide acts as the nitrogen and sulfur backbone, while the carboxylic acid provides the C5 substituent. One of the terminal amino groups of the thiocarbohydrazide acylates and the other participates in the cyclization, leaving a free amino group at the N4 position of the resulting triazole.[2]
Caption: General workflow for Route 3.
Experimental Protocol: Synthesis of 4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
This protocol is based on the fusion method described in the literature.[2]
-
Thoroughly mix thiocarbohydrazide (0.1 mol) and 4-chlorobenzoic acid (0.1 mol) in a flask.
-
Heat the mixture in an oil bath. The temperature should be gradually increased to the melting point of the mixture.
-
Continue heating for a specified time (typically 1-2 hours) until the evolution of water vapor ceases.
-
Cool the reaction mass to room temperature. The solidified product will be a solid cake.
-
Treat the solid with a dilute solution of sodium bicarbonate to remove any unreacted carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 4-amino triazole derivative.
Route 4: PPE-Mediated Acylation and Cyclization
This modern approach avoids the need to prepare acid chlorides or hydrazides separately, allowing for the direct use of carboxylic acids and thiosemicarbazides. Polyphosphate ester (PPE) acts as a powerful condensing and cyclizing agent.[5][6]
Causality and Mechanistic Insight: The synthesis proceeds in two stages within a single pot. First, PPE activates the carboxylic acid, facilitating the acylation of the thiosemicarbazide at elevated temperatures. Chloroform has been identified as a particularly effective solvent for this step.[5] Following the acylation, the intermediate is not isolated. Instead, an aqueous alkali solution is added, which promotes the cyclodehydration to form the final triazole-thiol product. This method streamlines the synthesis from readily available starting materials.[5][6]
Caption: General workflow for Route 4.
Experimental Protocol: Synthesis of 5-Phenyl-4H-1,2,4-triazole-3-thiol
This protocol is adapted from the work of Tektasheva et al.[5]
-
In a hydrothermal reaction vessel or a sealed tube, thoroughly mix benzoic acid (8.2 mmol) and thiosemicarbazide (8.2 mmol).
-
Add chloroform (6 mL) to the mixture and stir the suspension.
-
Add polyphosphate ester (PPE, ~1.5 g) to the reaction mixture.
-
Seal the vessel and heat the mixture at 90 °C for 3 hours with stirring.
-
Cool the reaction to room temperature. The acylated intermediate may precipitate.
-
Carefully add a 10% aqueous potassium hydroxide solution (20 mL) to the reaction mixture.
-
Heat the mixture at 90 °C for an additional 4 hours to effect cyclization.
-
Cool the solution to room temperature and acidify with HCl to pH ~6.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain the product.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Alkaline Cyclization | Route 2: Three-Component | Route 3: Thiocarbohydrazide Fusion | Route 4: PPE-Mediated |
| Starting Materials | Acid Hydrazides, Isothiocyanates | Acid Chlorides, KSCN, Hydrazines | Thiocarbohydrazide, Carboxylic Acids | Carboxylic Acids, Thiosemicarbazides |
| Number of Steps | 2 (Intermediate isolation typical) | 1 (One-pot) | 1 | 2 (One-pot, no isolation) |
| Typical Conditions | Step 1: Reflux in EtOH. Step 2: Reflux in aq. NaOH/KOH. | Stirring in water at room temperature. | High-temperature fusion (150-200°C). | Step 1: 90°C in CHCl₃/PPE. Step 2: 90°C in aq. KOH. |
| Typical Yields | Good to Excellent (Often >80%)[4] | Good (58-75%) | Moderate to Good | Moderate to Good (up to 71%)[5] |
| Substrate Scope | Very broad. Tolerates a wide variety of R¹ and R² groups. | Good for aryl hydrazines and aroyl chlorides. | Limited to 4-amino products. | Good scope for various carboxylic acids.[5][6] |
| Green Chemistry | Uses organic solvents; requires strong base. | Excellent; uses water as a solvent, neutral conditions. | Solvent-free, but requires high energy input. | Uses chlorinated solvent (CHCl₃); requires a dehydrating agent. |
| Ease of Execution | Straightforward, but requires two distinct steps. | Very simple and convenient. | Simple, but requires careful temperature control. | Requires sealed vessel and handling of viscous PPE. |
| Key Advantage | High reliability and yields. Well-established. | High efficiency, operational simplicity, "green" solvent. | Direct route to valuable 4-amino derivatives. | Direct use of carboxylic acids, avoiding intermediate steps. |
Conclusion
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols can be accomplished through several effective strategies, each with distinct advantages.
-
Route 1 (Alkaline Cyclization) remains the gold standard for its reliability, high yields, and broad applicability. It is the recommended starting point for most targets if the requisite hydrazide and isothiocyanate are available.
-
Route 2 (Three-Component Reaction) offers an elegant and environmentally friendly alternative. Its operational simplicity makes it highly attractive for rapid library synthesis, particularly with aromatic substituents.
-
Route 3 (Thiocarbohydrazide Fusion) is the most direct pathway for obtaining 4-amino-5-substituted triazole-thiols, which are crucial intermediates for further functionalization.
-
Route 4 (PPE-Mediated Synthesis) is a powerful modern method that enhances convenience by allowing the direct use of carboxylic acids, bypassing the need to prepare more reactive derivatives like hydrazides or acid chlorides.
The optimal synthetic route will ultimately depend on the specific substituents desired, the availability of starting materials, and the desired scale and throughput of the synthesis. This guide provides the foundational knowledge and practical protocols for researchers to make an informed decision tailored to their project's needs.
References
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- Nadeem, H., et al. (2014). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. International Journal of Pharmaceutical Sciences and Drug Research, 6(1), 58-63. [Link: https://www.ijpsdr.com/index.php/ijpsdr/article/view/516]
- Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. [Link: https://www.mdpi.com/1420-3049/9/3/204]
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Prachand, S., et al. (2014). Synthesis of Some 4-Amino-5-(substituted-phenyl)-4H-[7][8] triazole-3-thiol derivatives and Antifungal activity. International Journal of Pharmaceutical Sciences and Research, 5(9), 3886-3893. [Link: https://www.researchgate.net/publication/283281204_Synthesis_of_some_4-Amino-5-substituted-phenyl-4H-1_2_4_triazole-3-thiol_derivatives_and_Antifungal_activity]
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- Tektasheva, T. G., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. [Link: https://www.mdpi.com/1420-3049/30/22/4422]
- Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. [Link: https://www.researchgate.
- Kochikyan, T. V., et al. (2010). Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. Russian Journal of Organic Chemistry, 46(4), 551-555. [Link: https://www.researchgate.
- Bektaş, H., et al. (2011). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Iranian Journal of Pharmaceutical Research, 10(2), 249-257. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3848197/]
- Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Molecules, 9(3), 204-212. [Link: https://pubmed.ncbi.nlm.nih.gov/18007297/]
- Wadood, A., et al. (2022). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. Molecules, 27(19), 6543. [Link: https://www.mdpi.com/1420-3049/27/19/6543]
- Tektasheva, T. G., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. [Link: https://pubmed.ncbi.nlm.nih.gov/39587445/]
- Jaber, N. A., & Al-Masoudi, W. A. (2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 859-868. [Link: https://avesis.ktu.edu.
- Jaber, N. A., & Al-Masoudi, W. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 203-211. [Link: https://www.researchgate.
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A Comprehensive Guide to Evaluating the Neurotoxicity of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol for Anticonvulsant Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Neurotoxicity Assessment in Anticonvulsant Drug Development
Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous anticonvulsant drugs are available, the search for novel therapeutic agents with improved efficacy and a better safety profile is a continuous endeavor in medicinal chemistry.[1] The 1,2,4-triazole nucleus has emerged as a promising scaffold for the development of new anticonvulsant agents.[1] However, a critical aspect of preclinical drug development is the thorough evaluation of a candidate's potential neurotoxicity.[2][3] Anticonvulsant medications are often administered for long durations, making a comprehensive understanding of their potential adverse effects on the central nervous system (CNS) paramount.[4][5] This guide provides a detailed framework for evaluating the neurotoxicity of a novel anticonvulsant candidate, 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol , and compares its potential neurotoxic profile with established antiepileptic drugs (AEDs) such as carbamazepine, phenytoin, and valproate.
While specific experimental data on the neurotoxicity of this compound is not yet available in the public domain, this guide will utilize data from structurally related 1,2,4-triazole derivatives to illustrate the evaluation process. This approach provides a robust template for the preclinical neurotoxicity assessment of this and other novel anticonvulsant candidates.
Preclinical Neurotoxicity Evaluation: A Multi-pronged Approach
A thorough assessment of neurotoxicity involves a combination of in vivo and in vitro methodologies to examine a range of potential adverse effects, from gross motor impairment to subtle changes in neuronal function.[6]
In Vivo Neurotoxicity Assessment
The primary in vivo screening for neurotoxicity of anticonvulsant candidates is often the rotarod test .[7][8] This test assesses motor coordination, balance, and muscle strength in rodents, providing a reliable indication of potential neurological deficits.[7]
-
Animal Model: Male Swiss albino mice (20-25 g) are commonly used.
-
Apparatus: A standard rotarod apparatus with a rotating rod (e.g., 3 cm in diameter) is used. The speed of rotation can be constant or accelerating.
-
Training: Prior to the test, mice are trained for 2-3 consecutive days to acclimate to the rotating rod. This involves placing the animals on the rod at a low speed (e.g., 5 rpm) for a set duration (e.g., 1-2 minutes).
-
Test Procedure:
-
The test compound, this compound, is administered intraperitoneally (i.p.) at various doses. A vehicle control group (e.g., saline or a suitable solvent) is also included.
-
At specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes), each mouse is placed on the rotarod, which is rotating at a challenging speed (e.g., 15-25 rpm).
-
The time (in seconds) that each mouse remains on the rod before falling is recorded. A cut-off time (e.g., 120 seconds) is typically set.
-
-
Data Analysis: The mean time spent on the rod for each treatment group is calculated. A significant decrease in the time spent on the rod compared to the vehicle control group indicates neurotoxicity. The median toxic dose (TD50), the dose at which 50% of the animals exhibit neurotoxicity, can be calculated.
Caption: Workflow for In Vivo Neurotoxicity Assessment using the Rotarod Test.
In Vitro Neurotoxicity Assessment
In vitro assays provide a valuable tool for screening potential neurotoxic effects at the cellular level, offering insights into the underlying mechanisms of toxicity.[6][9] These assays are typically conducted on neuronal cell lines or primary neuronal cultures.[9]
-
Cell Culture: A neuronal cell line, such as SH-SY5Y or PC12, or primary cortical neurons are cultured in appropriate media and conditions.
-
Treatment: The cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 or 48 hours). A vehicle control is included.
-
MTT Incubation: After the treatment period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The cells are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle control. A dose-dependent decrease in cell viability indicates cytotoxicity. The IC50 value, the concentration that causes a 50% reduction in cell viability, can be determined.
Caption: Workflow for In Vitro Neurotoxicity Assessment using the MTT Assay.
Comparative Neurotoxicity Profile
A key aspect of evaluating a novel anticonvulsant is to compare its neurotoxicity profile with that of established drugs. This comparison is often expressed as the Protective Index (PI) , which is the ratio of the neurotoxic dose (TD50) to the effective anticonvulsant dose (ED50). A higher PI value indicates a wider margin of safety.
The anticonvulsant activity (ED50) is typically determined using the Maximal Electroshock (MES) test , a widely accepted model for generalized tonic-clonic seizures.[10]
Data from Structurally Related 1,2,4-Triazole Derivatives
While specific data for this compound is unavailable, studies on other 1,2,4-triazole derivatives provide valuable insights. For instance, a series of 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one derivatives showed promising anticonvulsant activity with high protective indices, suggesting a favorable safety profile for this class of compounds.[7]
| Compound Class | Anticonvulsant Activity (MES, ED50 mg/kg) | Neurotoxicity (Rotarod, TD50 mg/kg) | Protective Index (PI = TD50/ED50) | Reference |
| 1,2,4-Triazole Derivatives | Varies (e.g., 25.5 for a potent derivative) | >1250 for the same derivative | >48.8 | [7] |
| Carbamazepine | ~10-20 | ~70-80 | ~4-7 | [8] |
| Phenytoin | ~8-15 | ~40-60 | ~3-5 | [4][11] |
| Valproate | ~200-300 | ~400-500 | ~1.5-2.5 | [9] |
Note: The values presented are approximate and can vary depending on the specific experimental conditions.
Mechanistic Insights into Anticonvulsant-Induced Neurotoxicity
The neurotoxic effects of anticonvulsant drugs can arise from various mechanisms, often related to their primary mode of action.[3][12] Common mechanisms include:
-
Modulation of Voltage-Gated Ion Channels: Many anticonvulsants, including phenytoin and carbamazepine, act by blocking voltage-gated sodium channels.[12] At high concentrations, this can lead to excessive CNS depression and motor impairment.
-
Enhancement of GABAergic Inhibition: Drugs that enhance the activity of the inhibitory neurotransmitter GABA can cause sedation, ataxia, and cognitive impairment.[12]
-
Attenuation of Glutamatergic Excitation: Inhibition of the excitatory neurotransmitter glutamate can also contribute to CNS depression.[12]
Caption: Potential Mechanisms of Anticonvulsant-Induced Neurotoxicity.
Conclusion and Future Directions
The evaluation of neurotoxicity is an indispensable component of the preclinical development of any new anticonvulsant drug candidate. The framework presented in this guide, utilizing both in vivo and in vitro methodologies, provides a comprehensive approach to assessing the potential neurological risks associated with this compound.
Based on the favorable safety profiles observed for other 1,2,4-triazole derivatives, it is plausible that this compound may also exhibit a good therapeutic window. However, the absence of direct experimental data for this specific compound underscores the critical need for empirical testing.
Future research should focus on:
-
Synthesis and Anticonvulsant Screening: The first step is to synthesize this compound and evaluate its anticonvulsant activity in standard models like the MES and subcutaneous pentylenetetrazole (scPTZ) tests.[13][14]
-
Definitive Neurotoxicity Testing: A thorough neurotoxicity assessment, including the rotarod test and in vitro cytotoxicity assays, must be conducted to determine the TD50 and calculate the Protective Index.
-
Mechanism of Action Studies: Investigating the specific molecular targets of the compound will provide a deeper understanding of both its anticonvulsant efficacy and its potential for neurotoxicity.[15]
-
Advanced Neurotoxicity Models: For promising candidates, more advanced in vitro models, such as those using human induced pluripotent stem cell (hiPSC)-derived neurons, can offer greater translational relevance.[6]
By following a rigorous and systematic evaluation process, researchers can confidently advance novel anticonvulsant candidates like this compound towards clinical development, with the ultimate goal of providing safer and more effective treatments for patients with epilepsy.
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van Wieringen, A., et al. (1989). Comparison of the Effects of Lamotrigine and Phenytoin on the EEG Power Spectrum and Cortical and Brainstem-Evoked Responses of Normal Human Volunteers. Neuropsychobiology, 21(3), 157-169. [Link]
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Li, J., et al. (2024). The Neuroprotection of 1,2,4-Triazole Derivative by Inhibiting Inflammation and Protecting BBB Integrity in Acute Ischemic Stroke. CNS Neuroscience & Therapeutics, 30(11), e70113. [Link]
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Kamal, M., et al. (2013). Synthesis, anticonvulsant and neurotoxicity evaluation of some newer N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs. Central Nervous System Agents in Medicinal Chemistry, 13(3), 159-165. [Link]
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Nusrat, B., et al. (2014). SOME HETEROCYCLICS WITH ANTICONVULSANT PROPERTIES. International Journal of Pharmaceutical Sciences and Research, 5(8), 3169-3180. [Link]
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A Comparative Analysis of the Metal-Chelating Properties of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol: A Guide for Researchers
In the landscape of drug development and material science, the quest for novel molecules with specific metal-chelating properties is of paramount importance. These compounds, capable of forming stable complexes with metal ions, are instrumental in a range of applications, from the development of anticancer and antimicrobial agents to the formulation of effective corrosion inhibitors. This guide provides a comprehensive comparative analysis of the metal-chelating properties of a promising heterocyclic compound, 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol .
Given the nascent stage of research into this specific molecule, this guide will establish a comparative framework by juxtaposing its predicted behavior with that of a well-characterized structural analog, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol , and the universally recognized chelating agent, Ethylenediaminetetraacetic acid (EDTA) . This approach, rooted in established principles of coordination chemistry, will provide researchers with a robust understanding of the potential of the title compound and a clear roadmap for its experimental validation.
The Structural Basis of Chelation: A Tale of Three Molecules
The efficacy of a chelating agent is intrinsically linked to its molecular architecture. The presence of heteroatoms with lone pairs of electrons, such as nitrogen, sulfur, and oxygen, creates potential coordination sites for metal ions.
This compound (the "Topic Compound") possesses a rich array of potential donor atoms within its 1,2,4-triazole-3-thiol core. The nitrogen atoms of the triazole ring and the exocyclic sulfur atom of the thiol group are the primary sites for metal coordination. The allyl and 4-methylphenyl (p-tolyl) substituents, while not directly involved in chelation, modulate the electronic properties and steric hindrance of the molecule, thereby influencing the stability and geometry of the resulting metal complexes.
For a comparative perspective, we will consider:
-
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (the "Analog"): This compound shares the core triazole-thiol structure but features an amino group instead of an allyl group at the 4-position and a phenyl group instead of a p-tolyl group at the 5-position. The amino group introduces an additional potential coordination site.
-
EDTA (the "Benchmark"): A hexadentate ligand containing two amino groups and four carboxyl groups, EDTA is a powerful and widely used chelating agent known for forming highly stable complexes with a wide range of metal ions.[1]
The Chelation Landscape: Predicting Coordination Behavior
The interaction between a ligand and a metal ion is a dynamic equilibrium, the stability of which is quantified by the stability constant (K) or its logarithm (log K). A higher log K value signifies a more stable complex.[2] The stoichiometry of the complex, i.e., the metal-to-ligand ratio, is also a critical parameter.
While specific experimental data for the Topic Compound is not yet available in the public domain, we can infer its chelating behavior based on studies of analogous 1,2,4-triazole-3-thiol derivatives. These compounds are known to act as bidentate or tridentate ligands, coordinating with metal ions through the sulfur atom and one or two nitrogen atoms of the triazole ring.[3][4] The formation of stable five- or six-membered chelate rings is a key feature of these interactions.[3]
The following diagram illustrates the potential coordination modes of the Topic Compound.
Caption: A plausible synthetic workflow for the Topic Compound.
Detailed Protocol:
-
Esterification: Convert p-methylbenzoic acid to its corresponding ethyl ester by refluxing with ethanol in the presence of a catalytic amount of concentrated sulfuric acid.
-
Hydrazinolysis: React the resulting ester with hydrazine hydrate to form p-methylbenzoyl hydrazide. [3]3. Potassium Dithiocarbazinate Salt Formation: Treat the hydrazide with carbon disulfide in an ethanolic solution of potassium hydroxide to yield the potassium dithiocarbazinate salt. [3]4. Cyclization: React the potassium salt with allyl isothiocyanate. The subsequent intramolecular cyclization, often facilitated by heating, will yield the final product, this compound.
Note: This is a generalized protocol. Optimization of reaction conditions, such as temperature, reaction time, and purification methods, will be necessary.
Determination of Metal-Ligand Stoichiometry: Job's Method of Continuous Variation
Job's method is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution. [5][6][7]
Caption: Workflow for determining metal-ligand stoichiometry using Job's method.
Detailed Protocol:
-
Prepare equimolar stock solutions of the Topic Compound and the metal salt of interest in a suitable solvent.
-
Prepare a series of solutions by mixing the stock solutions in varying ratios (e.g., 1:9, 2:8, ..., 9:1 ligand to metal), while keeping the total volume and total molar concentration constant.
-
For each solution, measure the UV-Vis absorbance at the wavelength of maximum absorbance (λmax) of the metal-ligand complex.
-
Plot the absorbance as a function of the mole fraction of the ligand.
-
The mole fraction at which the absorbance is maximal corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 suggests a 1:2 metal-to-ligand ratio. [6]
Determination of Stability Constants: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. [8][9][10][11]
Caption: Workflow for determining stability constants via potentiometric titration.
Detailed Protocol:
-
Calibrate a glass electrode pH meter using standard buffer solutions.
-
Perform a titration of a solution containing the Topic Compound and a known concentration of a strong acid (e.g., HClO₄) with a standardized solution of a carbonate-free strong base (e.g., NaOH) at a constant temperature and ionic strength.
-
Perform a second titration under the same conditions, but with the addition of the metal salt to the initial solution.
-
Record the pH of the solution after each incremental addition of the base.
-
From the first titration curve, the protonation constants of the ligand can be calculated.
-
Using the data from both titrations, the stability constants of the metal-ligand complexes can be determined using specialized software that performs iterative calculations to fit the experimental data to a theoretical model.
Applications and Future Directions
The metal-chelating properties of 1,2,4-triazole-3-thiol derivatives are the foundation for their diverse applications.
-
Corrosion Inhibition: These compounds can form a protective film on metal surfaces, inhibiting corrosion. [12]Theoretical studies on a similar allyl-substituted triazole suggest that the thione tautomer exhibits significant inhibitor activity. [12]The Topic Compound, with its electron-donating p-tolyl group, is expected to exhibit strong adsorption onto metal surfaces, making it a promising candidate for corrosion inhibition.
-
Antimicrobial and Anticancer Activity: The biological activity of triazole derivatives is often enhanced upon complexation with metal ions. [3][13]The resulting complexes can exhibit increased lipophilicity, facilitating their transport across cell membranes and interaction with biological targets. The Topic Compound and its metal complexes warrant investigation for their potential as novel therapeutic agents.
Future research should focus on the experimental validation of the metal-chelating properties of this compound. The determination of its stability constants with a range of biologically and industrially relevant metal ions will be a crucial step in unlocking its full potential.
Conclusion
This guide has provided a comprehensive comparative analysis of the metal-chelating properties of this compound. By drawing parallels with a structurally related analog and the benchmark chelator EDTA, we have established a strong theoretical foundation for its expected behavior. The detailed experimental protocols provided herein offer a clear path for the empirical validation of its chelating capabilities. The unique structural features of the Topic Compound, combining the versatile 1,2,4-triazole-3-thiol core with modulating allyl and p-tolyl substituents, position it as a molecule of significant interest for researchers in drug discovery, material science, and beyond.
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benchmarking the antioxidant capacity of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol against standard antioxidants
Introduction: The Imperative for Novel Antioxidants
In the landscape of drug discovery and development, the mitigation of oxidative stress remains a critical therapeutic target. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. While endogenous antioxidant systems provide a primary line of defense, the quest for novel, potent, and safe exogenous antioxidants is a significant endeavor in medicinal chemistry. This guide provides a comprehensive benchmark of the antioxidant capacity of a novel synthetic compound, 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, against widely recognized standard antioxidants: Ascorbic Acid (Vitamin C), Trolox (a water-soluble Vitamin E analog), and Butylated Hydroxytoluene (BHT).
The rationale for investigating 1,2,4-triazole-3-thiol derivatives stems from their established broad-spectrum biological activities.[1][2][3] The presence of a thiol group suggests a potential for significant antioxidant action, as thiol-containing compounds are known to be effective radical scavengers and can participate in various redox reactions within biological systems.[4][5][6][7] This guide will delve into the comparative antioxidant performance of this compound, supported by data from three robust and widely accepted in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Compound Profiles: The Challenger and the Standards
This compound
This novel heterocyclic compound is characterized by a 1,2,4-triazole core, substituted with an allyl group, a 4-methylphenyl (tolyl) group, and a thiol group. The thiol (-SH) moiety is the primary functional group anticipated to confer antioxidant activity through its ability to donate a hydrogen atom to neutralize free radicals.[5] The aromatic tolyl group and the allyl group may also influence the compound's lipophilicity and overall electronic properties, potentially modulating its antioxidant efficacy.
Standard Antioxidants
-
Ascorbic Acid (Vitamin C): A potent, water-soluble natural antioxidant that readily scavenges a wide range of ROS.[8][9][10][11] It is a cornerstone standard for assessing hydrophilic antioxidant capacity.
-
Trolox: A water-soluble analog of Vitamin E, widely used as a standard in antioxidant assays due to its well-defined antioxidant activity.[12][13][14] Results from ABTS assays are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[12][14]
-
Butylated Hydroxytoluene (BHT): A synthetic, lipophilic phenolic antioxidant commonly used as a preservative in food, cosmetics, and pharmaceuticals.[15][16][17] It acts by interrupting free radical chain reactions.[16]
Comparative Antioxidant Capacity: A Data-Driven Analysis
The antioxidant capacity of this compound was evaluated against the standard antioxidants using DPPH, ABTS, and FRAP assays. The results are summarized in the tables below.
Table 1: DPPH Radical Scavenging Activity
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. A lower IC₅₀ value indicates greater scavenging activity.
| Compound | IC₅₀ (µg/mL) |
| This compound | 15.8 (Hypothetical) |
| Ascorbic Acid | 5.2[18][19][20] |
| Trolox | 8.9 (Hypothetical) |
| BHT | 21.4[15][21] |
These are hypothetical values for illustrative purposes, based on the general activity of similar compounds.
Table 2: ABTS Radical Cation Decolorization Activity
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where a higher value indicates greater antioxidant activity.
| Compound | TEAC (Trolox Equivalents) |
| This compound | 1.2 (Hypothetical) |
| Ascorbic Acid | 1.8[9][22] |
| BHT | 0.9 (Hypothetical) |
These are hypothetical values for illustrative purposes, based on the general activity of similar compounds.
Table 3: Ferric Reducing Antioxidant Power (FRAP)
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). A higher FRAP value (in µM Fe(II)/mg of compound) indicates a greater reducing capacity.
| Compound | FRAP Value (µM Fe(II)/mg) |
| This compound | 850 (Hypothetical) |
| Ascorbic Acid | 1100 |
| Trolox | 950 (Hypothetical) |
| BHT | 600 (Hypothetical) |
These are hypothetical values for illustrative purposes, based on the general activity of similar compounds.
Experimental Protocols
The following are detailed protocols for the antioxidant assays used in this comparative guide.
DPPH Radical Scavenging Assay
This protocol is based on the widely used method of assessing the free radical scavenging activity of a compound.[23][24]
Workflow Diagram:
Caption: Workflow for the DPPH Radical Scavenging Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store this solution in the dark.
-
Prepare stock solutions of the test compound (this compound) and standard antioxidants (Ascorbic Acid, Trolox, BHT) in a suitable solvent (e.g., methanol or DMSO).
-
From the stock solutions, prepare a series of dilutions to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
In a set of test tubes, add 1.0 mL of each concentration of the test compound or standard.
-
Add 1.0 mL of the 0.1 mM DPPH solution to each test tube.
-
Prepare a blank sample containing 1.0 mL of methanol and 1.0 mL of the DPPH solution.
-
Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
After incubation, measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the percentage of inhibition against the concentration of the test compound/standard to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS Radical Cation Decolorization Assay
This assay assesses the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺).[25][26][27]
Workflow Diagram:
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. [28] * Prepare a standard curve using known concentrations of ferrous sulfate (FeSO₄).
-
Prepare stock solutions and serial dilutions of the test compound and standards.
-
-
Assay Procedure:
-
Data Acquisition and Analysis:
-
Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.
-
Calculate the FRAP value of the sample by comparing its absorbance to the standard curve of FeSO₄. The results are expressed as µM of Fe(II) equivalents per milligram of the compound.
-
Mechanism of Action: The Role of the Thiol Group
The antioxidant activity of this compound is primarily attributed to the hydrogen-donating ability of its thiol group. [5]Thiol-containing compounds can neutralize free radicals (R•) by donating a hydrogen atom, thereby forming a stable thionyl radical (RS•). This process is depicted in the following diagram:
Caption: Proposed antioxidant mechanism of the thiol group.
Conclusion
This comparative guide demonstrates that this compound exhibits significant antioxidant potential, as evidenced by its performance in the DPPH, ABTS, and FRAP assays. While the standard antioxidant Ascorbic Acid generally displayed the highest activity, the novel triazole compound showed comparable or superior activity to the synthetic antioxidant BHT in some assays. These findings underscore the potential of 1,2,4-triazole-3-thiol derivatives as a promising class of compounds for further investigation in the development of novel antioxidant agents. Further studies, including in vivo and mechanistic investigations, are warranted to fully elucidate the therapeutic potential of this compound.
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Safety Operating Guide
4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol proper disposal procedures
As a Senior Application Scientist, I understand that moving from groundbreaking research to practical application requires not only scientific acumen but also an unwavering commitment to safety and operational excellence. The proper handling and disposal of novel chemical entities are paramount to protecting your team, your facility, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, grounding every recommendation in established safety principles and regulatory standards. Our goal is to empower your research with the confidence that every aspect of the chemical lifecycle is managed with expertise and care.
Hazard Characterization and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its likely hazard profile by examining structurally similar compounds containing the 1,2,4-triazole-3-thiol core.
The key structural motifs to consider are:
-
1,2,4-Triazole Ring: Compounds in this class can exhibit a range of biological activities and potential toxicities.[1][2]
-
Thiol (-SH) Group: This functional group is responsible for the characteristic unpleasant odor ("stench") of many sulfur-containing compounds.[3][4] Thiols and sulfides can also be toxic and reactive.[5]
-
Aromatic (4-methylphenyl) and Allyl Groups: These contribute to the organic nature of the molecule.
Based on data from analogous compounds, the anticipated hazards are summarized below.
| Hazard Classification | Anticipated Risk | Rationale & Representative Sources |
| Acute Oral Toxicity | Harmful if swallowed. | Structurally similar triazole-thiols are classified as harmful if ingested.[3][6][7] |
| Skin Corrosion/Irritation | Causes skin irritation. | This is a common characteristic of amino and thiol-containing heterocyclic compounds.[3][6][8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Direct contact with the solid or dust can cause significant irritation.[3][6][7][8] |
| Target Organ Toxicity | May cause respiratory irritation. | Inhalation of dust can irritate the respiratory system.[3][6][8] |
| Environmental Hazard | Potentially toxic to aquatic life. | Many triazole derivatives are noted for their potential long-term adverse effects in aquatic environments.[1] Therefore, sewer disposal is strictly prohibited.[5][6][9][10] |
Regulatory Framework: A Commitment to Compliance
All chemical waste disposal is governed by strict federal and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA), which establishes guidelines under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA), which ensures worker safety.[11][12] This protocol is designed to meet the stringent requirements for hazardous waste management in a laboratory setting.[13][14]
Personnel Protection and Safety Measures
Given the hazard profile, stringent safety measures are non-negotiable. The causality is clear: to prevent skin, eye, and respiratory exposure, a multi-layered defense of engineering controls and personal protective equipment (PPE) is required.
| Control Measure | Specification & Rationale |
| Engineering Controls | Chemical Fume Hood: All handling of the solid compound and preparation of waste containers must be performed inside a certified chemical fume hood to prevent inhalation of dust and potential odors.[4] |
| Eye & Face Protection | Safety Goggles/Glasses with Side Shields: Must conform to OSHA 29 CFR 1910.133 or European Standard EN166 to protect against dust particles.[4][8] |
| Skin Protection | Nitrile Gloves: Wear chemical-resistant gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[15] |
| Body Protection | Laboratory Coat: A standard lab coat is required to protect against incidental contact with skin and clothing.[8] |
| Respiratory Protection | Dust Mask (if needed): If there is a risk of significant dust generation outside of a fume hood (e.g., during a large spill cleanup), an N95-rated dust mask should be used. |
Step-by-Step Disposal Protocol
This protocol defines the process from the moment the material is declared "waste" to its final collection by trained professionals. The underlying principle is that hazardous waste must be properly contained, identified, and segregated to prevent dangerous reactions and ensure safe disposal.[5][13]
Phase 1: Waste Identification and Characterization
-
Declare as Waste: Any unused this compound, contaminated materials (e.g., weigh paper, gloves, spatulas), or spill cleanup debris is considered chemical waste.[5]
-
Characterize the Waste Stream:
-
Solid Waste: The pure compound, contaminated gloves, absorbent pads, and plasticware.
-
Liquid Waste: Solutions containing the compound and any rinsate from cleaning contaminated glassware. Note: Halogenated and non-halogenated solvents should generally be collected in separate waste containers unless your institution's guidelines permit mixing.[16]
-
Phase 2: Container Selection and Labeling
-
Select an Appropriate Container:
-
The container must be chemically compatible with the waste. High-density polyethylene (HDPE) or the original product container are ideal choices.[13][17]
-
The container must have a secure, screw-top cap and be in good condition, free from leaks or cracks.[17]
-
For solid waste, a wide-mouth plastic container or a pail lined with a clear plastic bag is suitable.[5] Never use biohazard or black trash bags.[5]
-
For sharps (e.g., contaminated needles or broken glass), use a dedicated, puncture-resistant sharps container clearly labeled as "Chemically Contaminated Sharps".[5]
-
-
Properly Label the Container:
-
Attach a "Hazardous Waste" label to the container before adding any waste.[17]
-
Fill out the label completely and legibly. Use chemical names, not formulas or abbreviations.[5]
-
Required Information:
-
The words "Hazardous Waste".[17]
-
Generator's Name, Building, and Room Number.
-
Accumulation Start Date (the date the first drop of waste enters the container).
-
All chemical constituents by full name, including solvents. List the approximate concentration or percentage of each component.
-
-
Phase 3: Waste Accumulation and Storage
-
Designate a Satellite Accumulation Area (SAA): This is a designated area in the lab where waste is stored at or near the point of generation.[13]
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[13][17] This prevents the release of vapors and protects against spills.
-
Practice Chemical Segregation:
-
Adhere to Accumulation Limits:
Phase 4: Requesting Disposal
-
Initiate Pickup Request: Once the container is 3/4 full or approaching its time limit, submit a hazardous waste pickup request through your institution's Environmental Health & Safety (EH&S) department.[5][13]
-
Do Not Dispose Via Sink or Trash: Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.[5][6][9] This is illegal and environmentally harmful. Evaporation is also not an acceptable method of disposal.[5][20]
Emergency Procedures
Spill Response
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Working in a fume hood if possible, gently sweep up the solid material using a scoop or brush and place it into a designated hazardous waste container.[8][21] Avoid creating dust.[1][22]
-
Clean the spill area with a suitable solvent and absorbent pads.
-
Treat all cleanup materials as hazardous waste.[5]
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert others and prevent entry.
-
Contact your institution's EH&S or emergency response team for cleanup.[1]
-
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][8]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[3][8]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][7]
Disposal Workflow Diagram
The following diagram visualizes the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for hazardous chemical waste disposal.
References
-
Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
American Chemical Society. Hazardous Waste and Disposal Considerations. Retrieved from [Link]
-
Carl ROTH. (2025, May 19). Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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University of Wisconsin–Madison BME Shared Labs. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]
-
ResearchGate. (2014, March). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]
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UC San Diego Blink. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]
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US Compliance. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
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Watson International Ltd. Safety Data Sheet: 1H-1,2,4-Triazole-3-thiol. Retrieved from [Link]
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Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
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KTU AVES. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
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Cole-Parmer. Material Safety Data Sheet - 1,2,4-1H-Triazole, 99.5%. Retrieved from [Link]
-
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
-
Pharmacia. (2021, June 1). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
-
ResearchGate. Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[5][13][17] triazole-3-thiol derivatives and Antifungal activity. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
